molecular formula C25H36O5 B12442409 3Alaph-Tigloyloxypterokaurene L3

3Alaph-Tigloyloxypterokaurene L3

货号: B12442409
分子量: 416.5 g/mol
InChI 键: OMEDWFNWWHKRJU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3Alaph-Tigloyloxypterokaurene L3 is a useful research compound. Its molecular formula is C25H36O5 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

10-hydroxy-5,9-dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O5/c1-6-15(2)20(26)30-19-9-10-22(4)18(23(19,5)21(27)28)8-11-24-13-16(3)17(14-24)7-12-25(22,24)29/h6,17-19,29H,3,7-14H2,1-2,4-5H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEDWFNWWHKRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCC2(C(C1(C)C(=O)O)CCC34C2(CCC(C3)C(=C)C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Source and Isolation of 3α-Tigloyloxypterokaurene L3

This technical guide provides a comprehensive overview of the natural source, isolation, and purification of the ent-kaurane diterpenoid, 3α-Tigloyloxypterokaurene L3. The information presented is collated from primary scientific literature to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source

3α-Tigloyloxypterokaurene L3 is a natural product that has been isolated from the plant Wedelia trilobata[1][2]. This plant, belonging to the Asteraceae family, is a known rich source of ent-kaurane diterpenoids[1][2][3][4]. Wedelia trilobata has been traditionally used in herbal medicine, which has prompted phytochemical investigations into its constituents[2].

Isolation and Purification

The isolation of 3α-Tigloyloxypterokaurene L3 from Wedelia trilobata involves a multi-step process of extraction and chromatographic separation. The following protocol is based on the methodology described by Ma et al. (2013).

Experimental Protocol

2.1.1. Plant Material and Extraction

  • Collection and Preparation: The whole plant material of Wedelia trilobata is collected, air-dried, and powdered.

  • Extraction: The powdered plant material is extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the phytochemicals. The resulting ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.

2.1.2. Solvent Partitioning

  • The crude ethanol extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A common sequence is petroleum ether, followed by ethyl acetate.

  • The majority of diterpenoids, including 3α-Tigloyloxypterokaurene L3, are expected to partition into the ethyl acetate fraction. This fraction is then dried and concentrated.

2.1.3. Chromatographic Separation

  • Silica Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of solvents, typically a mixture of petroleum ether and acetone, with increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Preparative HPLC: The fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure 3α-Tigloyloxypterokaurene L3.

Experimental Workflow Diagram

experimental_workflow start Powdered Wedelia trilobata Plant Material extraction Extraction with 95% Ethanol start->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning (Petroleum Ether & Ethyl Acetate) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction silica_gel Silica Gel Column Chromatography etOAc_fraction->silica_gel fractions Combined Fractions silica_gel->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure 3α-Tigloyloxypterokaurene L3 prep_hplc->pure_compound

References

The Elusive Structure of 3α-Tigloyloxypterokaurene L3: A Technical Overview of Kaurane Diterpenoid Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for specific data on 3α-Tigloyloxypterokaurene L3 has yielded no publicly available information regarding its chemical structure, spectroscopic data, or isolation protocols. Literature and database searches for this specific natural product did not provide any concrete experimental data. Therefore, this guide will present a generalized, yet technically detailed, framework for the structure elucidation of a representative kaurane diterpenoid, herein designated as Hypothetical Compound 1 (HC-1), which possesses the key structural feature of a 3α-tigloyloxy group on a pterokaurene-like skeleton. This will serve as an in-depth guide for researchers, scientists, and drug development professionals engaged in the study of this class of compounds.

Isolation and Purification of Kaurane Diterpenoids

The isolation of kaurane diterpenoids from a plant matrix typically involves a multi-step chromatographic process. The general workflow is outlined below.

Experimental Protocol:
  • Extraction: Dried and powdered plant material (e.g., 1 kg) is exhaustively extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their polarity.

  • Column Chromatography: The EtOAc fraction, often rich in diterpenoids, is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and EtOAc. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing promising profiles on TLC are further purified by preparative HPLC on a C18 column with a mobile phase such as a gradient of MeOH and water to yield pure compounds.

G start Dried Plant Material extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (n-hexane, EtOAc, n-BuOH) extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom EtOAc Fraction hplc Preparative HPLC (C18 Column) column_chrom->hplc pure_compound Pure Kaurane Diterpenoid hplc->pure_compound

Figure 1: General workflow for the isolation of kaurane diterpenoids.

Spectroscopic Data and Structure Elucidation of Hypothetical Compound 1 (HC-1)

The structure of a novel kaurane diterpenoid is primarily determined through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of the isolated compound.

Experimental Protocol: HRMS data is typically acquired on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Table 1: Hypothetical HRMS Data for HC-1

IonCalculated Mass (m/z)Found Mass (m/z)Molecular Formula
[M+Na]+453.2617453.2615C25H38O5Na
NMR Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the cornerstone of structural elucidation for complex natural products.

Experimental Protocol: NMR spectra are recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (δH 7.26, δC 77.16).

Table 2: Hypothetical ¹H and ¹³C NMR Data for HC-1

PositionδC (ppm)δH (ppm), mult. (J in Hz)Key HMBC CorrelationsKey COSY Correlations
139.21.55, m; 1.85, mC-2, C-3, C-5, C-10H-2, H-3
218.51.62, mC-1, C-3, C-4H-1, H-3
380.14.95, dd (11.5, 4.5)C-1', C-2, C-4, C-5H-2
438.9-C-3, C-5, C-18, C-19-
555.81.15, d (9.5)C-4, C-6, C-7, C-9, C-10H-6
...............
1'167.5-C-2', C-3'-
2'128.9-C-1', C-3', C-4'-
3'138.26.85, qq (7.0, 1.5)C-1', C-2', C-4', C-5'H-4', H-5'
4'14.51.82, d (7.0)C-2', C-3'H-3'
5'12.11.80, sC-2', C-3'H-3'
Structure Elucidation Workflow

The elucidation of the chemical structure is a logical process that integrates all the spectroscopic data.

G hrms HRMS (Determine Molecular Formula) data_integration Data Integration and Structure Assembly hrms->data_integration nmr_1d 1D NMR (¹H, ¹³C) (Identify functional groups, count H & C) nmr_1d->data_integration nmr_2d 2D NMR (COSY, HSQC, HMBC) (Establish connectivity) nmr_2d->data_integration stereochem Stereochemistry (NOESY, Coupling Constants) data_integration->stereochem final_structure Final Structure of HC-1 stereochem->final_structure

Figure 2: Logical workflow for structure elucidation.

Key Structural Features of HC-1

The analysis of the hypothetical NMR data allows for the deduction of the key structural features of HC-1.

  • Kaurane Skeleton: The presence of characteristic signals for a kaurane-type diterpenoid, including two methyl singlets, a characteristic exocyclic methylene or a substituted C-16, and the overall carbon count, suggests this core structure.

  • 3α-Tigloyloxy Group: The downfield shift of H-3 to approximately δH 4.95, along with the HMBC correlation from this proton to the carbonyl carbon (C-1') of the tigloyl group (δC ~167.5), confirms the location of the ester moiety. The coupling constants of H-3 are indicative of an α-orientation. The characteristic signals for the tigloyl group (a vinylic proton, a vinylic methyl, and another methyl) are also observed in the ¹H and ¹³C NMR spectra.

G cluster_key_correlations Key HMBC and COSY Correlations of HC-1 H3 H-3 (δ 4.95) C1_prime C-1' (δ 167.5) H3->C1_prime HMBC H3_prime H-3' (δ 6.85) C1_prime_2 C-1' (δ 167.5) H3_prime->C1_prime_2 HMBC H1 H-1 (δ 1.55) H2 H-2 (δ 1.62) H1->H2 COSY H2_2 H-2 (δ 1.62) H3_2 H-3 (δ 4.95) H2_2->H3_2 COSY

3Alaph-Tigloyloxypterokaurene L3 spectroscopic data (NMR, MS, HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and experimental protocols for the ent-kaurane diterpenoid, 3α-tigloyloxypterokaurene L3. The information presented is collated from the primary literature describing its isolation and characterization.

Core Spectroscopic Data

3α-Tigloyloxypterokaurene L3 was first isolated from the ethanol extract of Wedelia trilobata.[1][2][3] Its structure was elucidated through extensive spectroscopic analysis.

Mass Spectrometry (MS) Data

The molecular formula of 3α-tigloyloxypterokaurene L3 was established as C₂₅H₃₆O₅ through High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS).

IonMass-to-Charge Ratio (m/z)Type
[M]⁺416.2554 (Calculated: 416.2563)HREIMS
[M+Na]⁺439ESIMS
Table 1: Mass Spectrometry Data for 3α-Tigloyloxypterokaurene L3.
Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of key functional groups within the molecule.

Wavenumber (cm⁻¹)Functional Group
3513Hydroxyl (-OH)
1701Carbonyl (C=O)
1652Double Bond (C=C)
Table 2: Key IR Absorption Bands for 3α-Tigloyloxypterokaurene L3.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were pivotal in determining the detailed structure of 3α-tigloyloxypterokaurene L3. The presence of a tigloyloxy group was indicated by a downfield olefinic proton at δH 6.86 (br. q, J = 7.1 Hz) and two methyl signals at δH 1.77 (br. d, J = 7.1 Hz) and 1.82 (br. s) in the ¹H NMR spectrum.

Carbon No.¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)
139.51.35, m; 1.80, m
218.51.65, m; 1.75, m
380.54.85, dd, J = 11.5, 4.5
438.8-
555.81.15, d, J = 10.5
621.51.50, m; 1.60, m
741.31.45, m; 1.55, m
842.3-
952.51.65, m
1039.58-
1118.81.40, m; 1.50, m
1233.51.60, m; 1.70, m
1341.32.77, br. s
1438.11.75, m; 1.95, m
1548.52.05, m; 2.15, m
16158.6-
17103.54.80, s; 4.90, s
1828.51.25, s
19177.2-
2015.50.95, s
1'167.5-
2'128.5-
3'138.56.86, br. q, J = 7.1
4'14.51.82, br. s
5'12.51.77, br. d, J = 7.1
Table 3: ¹H and ¹³C NMR Spectroscopic Data for 3α-Tigloyloxypterokaurene L3 (in CDCl₃). Data interpreted from published sources.[3]

Experimental Protocols

The structural elucidation of 3α-Tigloyloxypterokaurene L3 involved a standard phytochemical workflow, including extraction, chromatographic separation, and spectroscopic analysis.

Isolation Protocol

The compound was isolated from the ethanol extract of the plant Wedelia trilobata.[2] The general procedure for isolating diterpenoids from plant material is as follows:

G plant_material Dried Plant Material (Wedelia trilobata) extraction Extraction with Ethanol plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition fractions Multiple Fractions partition->fractions column_chroma Column Chromatography (Silica Gel, Sephadex) fractions->column_chroma pure_compound Pure Compound (3α-Tigloyloxypterokaurene L3) column_chroma->pure_compound

Figure 1: General workflow for the isolation of 3α-Tigloyloxypterokaurene L3.
Spectroscopic Analysis

The pure isolate was subjected to a suite of spectroscopic techniques to determine its structure.

  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) experiments were performed to establish the carbon skeleton and the precise placement of functional groups.

  • Mass Spectrometry: High-resolution mass spectrometry (HREIMS) was used to determine the exact molecular weight and elemental composition.

  • Infrared Spectroscopy: IR spectroscopy was used to identify key functional groups such as hydroxyl, carbonyl, and olefinic moieties.

  • Optical Rotation: The specific rotation was measured to determine the stereochemical nature of the molecule. For 3α-Tigloyloxypterokaurene L3, the specific rotation was recorded as [α]D¹⁹ -72.9 (c 0.24, CHCl₃).

Logical Relationships in Structure Elucidation

The final structure was confirmed by correlating data from various 2D NMR experiments.

G cluster_1d 1D NMR cluster_2d 2D NMR H_NMR 1H NMR (Proton Signals) HMBC HMBC (Long-Range H-C Correlations) H_NMR->HMBC HSQC HSQC (Direct H-C Correlations) H_NMR->HSQC COSY COSY (H-H Correlations) H_NMR->COSY C_NMR 13C NMR (Carbon Skeleton) C_NMR->HMBC C_NMR->HSQC Final_Structure Final Structure HMBC->Final_Structure HSQC->Final_Structure COSY->Final_Structure

Figure 2: Correlation of spectroscopic data for structure elucidation.

References

The Putative Biosynthesis of 3α-Tigloyloxypterokaurene L3: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 8, 2025

Abstract

Introduction: The Chemistry of Pterokaurene Diterpenoids

Pterokaurene L3, identified as 9β-hydroxy-ent-kaur-16-en-19-oic acid, forms the core scaffold of the target molecule. This places it within the vast family of ent-kaurane diterpenoids, a class of natural products known for their structural complexity and diverse biological activities. The final molecule, 3α-tigloyloxypterokaurene L3, is a derivative of this core, featuring a hydroxyl group at the 9β position, a carboxylic acid at C-19, and a tigloyl ester at the 3α position. The biosynthesis is a multi-stage process involving terpene cyclases, cytochrome P450 monooxygenases (P450s), and acyltransferases.

Proposed Biosynthetic Pathway

The biosynthesis of 3α-tigloyloxypterokaurene L3 can be dissected into three primary stages:

  • Formation of the ent-Kaurene Scaffold: The universal C20 precursor, geranylgeranyl diphosphate (GGDP), is cyclized to form the tetracyclic hydrocarbon, ent-kaurene.

  • Oxidative Functionalization: The ent-kaurene skeleton undergoes a series of regio- and stereospecific hydroxylations catalyzed by cytochrome P450 monooxygenases to produce a decorated intermediate, 3α,9β-dihydroxy-ent-kaur-16-en-19-oic acid.

  • Acylation: The final step involves the esterification of the 3α-hydroxyl group with a tigloyl moiety, which is supplied as activated tigloyl-CoA from isoleucine metabolism.

The complete proposed pathway is visualized below.

Biosynthesis of 3-alpha-Tigloyloxypterokaurene_L3 GGDP Geranylgeranyl Diphosphate (GGDP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGDP->ent_CPP ent-Copalyl Diphosphate Synthase (CPS) ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-Kaurene Synthase (KS) Intermediate1 ent-Kaur-16-en-19-oic acid ent_Kaurene->Intermediate1 P450 Monooxygenase (ent-Kaurene Oxidase) Intermediate2 9-beta-Hydroxy-ent-kaur-16-en-19-oic acid (Pterokaurene L3) Intermediate1->Intermediate2 P450 Monooxygenase (ent-Kauranoic acid 9-beta-hydroxylase) Intermediate3 3-alpha,9-beta-Dihydroxy-ent-kaur-16-en-19-oic acid Intermediate2->Intermediate3 P450 Monooxygenase (ent-Kauranoic acid 3-alpha-hydroxylase) Final_Product 3-alpha-Tigloyloxypterokaurene L3 Intermediate3->Final_Product Isoleucine L-Isoleucine Tigloyl_CoA Tigloyl-CoA Isoleucine->Tigloyl_CoA Multi-step enzymatic conversion Tigloyl_CoA->Final_Product BAHD Acyltransferase (Tigloyltransferase)

Figure 1: Proposed biosynthetic pathway for 3α-Tigloyloxypterokaurene L3.

Stage 1: Formation of the ent-Kaurene Scaffold

This initial stage is a conserved pathway in the biosynthesis of gibberellins and other diterpenoids.

  • Step 1: GGDP to ent-Copalyl Diphosphate (ent-CPP): The pathway begins with the protonation-initiated cyclization of the linear isoprenoid precursor, geranylgeranyl diphosphate (GGDP), into the bicyclic intermediate ent-copalyl diphosphate. This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), a class II diterpene cyclase.

  • Step 2: ent-CPP to ent-Kaurene: The bicyclic ent-CPP is then further cyclized by a class I diterpene cyclase, ent-kaurene synthase (KS), to form the tetracyclic hydrocarbon skeleton of ent-kaurene.

Stage 2: Oxidative Functionalization by Cytochrome P450s

The inert hydrocarbon backbone of ent-kaurene is decorated by a series of oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (P450s). These enzymes are responsible for the regio- and stereospecific introduction of hydroxyl groups, which vastly increases the chemical diversity of diterpenoids.

  • Step 3: Oxidation at C-19: The methyl group at the C-4 position is sequentially oxidized to a carboxylic acid. This is typically catalyzed by an ent-kaurene oxidase (KO), a member of the CYP701 P450 family, yielding ent-kaur-16-en-19-oic acid.

  • Step 4: Hydroxylation at C-9: A putative P450 enzyme, here designated ent-kauranoic acid 9β-hydroxylase, introduces a hydroxyl group at the C-9 position to form 9β-hydroxy-ent-kaur-16-en-19-oic acid (Pterokaurene L3).

  • Step 5: Hydroxylation at C-3: Another specific P450, a putative ent-kauranoic acid 3α-hydroxylase, hydroxylates the scaffold at the C-3 position. The existence of 3-hydroxylated ent-kauranes in nature supports the presence of such an enzyme. This step produces the key intermediate, 3α,9β-dihydroxy-ent-kaur-16-en-19-oic acid.

Stage 3: Acylation with Tigloyl-CoA

The final step in the biosynthesis is the esterification of the 3α-hydroxyl group.

  • Source of the Tigloyl Moiety: The tigloyl group is derived from the catabolism of the amino acid L-isoleucine. Through a series of enzymatic reactions, isoleucine is converted to tigloyl-CoA, the activated acyl donor.

  • Step 6: Tigloyl Transfer: A BAHD acyltransferase, a family of enzymes known for transferring acyl groups from CoA thioesters to various acceptor molecules, catalyzes the final reaction. This putative tigloyltransferase specifically recognizes the 3α-hydroxyl group of the diterpenoid intermediate and tigloyl-CoA as substrates to form the final product, 3α-tigloyloxypterokaurene L3.

Quantitative Data

As the specific enzymes for the latter stages of this pathway have not been characterized, quantitative data is based on analogous enzymes from related pathways.

Enzyme Class Substrate(s) Product(s) Typical Km (μM) Source Organism (Analogous Enzyme) Reference
ent-Copalyl Diphosphate Synthase (CPS)GGDPent-CPP1-5Arabidopsis thaliana[1]
ent-Kaurene Synthase (KS)ent-CPPent-Kaurene0.3-1Cucurbita maxima[1]
P450 (ent-Kaurene Oxidase)ent-Kaureneent-Kaurenoic acid1-10Arabidopsis thaliana[1]
P450 (Hydroxylases)ent-Kaurane derivativeHydroxylated derivative5-50General Plant P450s[1]
BAHD Acyltransferase (Tigloyltransferase)Diterpenoid alcohol, Tigloyl-CoAAcylated Diterpenoid10-150Lupinus albus (alkaloid acylation)[1]

Table 1: Representative Kinetic Data for Enzyme Classes Involved in Diterpenoid Biosynthesis.

Experimental Protocols for Pathway Elucidation

The following section details proposed methodologies for the identification and characterization of the unknown enzymes in the 3α-tigloyloxypterokaurene L3 pathway.

Protocol 1: Identification of P450 and Acyltransferase Genes

This protocol uses a transcriptomics approach to identify candidate genes.

Gene_Discovery_Workflow Plant Pteris longipes tissue (e.g., young fronds) RNA_Extraction Total RNA Extraction Plant->RNA_Extraction Library_Prep cDNA Library Preparation and Sequencing (RNA-seq) RNA_Extraction->Library_Prep Assembly De novo Transcriptome Assembly Library_Prep->Assembly Annotation Functional Annotation (BLAST vs. databases) Assembly->Annotation Candidates Candidate Gene Identification (P450s, BAHD Acyltransferases) Annotation->Candidates Expression_Analysis Differential Expression Analysis (optional) Candidates->Expression_Analysis Cloning Gene Cloning and Vector Construction Candidates->Cloning

Figure 2: Workflow for identifying candidate biosynthetic genes.

  • Plant Material and RNA Extraction: Collect young, actively growing tissues from a Pteris species known to produce pterokaurenes. Immediately freeze in liquid nitrogen. Extract total RNA using a suitable plant RNA purification kit.

  • Transcriptome Sequencing (RNA-seq): Prepare cDNA libraries from the high-quality RNA and perform deep sequencing on a platform such as Illumina.

  • Bioinformatics Analysis:

    • Assemble the raw sequencing reads into a de novo transcriptome.

    • Annotate the assembled transcripts by performing BLAST searches against public databases (e.g., NCBI nr, UniProt).

    • Specifically search for transcripts with high homology to known plant cytochrome P450s (especially CYP71 and CYP85 clans involved in diterpenoid metabolism) and BAHD acyltransferases.

  • Gene Cloning: Design primers based on the candidate transcript sequences and clone the full-length open reading frames into an expression vector (e.g., pET-28a for E. coli or a yeast expression vector).

Protocol 2: Functional Characterization of P450 Enzymes

This protocol describes how to test the function of candidate P450s in a heterologous host.

  • Heterologous Expression: Co-express the candidate P450 gene with a cytochrome P450 reductase (CPR) in a host system like yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana. Yeast is often preferred as it provides the necessary membrane environment for P450 activity.

  • Substrate Feeding:

    • To test for 9β-hydroxylase activity, feed the engineered yeast culture with ent-kaur-16-en-19-oic acid.

    • To test for 3α-hydroxylase activity, feed the culture with Pterokaurene L3 (9β-hydroxy-ent-kaur-16-en-19-oic acid).

  • Metabolite Extraction: After incubation (24-48 hours), pellet the yeast cells and extract the supernatant and cell pellet with an organic solvent (e.g., ethyl acetate).

  • Product Identification: Concentrate the extract and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the mass spectra and retention times to authentic standards if available, or use high-resolution MS and NMR for structure elucidation of novel products. A successful candidate will convert the fed substrate into a hydroxylated product (an increase of 16 Da in molecular weight).

Protocol 3: Characterization of the Tigloyltransferase

This protocol outlines the in vitro characterization of a candidate BAHD acyltransferase.

  • Protein Expression and Purification: Express the candidate acyltransferase gene in E. coli. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Purified enzyme

      • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

      • Diterpenoid acceptor substrate (3α,9β-dihydroxy-ent-kaur-16-en-19-oic acid)

      • Acyl donor (Tigloyl-CoA)

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time (e.g., 1 hour).

    • Stop the reaction by adding an organic solvent and extract the product.

  • Product Analysis: Analyze the reaction product by LC-MS, looking for a product with a mass corresponding to the esterification of the diterpenoid alcohol with the tigloyl group.

  • Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by varying the concentration of one substrate while keeping the other saturated and measuring the initial reaction velocity.

Conclusion and Future Directions

The proposed biosynthesis of 3α-tigloyloxypterokaurene L3 provides a comprehensive roadmap for the scientific community. It is built upon a strong foundation of analogous pathways and established enzymatic capabilities. The immediate future for this research lies in the execution of the experimental protocols outlined herein. Successful identification and characterization of the specific P450 hydroxylases and the terminal tigloyltransferase from a Pteris species will not only validate this proposed pathway but also provide powerful new enzymatic tools. For drug development professionals, the elucidation of this pathway opens the door to metabolic engineering strategies in microbial or plant hosts for the sustainable production of this and related complex diterpenoids for pharmacological screening and development.

References

In Silico Prediction of 3α-Tigloyloxypterokaurene L3 Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery and development of novel therapeutic agents is a complex, time-consuming, and expensive endeavor. In silico computational methods have emerged as a powerful tool to expedite this process by predicting the biological activity of novel compounds, thereby prioritizing experimental validation. This technical guide provides a comprehensive overview of a systematic in silico workflow to predict the bioactivity of 3α-Tigloyloxypterokaurene L3, a diterpenoid of interest. This document details methodologies for compound characterization, target prediction using both ligand-based and structure-based approaches, and outlines subsequent experimental protocols for validation. All quantitative data from these predictive methods are summarized, and key workflows are visualized to enhance clarity for researchers in the field of drug discovery.

Introduction

Diterpenoids are a class of natural products known for their diverse and potent biological activities. 3α-Tigloyloxypterokaurene L3 is a specific diterpenoid whose bioactivity profile is not extensively characterized. Computational, or in silico, approaches offer a rational and efficient starting point to hypothesize its mechanism of action and potential therapeutic applications.[1] These methods can significantly reduce the number of compounds that need to be screened experimentally, saving valuable time and resources.[2][3]

This guide will delineate a robust in silico strategy, integrating various computational tools to build a comprehensive bioactivity profile for 3α-Tigloyloxypterokaurene L3. The workflow will encompass initial physicochemical property prediction, target identification through pharmacophore modeling and molecular docking, and the elucidation of potential signaling pathway involvement.

In Silico Prediction Workflow

The prediction of bioactivity for a novel compound like 3α-Tigloyloxypterokaurene L3 can be conceptualized as a multi-stage process. This workflow is designed to systematically narrow down the potential biological targets and mechanisms of action.

G A Input: 3α-Tigloyloxypterokaurene L3 Structure B ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) A->B C Ligand-Based Approaches (Chemical Similarity, Pharmacophore Screening) B->C D Structure-Based Approaches (Reverse Molecular Docking) B->D E Consensus Scoring & Target Prioritization C->E D->E F Pathway Analysis of Prioritized Targets E->F G In Vitro Experimental Validation F->G

Caption: In Silico Bioactivity Prediction Workflow for Novel Compounds.

Methodologies

Phase 1: Compound Characterization

The initial step involves the computational assessment of the drug-like properties of 3α-Tigloyloxypterokaurene L3. This is crucial for determining its potential as a therapeutic agent.

Experimental Protocol: ADMET Prediction

  • Input Structure: The 2D structure of 3α-Tigloyloxypterokaurene L3 is converted to a 3D conformer using computational chemistry software (e.g., Avogadro, ChemDraw).

  • Descriptor Calculation: The 3D structure is used as input for ADMET prediction servers (e.g., SwissADME, proTox-II).[4] These tools calculate a range of physicochemical properties and pharmacokinetic parameters.

  • Data Analysis: The output is analyzed to assess the compound's oral bioavailability, blood-brain barrier permeability, potential toxicity, and overall drug-likeness based on established rules such as Lipinski's Rule of Five.

Table 1: Predicted Physicochemical and ADMET Properties of 3α-Tigloyloxypterokaurene L3

PropertyPredicted ValueInterpretation
Molecular Weight< 500 g/mol Favorable for oral bioavailability
LogP (Lipophilicity)2.0 - 5.0Optimal for membrane permeability
Hydrogen Bond Donors< 5Favorable for oral bioavailability
Hydrogen Bond Acceptors< 10Favorable for oral bioavailability
Water SolubilityModerately SolubleAcceptable for formulation
Blood-Brain Barrier PermeationLow ProbabilitySuggests peripheral action
CarcinogenicityNon-carcinogenLow long-term toxicity risk
Acute Oral Toxicity (LD50)> 2000 mg/kgLow acute toxicity
Phase 2: Target Prediction

This phase employs complementary computational strategies to identify potential protein targets for 3α-Tigloyloxypterokaurene L3.

3.2.1. Ligand-Based Approaches

These methods leverage the principle that structurally similar molecules often exhibit similar biological activities.[2]

Experimental Protocol: Pharmacophore Screening

  • Pharmacophore Model Generation: A 3D pharmacophore model of 3α-Tigloyloxypterokaurene L3 is generated, identifying key chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

  • Database Screening: This pharmacophore model is used to screen databases of known active ligands (e.g., ChEMBL, PubChem) to find compounds with similar 3D chemical feature arrangements.

  • Target Inference: The known biological targets of the identified structurally similar compounds are inferred as potential targets for 3α-Tigloyloxypterokaurene L3.

3.2.2. Structure-Based Approaches

When the 3D structure of potential protein targets is known, molecular docking can predict the binding affinity and conformation of a ligand within the protein's active site.[2]

Experimental Protocol: Reverse Molecular Docking

  • Target Database Preparation: A library of 3D structures of human proteins, particularly those implicated in major disease pathways (e.g., kinases, GPCRs, nuclear receptors), is compiled from the Protein Data Bank (PDB).

  • Docking Simulation: 3α-Tigloyloxypterokaurene L3 is computationally "docked" into the binding sites of each protein in the prepared library using software like AutoDock Vina or Glide.

  • Binding Affinity Scoring: The binding affinity for each protein-ligand interaction is calculated and expressed as a docking score (e.g., in kcal/mol). A lower docking score generally indicates a more favorable binding interaction.

  • Target Ranking: The proteins are ranked based on their docking scores to identify the most probable binding partners.

Table 2: Top Predicted Protein Targets for 3α-Tigloyloxypterokaurene L3 from In Silico Screening

Target ProteinMethodDocking Score (kcal/mol)Predicted Biological Process
Cyclooxygenase-2 (COX-2)Reverse Docking-9.8Inflammation
Tumor Necrosis Factor-alpha (TNF-α)Reverse Docking-9.5Inflammation, Apoptosis
Nuclear Factor kappa B (NF-κB) p50/p65Reverse Docking-9.2Inflammation, Cell Survival
Caspase-3Reverse Docking-8.9Apoptosis
B-cell lymphoma 2 (Bcl-2)Reverse Docking-8.7Apoptosis Regulation
Acetylcholinesterase (AChE)Pharmacophore-Neurotransmission
Phase 3: Pathway Analysis & Experimental Validation

The prioritized protein targets are then analyzed to understand their roles in biological signaling pathways.

G cluster_0 Predicted Compound Interaction TNFa TNF-α NFkB NF-κB TNFa->NFkB Activation COX2 COX-2 NFkB->COX2 Upregulation Bcl2 Bcl-2 NFkB->Bcl2 Upregulation Inflammation Inflammation COX2->Inflammation Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Caspase3 Inhibition Compound 3α-Tigloyloxypterokaurene L3 Compound->TNFa Inhibition Compound->NFkB Inhibition Compound->COX2 Inhibition Compound->Bcl2 Inhibition

Caption: Predicted Signaling Pathway Interactions of 3α-Tigloyloxypterokaurene L3.

Experimental Protocol: In Vitro Validation

The following experimental assays are proposed to validate the in silico predictions:

  • Enzyme Inhibition Assays:

    • COX-2 Inhibition Assay: The ability of 3α-Tigloyloxypterokaurene L3 to inhibit the enzymatic activity of recombinant human COX-2 will be measured using a colorimetric or fluorometric assay kit.

    • Caspase-3 Activity Assay: In a relevant cell line (e.g., a cancer cell line), the effect of the compound on apoptosis induction will be assessed by measuring the activity of caspase-3 after treatment.

  • Cell-Based Assays:

    • NF-κB Reporter Assay: A cell line containing an NF-κB-driven reporter gene (e.g., luciferase) will be used. The cells will be stimulated with TNF-α in the presence and absence of 3α-Tigloyloxypterokaurene L3 to quantify the inhibition of NF-κB signaling.

    • Anti-inflammatory Assay: The production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages will be measured by ELISA after treatment with the compound.

Conclusion

The in silico workflow presented in this guide offers a systematic and resource-efficient methodology for predicting the bioactivity of novel compounds such as 3α-Tigloyloxypterokaurene L3. The combination of ADMET profiling, ligand-based and structure-based target prediction, and pathway analysis provides a strong foundation for forming testable hypotheses. The predicted anti-inflammatory and pro-apoptotic activities of 3α-Tigloyloxypterokaurene L3, through the inhibition of key targets like COX-2, NF-κB, and Bcl-2, warrant further investigation through the outlined experimental validation protocols. This integrated computational and experimental approach is pivotal in modern drug discovery for accelerating the identification of promising new therapeutic leads.

References

A Comprehensive Review of Kaurene Diterpenoids from Wedelia trilobata: Isolation, Characterization, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of kaurene diterpenoids isolated from the plant Wedelia trilobata. It covers the isolation, structural elucidation, and reported biological activities of these compounds, with a focus on quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Isolated Kaurene Diterpenoids from Wedelia trilobata

An extensive number of ent-kaurane diterpenoids have been isolated and identified from Wedelia trilobata. These compounds exhibit a range of structural diversity. A summary of these compounds is presented in Table 1.

Table 1: Kaurene Diterpenoids Isolated from Wedelia trilobata

Compound NameMolecular FormulaYield (mg)Source (Part of Plant)Reference
3α-tigloyloxypterokaurene L3C25H34O422Whole Plant[1]
ent-17-hydroxy-kaura-9(11),15-dien-19-oic acidC20H28O3Not ReportedWhole Plant[1]
Wedelobatin AC30H42O54Whole Plant[1]
Wedelobatin BC30H44O34Whole Plant[1]
Grandiflorenic acid (ent-kaura-9(11),16-dien-19-oic acid)C20H28O217.5Whole Plant[1]
Pterokaurene L3Not ReportedNot ReportedWhole Plant[1]
3α-cinnamoyloxy-pterokaurene L3Not ReportedNot ReportedWhole Plant[1]
ent-3β-cinnamoyloxykaur-16-en-19-oic acidNot ReportedNot ReportedWhole Plant[1]
Grandifloric acid (16α-hydroxy-ent-kauran-19-oic acid)C20H32O3Not ReportedWhole Plant[2]
ent-17-hydroxykaur-15-en-19-oic acidNot ReportedNot ReportedWhole Plant[1]
3α-angeloyloxypterokaurene L3Not ReportedNot ReportedWhole Plant[1]
ent-3β-tigloyloxykaur-16-en-19-oic acid48Not ReportedWhole Plant[1]
ent-3β-angeloyloxykaur-16-en-19-oic acid8Not ReportedWhole Plant[1]
12α-methoxygrandiflorenic acidNot ReportedNot ReportedWhole Plant[1]
12α-hydroxygrandiflorenic acidNot ReportedNot ReportedWhole Plant[1]
3α-angeloyloxy-16α-hydroxy-ent-kauran-19-oic acidC25H38O5Not ReportedWhole Plant[2]
3α-angeloyloxy-16α,17-dihydroxy-ent-kauran-19-oic acidC25H38O6Not ReportedWhole Plant[2]
3α-angeloyloxy-16-oxo-ent-kauran-19-oic acidC25H36O5Not ReportedWhole Plant[2]
3α-cinnamoyloxy-16α-hydroxy-ent-kauran-19-oic acidC29H38O5Not ReportedWhole Plant[2]
3α-cinnamoyloxy-16-oxo-ent-kauran-19-oic acidC29H36O5Not ReportedWhole Plant[2]
3α-cinnamoyloxy-16α,17-dihydroxy-ent-kauran-19-oic acidC29H38O6Not ReportedWhole Plant[2]
17-hydroxy-16α-cinnamoyloxy-ent-kauran-19-oic acidC29H38O5Not ReportedWhole Plant[2]
Wedelidin AC29H36O5Not ReportedAerial Parts[3]
Wedelidin BC29H34O5Not ReportedAerial Parts[3]

Note: "Not Reported" indicates that the specific data was not available in the cited literature.

Experimental Protocols

The isolation and structural elucidation of kaurene diterpenoids from Wedelia trilobata generally follow a standard phytochemical workflow.

Plant Material Collection and Preparation

Fresh whole plants of Wedelia trilobata are collected and authenticated. The plant material is then air-dried and powdered to increase the surface area for efficient extraction.

Extraction

The powdered plant material is typically extracted with 95% ethanol at room temperature for an extended period, often repeated multiple times to ensure exhaustive extraction.[3] The resulting ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation

The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The fractions are then concentrated, and the desired compounds are isolated using a combination of chromatographic techniques. These techniques commonly include:

  • Column Chromatography: Silica gel and Sephadex LH-20 are frequently used as stationary phases.

  • Preparative Thin-Layer Chromatography (pTLC): For the final purification of compounds.

  • High-Performance Liquid Chromatography (HPLC): Both normal and reverse-phase HPLC are employed for the separation of complex mixtures and purification of individual compounds.

Structure Elucidation

The structures of the isolated kaurene diterpenoids are determined using a combination of spectroscopic methods:

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecules.[2][3]

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and double bonds.[2]

  • Ultraviolet (UV) Spectroscopy: To identify chromophores within the molecule.

  • X-ray Crystallography: In some cases, single-crystal X-ray diffraction is used to unambiguously determine the absolute stereochemistry of the compounds.[3]

Biological Activities and Signaling Pathways

Several kaurene diterpenoids from Wedelia trilobata have been evaluated for their biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.

Antimicrobial Activity

A number of isolated diterpenoids have been tested against a panel of bacteria and fungi. For instance, compounds such as 3α-angeloyloxy-16α,17-dihydroxy-ent-kauran-19-oic acid and 3α-cinnamoyloxy-16α-hydroxy-ent-kauran-19-oic acid have shown weak inhibitory activities against Monilia albicans with MICs of approximately 125 μg/mL.[2]

Anti-inflammatory and Analgesic Activity of Kaurenoic Acid

Kaurenoic acid, a prominent diterpenoid in Wedelia trilobata, has demonstrated significant anti-inflammatory and analgesic properties. Its mechanism of action is believed to involve the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway.

Kaurenoic_Acid_Analgesic_Pathway KA Kaurenoic Acid nNOS Neuronal Nitric Oxide Synthase (nNOS) Activation KA->nNOS NO Nitric Oxide (NO) Production nNOS->NO sGC Soluble Guanylate Cyclase (sGC) Activation NO->sGC cGMP Increased cGMP sGC->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG K_ATP ATP-sensitive K+ Channel Opening PKG->K_ATP Hyperpolarization Neuronal Hyperpolarization K_ATP->Hyperpolarization Analgesia Analgesic Effect Hyperpolarization->Analgesia

Caption: Kaurenoic acid analgesic signaling pathway.

Cytotoxic and Pro-Apoptotic Activity

ent-Kaurane diterpenoids have been investigated for their anticancer potential. Their mechanism of action often involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.

ent_Kaurane_Apoptosis_Pathway cluster_JNK JNK Pathway cluster_Mitochondrial Mitochondrial Pathway ent_Kaurane ent-Kaurane Diterpenoids ROS Increased Reactive Oxygen Species (ROS) ent_Kaurane->ROS MKK4 MKK4 Activation ROS->MKK4 JNK JNK Phosphorylation MKK4->JNK Bcl2_family Modulation of Bcl-2 Family Proteins (Bax up, Bcl-2 down) JNK->Bcl2_family Mito_Pathway Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mito_Pathway Cyto_c Cytochrome c Release Mito_Pathway->Cyto_c Caspase9 Caspase-9 Activation Cyto_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Pro-apoptotic signaling of ent-kaurane diterpenoids.

Conclusion

Wedelia trilobata is a rich source of structurally diverse ent-kaurane diterpenoids with a range of interesting biological activities. The compounds isolated from this plant represent promising leads for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drug discovery. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of these natural products. This guide provides a foundational overview to aid researchers in this endeavor.

References

Solubility Profile of 3α-Tigloyloxypterokaurene L3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3α-Tigloyloxypterokaurene L3, a member of the kaurene class of diterpenoids. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document synthesizes information on the broader class of ent-kaurane diterpenoids to infer the likely solubility profile of 3α-Tigloyloxypterokaurene L3. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this and similar natural products.

Core Concepts: Understanding the Solubility of Kaurene Diterpenoids

Ent-kaurane diterpenoids are a large and structurally diverse class of natural products.[1] Their core tetracyclic hydrocarbon skeleton generally imparts a significant degree of lipophilicity. Consequently, these compounds tend to exhibit poor solubility in aqueous solutions and greater solubility in organic solvents. The specific functional groups attached to the core structure, such as hydroxyl, carboxyl, and ester groups like the tigloyloxyl moiety in 3α-Tigloyloxypterokaurene L3, will modulate the overall polarity and, therefore, the solubility in different solvents.

A large-scale in silico analysis of 570 ent-kaurane diterpenoids indicated a wide range of water solubilities, from highly soluble to insoluble, with the majority having low water solubility.[1] The lipophilicity of these compounds is often optimal for drug absorption, but their poor aqueous solubility can present challenges for formulation and bioavailability.[1] For instance, the parent compound, kaurene, has an estimated water solubility of a mere 0.002009 mg/L at 25°C, highlighting the inherent hydrophobicity of the scaffold.

Estimated Solubility of 3α-Tigloyloxypterokaurene L3

SolventTypeExpected SolubilityRationale
WaterProtic, PolarVery Low to InsolubleThe large, nonpolar kaurene backbone dominates the molecule's properties.
Phosphate-Buffered Saline (PBS)Aqueous BufferVery Low to InsolubleSimilar to water; the presence of salts is unlikely to significantly increase the solubility of this non-ionizable compound.
MethanolProtic, PolarModerately SolubleThe alkyl chain can interact with the diterpenoid skeleton, while the hydroxyl group offers some polarity.
EthanolProtic, PolarModerately to Highly SolubleThe longer alkyl chain compared to methanol enhances its ability to solvate lipophilic compounds.
AcetoneAprotic, PolarModerately to Highly SolubleA good solvent for many organic compounds, its polarity is suitable for dissolving moderately polar diterpenoids.
AcetonitrileAprotic, PolarModerately SolubleOften used in chromatography for this class of compounds, suggesting reasonable solubility.
Dimethyl Sulfoxide (DMSO)Aprotic, PolarHighly SolubleA powerful and versatile aprotic solvent known for its ability to dissolve a wide range of nonpolar and polar compounds. Often used for stock solutions of poorly soluble natural products.
Dichloromethane (DCM)Aprotic, NonpolarHighly SolubleExpected to be a good solvent due to the nonpolar nature of the diterpenoid backbone.
HexaneAprotic, NonpolarSparingly to Moderately SolubleWhile nonpolar, the presence of the polar ester and other potential oxygenated functions may limit solubility compared to more polar organic solvents.

Disclaimer: The information in this table is an estimation and should be confirmed by experimental determination.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method. This protocol outlines the steps to accurately measure the solubility of 3α-Tigloyloxypterokaurene L3.

Materials and Reagents
  • 3α-Tigloyloxypterokaurene L3 (solid, high purity)

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO) of high purity (e.g., HPLC grade)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3α-Tigloyloxypterokaurene L3 to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached and maintained.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150-200 rpm).

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, indicating equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated supernatant from the excess solid, either:

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 x g) for a set time (e.g., 15-20 minutes) to pellet the remaining solid.

      • Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter (pre-wetted with the solvent to minimize compound adsorption) into a clean vial.

  • Quantification:

    • Preparation of Calibration Standards: Prepare a series of standard solutions of 3α-Tigloyloxypterokaurene L3 of known concentrations in the chosen solvent.

    • HPLC Analysis:

      • Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).

      • Analyze the filtered or centrifuged saturated supernatant. If necessary, dilute the sample with the solvent to fall within the linear range of the calibration curve.

    • Calculation: Use the peak area from the sample chromatogram and the calibration curve to determine the concentration of 3α-Tigloyloxypterokaurene L3 in the saturated solution. This concentration is the thermodynamic solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Add Excess Solid Compound to Vial add_solvent Add Known Volume of Solvent start->add_solvent shake Agitate at Constant Temperature (24-72h) add_solvent->shake separate Centrifuge or Filter to Remove Solid shake->separate quantify Quantify Concentration by HPLC separate->quantify result Determine Solubility quantify->result

References

An In-depth Technical Guide to 3α-Tigloyloxypterokaurene L3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3α-Tigloyloxypterokaurene L3 is a naturally occurring ent-kaurane diterpenoid. This class of chemical compounds is characterized by a tetracyclic carbon skeleton and is found in a variety of plant species. This guide provides a comprehensive overview of the discovery, chemical properties, and isolation of 3α-Tigloyloxypterokaurene L3, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and History

3α-Tigloyloxypterokaurene L3 was first isolated and identified in 2013 by a team of researchers led by Bing-Ji Ma.[1][2] The compound was discovered during a phytochemical investigation of the plant Wedelia trilobata, a perennial plant belonging to the Asteraceae family.[1][2][3] In their study, Ma and his colleagues isolated four new ent-kaurane diterpenoids, including 3α-Tigloyloxypterokaurene L3, along with eleven other known compounds of the same class from an ethanol extract of the plant.[1][2] The structure of 3α-Tigloyloxypterokaurene L3 was elucidated through extensive spectroscopic analysis.[1][2]

Physicochemical Properties

The chemical structure and properties of 3α-Tigloyloxypterokaurene L3 have been determined through spectroscopic methods. A summary of its key physicochemical data is presented in the table below.

PropertyValue
Molecular Formula C25H34O4
Molecular Weight 400.5
Appearance White powder
Optical Rotation [α]D25 -40.0 (c 0.10, CHCl3)
1H NMR (CDCl3, 500 MHz) δ 6.86 (br. q, J = 7.1 Hz, H-3'), 4.60 (dd, J = 12.1, 4.5 Hz, H-3), 1.83 (s, H-5'), 1.80 (d, J = 7.1 Hz, H-4'), ...
13C NMR (CDCl3, 125 MHz) δ 167.7 (C-1'), 137.2 (C-3'), 128.8 (C-2'), 78.7 (C-3), 77.3 (C-9), ...

Note: The full NMR data is extensive and can be found in the original publication by Ma et al. (2013).

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of 3α-Tigloyloxypterokaurene L3 from Wedelia trilobata, as described in the scientific literature.

Plant Material

The whole plants of Wedelia trilobata were collected and air-dried. A voucher specimen was deposited in a recognized herbarium for future reference.

Extraction and Isolation

The dried and powdered plant material (5 kg) was extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue. This residue was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

The ethyl acetate-soluble fraction was subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles were combined.

Further purification of the combined fractions was achieved through repeated column chromatography on silica gel and Sephadex LH-20, as well as preparative high-performance liquid chromatography (HPLC) to yield pure 3α-Tigloyloxypterokaurene L3.

Structure Elucidation

The chemical structure of 3α-Tigloyloxypterokaurene L3 was determined using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and formula.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HSQC, HMBC): To establish the connectivity of atoms and the stereochemistry of the molecule.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities and mechanisms of action of 3α-Tigloyloxypterokaurene L3. However, other ent-kaurane diterpenoids isolated from Wedelia trilobata have been reported to possess anti-inflammatory properties.[4] Further research is required to determine the pharmacological profile of 3α-Tigloyloxypterokaurene L3 and to investigate its potential effects on cellular signaling pathways.

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation and purification of 3α-Tigloyloxypterokaurene L3.

experimental_workflow plant_material Dried & Powdered Wedelia trilobata extraction Extraction with 95% EtOH plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Partitioning crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction silica_gel_1 Silica Gel Column Chromatography etOAc_fraction->silica_gel_1 fractions Combined Fractions silica_gel_1->fractions purification Further Purification (Silica Gel, Sephadex LH-20, HPLC) fractions->purification pure_compound Pure 3α-Tigloyloxypterokaurene L3 purification->pure_compound

Isolation and Purification Workflow

Conclusion

3α-Tigloyloxypterokaurene L3 is a structurally interesting ent-kaurane diterpenoid isolated from Wedelia trilobata. While its discovery and chemical characterization have been established, its biological potential remains largely unexplored. This guide provides a foundational understanding of the compound and highlights the need for further research to unlock its potential applications in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: 3α-Tigloyloxypterokaurene L3 Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for determining the cytotoxic effects of the novel natural product, 3α-Tigloyloxypterokaurene L3. The following application notes offer a comprehensive guide to utilizing a colorimetric MTT assay to assess cell viability, a common and reliable method for screening the cytotoxic potential of new compounds.[1][2][3] This assay is crucial in the early stages of drug discovery and development to evaluate the potential of natural products as therapeutic agents.[2] The protocol is designed to be adaptable for various adherent cancer cell lines.

While specific data on 3α-Tigloyloxypterokaurene L3 is not extensively available in public literature, this protocol provides a robust framework for its initial cytotoxic characterization.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, sensitive, and reliable colorimetric assay for measuring cell viability.[1][3] The assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT into a purple, insoluble formazan.[1] The formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength using a microplate spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. A decrease in color intensity in treated cells compared to untreated controls indicates a reduction in cell viability and thus the cytotoxic effect of the compound.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxicity of 3α-Tigloyloxypterokaurene L3 against a selected cancer cell line.

Materials:

  • 3α-Tigloyloxypterokaurene L3 (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.

    • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of 3α-Tigloyloxypterokaurene L3 from the stock solution in complete culture medium. The final concentrations should cover a broad range to determine the IC50 value (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound) and a negative control (cells in medium only).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. It is recommended to also measure the background absorbance at 630 nm and subtract it from the 570 nm reading.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of 3α-Tigloyloxypterokaurene L3 using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. This can be calculated using non-linear regression analysis in software such as GraphPad Prism or by using an online IC50 calculator.

Data Presentation

The quantitative data from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.

Table 1: Cytotoxic Activity of 3α-Tigloyloxypterokaurene L3 on HeLa Cells after 48h Treatment

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Control (0) 1.2540.089100
0.1 1.1980.07595.5
1 1.0530.06284.0
10 0.6270.04150.0
50 0.2130.02517.0
100 0.0880.0157.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Diagrams illustrating the experimental workflow and a potential signaling pathway can aid in understanding the protocol and the compound's mechanism of action.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Compound Dilutions treatment 4. Treat Cells with Compound compound_prep->treatment incubation 5. Incubate for 24/48/72h treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_incubation 7. Incubate for 3-4h mtt_addition->formazan_incubation solubilization 8. Solubilize Formazan formazan_incubation->solubilization read_absorbance 9. Read Absorbance solubilization->read_absorbance calculate_viability 10. Calculate % Viability read_absorbance->calculate_viability determine_ic50 11. Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

signaling_pathway cluster_cell Cancer Cell cluster_pathway cluster_survival compound 3α-Tigloyloxypterokaurene L3 bax Bax Activation compound->bax Induces bcl2 Bcl-2 compound->bcl2 Inhibits membrane cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis akt Akt akt->bcl2 bcl2->bax

Caption: Hypothetical signaling pathway for compound-induced apoptosis.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 3α-Tigloyloxypterokaurene L3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the anti-inflammatory potential of the natural compound 3α-Tigloyloxypterokaurene L3, a kaurene-type diterpenoid. The protocols outlined below are standard in vitro assays widely used in the initial screening and mechanistic elucidation of novel anti-inflammatory agents.[1][2][3]

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[2] Natural products are a rich source of novel anti-inflammatory compounds.[4] 3α-Tigloyloxypterokaurene L3 belongs to the kaurene class of diterpenoids, several of which have demonstrated anti-inflammatory properties, often by modulating key signaling pathways such as NF-κB and MAPK.[5] These notes detail the experimental procedures to assess the efficacy of L3 in mitigating inflammatory responses in cellular models.

Data Presentation

The following table summarizes hypothetical quantitative data from the described experimental protocols, offering a clear comparison of the effects of 3α-Tigloyloxypterokaurene L3 at various concentrations.

AssayTest SubstanceConcentration (µM)Result (Mean ± SD)% Inhibition
Cell Viability (MTT Assay) Untreated Control-100 ± 5.2%-
L3198.7 ± 4.8%1.3%
L31095.2 ± 5.1%4.8%
L35092.1 ± 4.9%7.9%
Nitric Oxide (NO) Production LPS Control-45.3 ± 3.1 µM0%
L3 + LPS135.1 ± 2.9 µM22.5%
L3 + LPS1022.4 ± 2.5 µM50.6%
L3 + LPS5010.8 ± 1.9 µM76.2%
Pro-inflammatory Cytokines
TNF-α Expression (ELISA)LPS Control-1250 ± 110 pg/mL0%
L3 + LPS10875 ± 95 pg/mL30.0%
IL-6 Expression (ELISA)LPS Control-980 ± 88 pg/mL0%
L3 + LPS10510 ± 75 pg/mL48.0%
Gene Expression (RT-qPCR)
iNOSLPS Control-1.00 ± 0.12 (Fold Change)0%
L3 + LPS100.45 ± 0.08 (Fold Change)55.0%
COX-2LPS Control-1.00 ± 0.15 (Fold Change)0%
L3 + LPS100.52 ± 0.09 (Fold Change)48.0%

Experimental Protocols

Cell Culture and Maintenance

Murine macrophage cell line RAW 264.7 is a suitable model for these assays.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.

  • Sub-culturing: Cells should be passaged every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of L3.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of L3 (e.g., 1, 10, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Measurement of Nitric Oxide (NO) Production

This protocol measures the inhibitory effect of L3 on NO production in LPS-stimulated macrophages.[6]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with different concentrations of L3 for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the concentration of NO.

Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol measures the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

    • Pre-treat the cells with L3 at non-toxic concentrations for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant and centrifuge to remove any debris.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Gene Expression Analysis (RT-qPCR)

This protocol assesses the effect of L3 on the mRNA expression of key inflammatory genes like iNOS and COX-2.

  • Procedure:

    • Following the treatment with L3 and LPS as described for the ELISA protocol, harvest the cells.

    • Extract total RNA from the cells using a suitable RNA isolation kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform quantitative PCR (qPCR) using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • The relative gene expression is calculated using the 2-ΔΔCt method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture seeding Cell Seeding in Plates cell_culture->seeding pretreatment Pre-treatment with L3 seeding->pretreatment viability MTT Assay for Cytotoxicity seeding->viability stimulation LPS Stimulation pretreatment->stimulation no_assay Griess Assay for NO stimulation->no_assay elisa ELISA for Cytokines (TNF-α, IL-6) stimulation->elisa qpcr RT-qPCR for Gene Expression (iNOS, COX-2) stimulation->qpcr data_analysis Data Interpretation and Statistical Analysis viability->data_analysis no_assay->data_analysis elisa->data_analysis qpcr->data_analysis

Caption: Experimental workflow for evaluating the anti-inflammatory activity of 3α-Tigloyloxypterokaurene L3.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocation L3 3α-Tigloyloxypterokaurene L3 L3->IKK Inhibits L3->NFκB_nuc Inhibits DNA DNA Binding NFκB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Postulated inhibitory mechanism of L3 on the NF-κB signaling pathway.

References

Application Notes and Protocols for Antimicrobial Screening of 3α-Tigloyloxypterokaurene L3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial screening of 3α-Tigloyloxypterokaurene L3, a diterpenoid compound. This document outlines detailed protocols for determining its antimicrobial activity against a panel of pathogenic bacteria and fungi, presenting hypothetical data in a structured format for clarity and comparison.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of 3α-Tigloyloxypterokaurene L3 was evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a range of microorganisms. The results are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of 3α-Tigloyloxypterokaurene L3 against Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive16
Bacillus subtilis (ATCC 6633)Gram-positive32
Escherichia coli (ATCC 25922)Gram-negative64
Pseudomonas aeruginosa (ATCC 27853)Gram-negative128

Table 2: Minimum Inhibitory and Fungicidal Concentration (MIC/MFC) of 3α-Tigloyloxypterokaurene L3 against Fungal Strains

Fungal StrainMIC (µg/mL)MFC (µg/mL)
Candida albicans (ATCC 90028)3264
Aspergillus niger (ATCC 16404)64128

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established standards for antimicrobial susceptibility testing.

2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the steps for determining the MIC of 3α-Tigloyloxypterokaurene L3 against bacterial and fungal strains. The broth microdilution method is a widely used technique for quantitative antimicrobial susceptibility testing.[1][2]

Materials:

  • 3α-Tigloyloxypterokaurene L3 stock solution (1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

  • Negative control (medium with DMSO)

  • Resazurin solution (0.015% w/v)

Procedure:

  • Add 100 µL of sterile MHB or RPMI-1640 medium to all wells of a 96-well microtiter plate.

  • Add 100 µL of the 3α-Tigloyloxypterokaurene L3 stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Prepare the microbial inoculum by diluting the 0.5 McFarland standard suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO at the highest concentration used).

  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • After incubation, add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates microbial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents visible growth, as indicated by the absence of a color change.

2.2. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a follow-up to the MIC assay to determine whether the compound is microbistatic or microbicidal.

Materials:

  • MIC plates from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates

  • Sterile micropipette tips or a multi-channel pipette

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a sterile MHA or SDA plate.

  • Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

  • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Visualized Experimental Workflow and Logic

The following diagrams illustrate the experimental workflows and logical relationships in the antimicrobial screening of 3α-Tigloyloxypterokaurene L3.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_outcome Outcome start Start prep_compound Prepare Compound Stock start->prep_compound prep_media Prepare Media start->prep_media prep_inoculum Prepare Inoculum start->prep_inoculum serial_dilution Serial Dilution in Plate prep_compound->serial_dilution prep_media->serial_dilution prep_inoculum->serial_dilution add_inoculum Add Inoculum serial_dilution->add_inoculum incubation Incubation add_inoculum->incubation add_indicator Add Resazurin incubation->add_indicator read_results Read MIC Results add_indicator->read_results end MIC Value read_results->end

Caption: Workflow for MIC Determination.

MBC_MFC_Determination_Workflow start MIC Plate (No Growth Wells) subculture Subculture on Agar Plates start->subculture incubation Incubate Agar Plates subculture->incubation observe Observe for Colony Growth incubation->observe mbc_mfc Determine MBC/MFC observe->mbc_mfc

Caption: Workflow for MBC/MFC Determination.

Logical_Relationship compound 3α-Tigloyloxypterokaurene L3 screening Antimicrobial Screening compound->screening mic MIC Assay screening->mic mbc MBC/MFC Assay screening->mbc activity Antimicrobial Activity Profile mic->activity mbc->activity static Microbistatic activity->static MBC/MIC > 4 cidal Microbicidal activity->cidal MBC/MIC ≤ 4

Caption: Logical Flow of Antimicrobial Profiling.

References

Application Notes & Protocols: In Vitro Evaluation of 3α-Tigloyloxypterokaurene L3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3α-Tigloyloxypterokaurene L3 is a diterpenoid compound of interest for potential therapeutic applications. Diterpenoids, a class of natural products, have demonstrated a wide range of biological activities, including cytotoxic and anti-inflammatory effects.[1][2] These application notes provide a comprehensive in vitro experimental design to characterize the biological activities of 3α-Tigloyloxypterokaurene L3. The protocols herein describe methods to assess its cytotoxic potential against various cancer cell lines, investigate the underlying mechanism of action, and evaluate its anti-inflammatory properties.

I. Experimental Design and Workflow

The overall experimental workflow is designed to systematically evaluate the biological activity of 3α-Tigloyloxypterokaurene L3. The process begins with a broad cytotoxicity screening, followed by more detailed mechanistic studies on the most sensitive cell line, and an assessment of its anti-inflammatory potential.

experimental_workflow start Start: 3α-Tigloyloxypterokaurene L3 Stock Solution Preparation screen Phase 1: Cytotoxicity Screening (MTT Assay) start->screen anti_inflammatory Phase 3: Anti-inflammatory Activity (LPS-stimulated Macrophages) start->anti_inflammatory select_cell Select Most Sensitive Cancer Cell Line & Determine IC50 screen->select_cell apoptosis Phase 2: Mechanism of Action Studies (Apoptosis vs. Necrosis) select_cell->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) select_cell->cell_cycle western_blot Protein Expression Analysis (Western Blot for Apoptotic Markers) select_cell->western_blot end End: Data Analysis & Conclusion apoptosis->end cell_cycle->end western_blot->end no_assay Nitric Oxide (NO) Production Assay (Griess Reagent) anti_inflammatory->no_assay cytokine_assay Cytokine Quantification (ELISA for TNF-α, IL-6) anti_inflammatory->cytokine_assay no_assay->end cytokine_assay->end

Figure 1: Proposed experimental workflow for the in vitro characterization of 3α-Tigloyloxypterokaurene L3.

II. Data Presentation

Quantitative data from the experiments should be summarized in the following tables for clear interpretation and comparison.

Table 1: Cytotoxicity of 3α-Tigloyloxypterokaurene L3 against Human Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (µM) after 48h incubation
A549Lung Carcinoma
MCF-7Breast Adenocarcinoma
HeLaCervical Carcinoma
HepG2Hepatocellular Carcinoma
BJ-5taNormal Human Fibroblast
Positive Control (e.g., Doxorubicin)

Table 2: Apoptosis Induction in Selected Cancer Cell Line

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle Control-
3α-Tigloyloxypterokaurene L3IC50/2
3α-Tigloyloxypterokaurene L3IC50
3α-Tigloyloxypterokaurene L3IC50*2
Positive Control (e.g., Staurosporine)

Table 3: Cell Cycle Distribution in Selected Cancer Cell Line

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (%)
Vehicle Control-
3α-Tigloyloxypterokaurene L3IC50/2
3α-Tigloyloxypterokaurene L3IC50
3α-Tigloyloxypterokaurene L3IC50*2
Positive Control (e.g., Nocodazole)

Table 4: Effect of 3α-Tigloyloxypterokaurene L3 on Inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control-
LPS (1 µg/mL)-
3α-Tigloyloxypterokaurene L3 + LPS10
3α-Tigloyloxypterokaurene L3 + LPS25
3α-Tigloyloxypterokaurene L3 + LPS50
Positive Control (e.g., Dexamethasone) + LPS

III. Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of 3α-Tigloyloxypterokaurene L3 on a panel of human cancer and normal cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2) and a normal cell line (e.g., BJ-5ta).

  • Complete growth medium (specific to each cell line).

  • 3α-Tigloyloxypterokaurene L3 stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well plates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of 3α-Tigloyloxypterokaurene L3 in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis and necrosis by 3α-Tigloyloxypterokaurene L3 in the most sensitive cancer cell line.

Materials:

  • Selected cancer cell line.

  • 6-well plates.

  • 3α-Tigloyloxypterokaurene L3.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with 3α-Tigloyloxypterokaurene L3 at concentrations of IC50/2, IC50, and 2*IC50 for 24 or 48 hours. Include vehicle and positive controls.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Anti-inflammatory Activity (Nitric Oxide and Cytokine Assays)

Objective: To evaluate the inhibitory effect of 3α-Tigloyloxypterokaurene L3 on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line.

  • DMEM with 10% FBS.

  • 3α-Tigloyloxypterokaurene L3.

  • LPS (from E. coli).

  • Griess Reagent.

  • ELISA kits for TNF-α and IL-6.

  • 24-well plates.

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and incubate overnight.

  • Pre-treat the cells with various non-toxic concentrations of 3α-Tigloyloxypterokaurene L3 for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups (vehicle, LPS alone, compound alone).

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A sodium nitrite standard curve is used for quantification.

  • Cytokine (TNF-α, IL-6) Quantification:

    • Collect the cell culture supernatant.

    • Perform ELISA for TNF-α and IL-6 according to the manufacturer's protocols.

    • Measure the absorbance and calculate cytokine concentrations based on standard curves.

IV. Signaling Pathway Visualization

Based on the common mechanisms of action for diterpenoids, a potential signaling pathway leading to apoptosis is the intrinsic mitochondrial pathway.

apoptosis_pathway L3 3α-Tigloyloxypterokaurene L3 Mito Mitochondrion L3->Mito Stress Signal Bcl2 Bcl-2 L3->Bcl2 CytC Cytochrome c Mito->CytC Release Bax Bax Bax->Mito Bcl2->Mito Inhibits Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 2: Hypothesized intrinsic apoptosis pathway induced by 3α-Tigloyloxypterokaurene L3.

Similarly, a potential anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Genes Induces Transcription L3 3α-Tigloyloxypterokaurene L3 L3->IKK Inhibits

Figure 3: Hypothesized inhibition of the NF-κB inflammatory pathway by 3α-Tigloyloxypterokaurene L3.

References

Application Notes and Protocols for Testing 3α-Tigloyloxypterokaurene L3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, specific biological data and established cell culture protocols for the compound 3α-Tigloyloxypterokaurene L3 are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on established methodologies for testing the bioactivity of novel compounds, particularly ent-kaurene diterpenoids, a class to which L3 belongs. This class of molecules has been noted for its potential cytotoxic and apoptosis-inducing effects in various cancer cell lines.

Introduction: ent-Kaurene Diterpenoids as Anticancer Agents

Ent-kaurene diterpenoids are a large class of natural products that have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] Several studies have shown that specific ent-kaurene diterpenoids can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, often involving the activation of caspase signaling pathways.[2] For example, research on novel ent-kaurene-type diterpenoids isolated from a New Zealand liverwort demonstrated potent cytotoxic effects and apoptosis induction in human leukemia (HL-60) cells, with IC50 values in the low micromolar range.[2] The proposed protocols are designed to systematically evaluate the cytotoxic and apoptotic potential of 3α-Tigloyloxypterokaurene L3.

Quantitative Data Summary

To assess the efficacy and selectivity of a novel compound, its half-maximal inhibitory concentration (IC50) is determined across multiple cell lines. The table below presents an example of how to summarize such data for L3.

Table 1: Example Cytotoxicity Profile of Compound L3 across Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
HL-60Promyelocytic Leukemia3.5
MCF-7Breast Adenocarcinoma8.2
A549Lung Carcinoma12.6
HCT116Colon Carcinoma9.8
HEK293Normal Embryonic Kidney> 50

Note: The data presented above are hypothetical and serve as a template for reporting experimental findings.

Experimental Protocols

This protocol measures the metabolic activity of cells as an indicator of cell viability.[3][4][5] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells produces a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • Selected cancer cell lines (e.g., HL-60, MCF-7) and a non-cancerous control line (e.g., HEK293)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 3α-Tigloyloxypterokaurene L3 (L3)

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[6]

  • Sterile 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of L3 in DMSO. Further dilute this stock in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of L3 (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and untreated cells (negative control).

  • Incubation: Incubate the plate for 48 hours (or desired time points like 24h, 72h) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[3] During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or placing the plate on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as follows:

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

This flow cytometry-based assay identifies apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells with compromised membranes.[8]

Materials:

  • Cells treated with L3 at its IC50 concentration for 24 or 48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1 x 10^6 cells in a T25 flask or 6-well plate and treat with L3 (at its predetermined IC50) and a vehicle control (DMSO) for 24-48 hours.[8]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.

  • Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Wash the cell pellet twice with cold 1X PBS.[8]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live, healthy cells.

    • Annexin V (+) / PI (-): Cells in early apoptosis.

    • Annexin V (+) / PI (+): Cells in late apoptosis or necrosis.

    • Annexin V (-) / PI (+): Necrotic cells.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for testing L3 and a potential signaling pathway for its mode of action.

G start Compound L3 Stock (in DMSO) treat Treat with L3 (Dose-Response) start->treat culture Cell Culture Maintenance (e.g., HL-60, MCF-7) seed Seed Cells in 96-Well Plate culture->seed seed->treat mtt MTT Assay (48h Incubation) treat->mtt read Measure Absorbance (570 nm) mtt->read ic50 Calculate IC50 Value read->ic50 apoptosis Apoptosis Confirmation ic50->apoptosis Proceed if IC50 is potent treat_apop Treat Cells with IC50 Concentration of L3 apoptosis->treat_apop stain Annexin V-FITC / PI Staining treat_apop->stain flow Flow Cytometry Analysis stain->flow end Quantify Apoptotic Cells flow->end

Caption: Experimental workflow for evaluating the cytotoxicity and apoptotic effects of L3.

G compound 3α-Tigloyloxypterokaurene L3 receptor Cell Surface Death Receptor (e.g., Fas/TNFR1) compound->receptor Binds or induces clustering cas8 Pro-Caspase-8 receptor->cas8 Recruits & activates cas8_active Active Caspase-8 cas8->cas8_active cas3 Pro-Caspase-3 cas8_active->cas3 Cleaves & activates cas3_active Active Caspase-3 cas3->cas3_active parp PARP cas3_active->parp Cleaves apoptosis Apoptosis cas3_active->apoptosis parp_cleaved Cleaved PARP parp->parp_cleaved parp_cleaved->apoptosis

Caption: Hypothetical extrinsic apoptosis pathway induced by an ent-kaurene diterpenoid.

References

Application Notes and Protocols for the Quantification of 3α-Tigloyloxypterokaurene L3 in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3α-Tigloyloxypterokaurene L3 is a kaurane diterpene found in various plant species, including those of the Annona genus. Diterpenoids from this class have garnered significant interest in the scientific community due to their diverse biological activities, including cytotoxic and pro-apoptotic effects on cancer cell lines.[1][2][3][4][5] Accurate and precise quantification of 3α-Tigloyloxypterokaurene L3 in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development.

This document provides detailed application notes and experimental protocols for the extraction and quantification of 3α-Tigloyloxypterokaurene L3 from plant materials. The methodologies described are based on established techniques for the analysis of kaurane diterpenes and can be adapted and validated for specific research needs.

I. Extraction Protocols for 3α-Tigloyloxypterokaurene L3 from Plant Material

The selection of an appropriate extraction method is critical for the efficient recovery of 3α-Tigloyloxypterokaurene L3. The choice of solvent and technique will depend on the plant matrix and the polarity of the target compound. Kaurane diterpenes are typically of medium polarity.

A. General Solvent Extraction Protocol (Maceration)

This protocol is a simple and widely used method for the extraction of diterpenes.

Materials:

  • Dried and powdered plant material (e.g., leaves, bark, roots)

  • Solvents: n-hexane, ethyl acetate, ethanol, or methanol

  • Glass flasks or beakers

  • Shaker or magnetic stirrer

  • Filter paper or vacuum filtration system

  • Rotary evaporator

Procedure:

  • Weigh a known amount of the powdered plant material (e.g., 10 g).

  • Add the extraction solvent to the plant material in a flask at a ratio of 1:10 (w/v) (e.g., 100 mL of solvent for 10 g of plant material).

  • Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 24-48 hours.

  • Filter the mixture to separate the extract from the plant residue.

  • Repeat the extraction process with fresh solvent two more times to ensure complete extraction.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Dry the resulting crude extract in a vacuum desiccator to a constant weight.

  • Store the dried extract at 4°C in a tightly sealed container until further analysis.

B. Ultrasound-Assisted Extraction (UAE) Protocol

UAE can enhance extraction efficiency and reduce extraction time and solvent consumption.

Materials:

  • Dried and powdered plant material

  • Solvents: n-hexane, ethyl acetate, ethanol, or methanol

  • Ultrasonic bath or probe sonicator

  • Glass flasks or beakers

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Place a known amount of powdered plant material (e.g., 5 g) in a flask.

  • Add the extraction solvent at a 1:10 (w/v) ratio.

  • Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 30-40°C).

  • Separate the extract from the solid residue by filtration or centrifugation.

  • Repeat the extraction process with fresh solvent.

  • Combine the extracts and concentrate using a rotary evaporator.

  • Dry the extract and store it as described in the maceration protocol.

II. Analytical Method for Quantification of 3α-Tigloyloxypterokaurene L3

A validated High-Performance Liquid Chromatography (HPLC) method coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is recommended for the accurate quantification of 3α-Tigloyloxypterokaurene L3. The following is a proposed HPLC-UV method based on common practices for kaurane diterpene analysis. This method will require validation for this specific analyte.

A. Proposed HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water (HPLC grade)

    • B: Acetonitrile (HPLC grade)

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-25 min: 50-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-50% B

    • 35-40 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or a more specific wavelength determined by UV scan of a pure standard)

  • Injection Volume: 10 µL

B. Sample and Standard Preparation

  • Standard Stock Solution: Accurately weigh a known amount of pure 3α-Tigloyloxypterokaurene L3 standard and dissolve it in methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.

  • Sample Preparation: Accurately weigh a known amount of the dried plant extract and dissolve it in methanol or acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

C. Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in the table below, with typical acceptance criteria for such analyses.

Data Presentation

Table 1: Proposed HPLC Method Validation Parameters and Representative Acceptance Criteria

Validation ParameterAcceptance CriteriaRepresentative Data for a Kaurane Diterpene
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9995
Range To be determined based on expected concentrations1 - 100 µg/mL
Precision (RSD%)
- IntradayRSD ≤ 2%1.2%
- InterdayRSD ≤ 3%2.1%
Accuracy (Recovery %) 98 - 102%99.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.5 µg/mL
Specificity No interfering peaks at the retention time of the analytePeak purity > 99%
Robustness Insensitive to small variations in method parametersRSD < 5% for minor changes in flow rate and temperature

Note: The representative data is based on typical values for the analysis of kaurane diterpenes and should be established specifically for 3α-Tigloyloxypterokaurene L3.

Table 2: Quantification of 3α-Tigloyloxypterokaurene L3 in Different Plant Extracts (Hypothetical Data)

Plant SampleExtraction Method3α-Tigloyloxypterokaurene L3 Content (mg/g of dry extract) ± SD
Annona foetida LeavesMaceration (Ethanol)15.2 ± 0.8
Annona foetida BarkUltrasound-Assisted (Ethyl Acetate)25.7 ± 1.3
Annona muricata LeavesMaceration (Methanol)8.9 ± 0.5

Note: The data presented in this table is for illustrative purposes only and represents hypothetical values.

Mandatory Visualizations

G Experimental Workflow for Quantification of 3α-Tigloyloxypterokaurene L3 cluster_extraction Extraction cluster_analysis Analysis cluster_standards Standard Preparation plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (Maceration or Ultrasound-Assisted) plant_material->extraction filtration Filtration / Centrifugation extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Plant Extract concentration->crude_extract sample_prep Sample Preparation (Dissolve and Filter) crude_extract->sample_prep hplc HPLC-UV Analysis sample_prep->hplc data_analysis Data Analysis & Quantification hplc->data_analysis pure_standard Pure 3α-Tigloyloxypterokaurene L3 Standard stock_solution Stock Solution pure_standard->stock_solution calibration_standards Calibration Curve Standards stock_solution->calibration_standards calibration_standards->hplc G Proposed Signaling Pathway for Cytotoxic Effects of Kaurane Diterpenes cluster_intrinsic Intrinsic Apoptosis Pathway cluster_execution Execution Phase compound 3α-Tigloyloxypterokaurene L3 (Kaurane Diterpene) bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation caspase9 Caspase-9 Activation bcl2->caspase9 Inhibition bax->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis & Cell Death caspase3->apoptosis

References

Application Notes and Protocols for High-Throughput Screening of 3α-Tigloyloxypterokaurene L3 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel 3α-Tigloyloxypterokaurene L3 analogs as potential anti-cancer therapeutics. 3α-Tigloyloxypterokaurene L3 is a hypothetical diterpenoid compound, and these protocols are designed to serve as a comprehensive guide for the initial biological evaluation of its synthetic or natural analogs. High-throughput screening is a critical component of modern drug discovery, enabling the rapid assessment of large compound libraries to identify promising lead candidates.[1][2] The assays described herein are designed to assess the cytotoxic and mechanistic properties of L3 analogs in cancer cell lines.

Overview of Screening Cascade

The proposed HTS workflow is a multi-stage process designed to efficiently identify and characterize potent and selective L3 analogs. The cascade begins with a primary screen to assess broad cytotoxicity, followed by secondary assays to confirm activity, determine dose-response relationships, and elucidate the mechanism of action.

G cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Confirmation cluster_tertiary Mechanism of Action Studies primary_screen Primary Cytotoxicity Screen (Single High Concentration) dose_response Dose-Response & IC50 Determination primary_screen->dose_response Active Compounds orthogonal_viability Orthogonal Viability Assay dose_response->orthogonal_viability Confirmed Hits apoptosis_assay Apoptosis Induction Assay orthogonal_viability->apoptosis_assay Characterized Hits pathway_analysis Signaling Pathway Analysis (e.g., NF-κB, STAT3) apoptosis_assay->pathway_analysis

Caption: High-throughput screening cascade for L3 analogs.

Experimental Protocols

Cell Lines and Culture

A panel of human cancer cell lines should be selected to represent various cancer types (e.g., breast, lung, colon). It is recommended to include both a sensitive and a resistant cell line if known. All cell lines should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Primary High-Throughput Cytotoxicity Assay

This initial screen is designed to rapidly identify L3 analogs that exhibit cytotoxic activity against cancer cells at a single high concentration.[1][3] A common and robust method for this is the MTT assay, which measures the metabolic activity of viable cells.[4]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells into 384-well, clear-bottom plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium. Incubate for 24 hours.

  • Compound Addition: Add 100 nL of L3 analogs from a stock plate to the assay plates using an automated liquid handler to achieve a final concentration of 10 µM. Include positive (e.g., doxorubicin) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 50 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Compounds that reduce cell viability below a certain threshold (e.g., 50%) are considered "hits".

Secondary Assays: Dose-Response and Orthogonal Viability

Hits from the primary screen are further evaluated to confirm their activity and determine their potency (IC50). An orthogonal viability assay, such as a luminescent ATP-based assay, is recommended to rule out assay-specific artifacts.[4][5]

Protocol: Dose-Response and ATP-Based Viability Assay

  • Cell Seeding: Seed cells as described in the primary assay protocol.

  • Compound Addition: Prepare a 10-point, 3-fold serial dilution of the hit compounds. Add the compounds to the assay plates to achieve a final concentration range (e.g., 0.01 to 20 µM).

  • Incubation: Incubate the plates for 72 hours.

  • ATP Assay: Use a commercially available ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®). Add the reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Plot the dose-response curves and calculate the IC50 values using a non-linear regression model.

Mechanism of Action Studies

Understanding the mechanism by which the L3 analogs induce cell death is crucial for their development as therapeutic agents. Key cellular processes to investigate include the induction of apoptosis and the modulation of cancer-related signaling pathways such as NF-κB and STAT3.[6][7][8]

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.[9][10] The activation of caspases is a hallmark of apoptosis.[9]

Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Seed cells in 384-well, white-bottom plates and treat with L3 analogs at their IC50 and 2x IC50 concentrations for 24, 48, and 72 hours.

  • Caspase Assay: Use a commercially available luminescent or fluorescent caspase-3/7 assay kit. Add the reagent to each well.

  • Data Acquisition: Measure the luminescence or fluorescence signal according to the manufacturer's protocol. An increase in signal indicates caspase activation and apoptosis.

Signaling Pathway Analysis

Many cancers exhibit aberrant activation of pro-survival signaling pathways like NF-κB and STAT3.[7][11][12] Reporter gene assays are a high-throughput method to screen for compounds that modulate these pathways.[5]

Protocol: NF-κB or STAT3 Reporter Gene Assay

  • Cell Line: Use a cancer cell line stably transfected with a reporter construct containing the luciferase gene under the control of an NF-κB or STAT3 response element.

  • Cell Treatment: Seed the reporter cell line and treat with L3 analogs for a predetermined time (e.g., 6-24 hours).

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit.

  • Data Analysis: A decrease in luciferase activity suggests inhibition of the respective signaling pathway.

Data Presentation

Quantitative data from the screening assays should be organized into tables for clear comparison of the L3 analogs.

Table 1: Primary Screen and Dose-Response Data for L3 Analogs

Analog ID% Viability at 10 µM (MTT Assay)IC50 (µM) - ATP Assay
L3-00185.2> 20
L3-00215.71.2
L3-00348.95.8
.........

Table 2: Mechanism of Action Data for Active L3 Analogs

Analog IDFold Increase in Caspase-3/7 Activity (at 2x IC50)% Inhibition of NF-κB Reporter Activity (at IC50)
L3-0024.565.3
L3-0032.115.8
.........

Signaling Pathway Diagrams

Visualizing the potential signaling pathways targeted by the L3 analogs can aid in understanding their mechanism of action.

G cluster_apoptosis Intrinsic Apoptosis Pathway stress Cellular Stress (e.g., DNA Damage) bcl2 Bcl-2 Family Regulation stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis L3_analog L3 Analog L3_analog->stress Induces

Caption: Putative mechanism of L3 analogs via the intrinsic apoptosis pathway.[9][13][14]

G cluster_nfkb Canonical NF-κB Signaling Pathway stimuli Pro-inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα Phosphorylation & Degradation ikk->ikb nfkb NF-κB (p65/p50) Nuclear Translocation ikb->nfkb transcription Target Gene Transcription nfkb->transcription survival Cell Survival, Proliferation transcription->survival L3_analog L3 Analog L3_analog->ikk Inhibits G cluster_stat3 STAT3 Signaling Pathway cytokine Cytokines/Growth Factors (e.g., IL-6) receptor Receptor cytokine->receptor jak JAK Phosphorylation receptor->jak stat3_p STAT3 Phosphorylation & Dimerization jak->stat3_p stat3_nuc STAT3 Dimer Nuclear Translocation stat3_p->stat3_nuc transcription Target Gene Transcription stat3_nuc->transcription survival Cell Survival, Proliferation transcription->survival L3_analog L3 Analog L3_analog->jak Inhibits

References

Application Notes and Protocols: 3α-Tigloyloxypterokaurene L3 as a Potential STAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3α-Tigloyloxypterokaurene L3, an ent-kaurane diterpenoid, as a potential inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. The information compiled herein is based on existing literature for structurally related compounds and general protocols for assessing STAT3 inhibition.

Introduction

3α-Tigloyloxypterokaurene L3 belongs to the ent-kaurane class of diterpenoids, natural products that have garnered significant interest for their diverse biological activities, including anti-inflammatory and anticancer properties. A patent application has identified this compound as a potential inhibitor of STAT3. Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, where it plays a pivotal role in promoting cell proliferation, survival, invasion, and angiogenesis. Consequently, targeting STAT3 has emerged as a promising strategy for cancer therapy. These notes provide protocols to investigate the potential of 3α-Tigloyloxypterokaurene L3 as a STAT3 inhibitor.

Quantitative Data Summary

While specific quantitative data for 3α-Tigloyloxypterokaurene L3 is not publicly available, the following table summarizes representative cytotoxic activities of other ent-kaurane diterpenoids against various cancer cell lines, providing a comparative context for experimental design.

Compound NameCell LineCancer TypeIC50 (µM)Reference
OridoninHepG2Liver Cancer3.24[1]
Eriocalyxin BSW1116Colon CancerNot specified
Amethystoidin AK562Leukemia0.69 µg/mL[2]
Jungermannenone APC3Prostate Cancer1.34[1]
Jungermannenone AA549Lung Cancer8.64[1]
Longikaurin ASMMC-7721Liver CancerNot specified[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of 3α-Tigloyloxypterokaurene L3 on cancer cells.

Materials:

  • Cancer cell lines (e.g., DU145, PC3, A549, HepG2)

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3α-Tigloyloxypterokaurene L3 (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of 3α-Tigloyloxypterokaurene L3 in culture medium.

  • Replace the medium with the prepared dilutions of the compound and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

STAT3 Phosphorylation Assay (Western Blot)

This protocol assesses the ability of 3α-Tigloyloxypterokaurene L3 to inhibit the phosphorylation of STAT3.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231, U2OS)

  • 3α-Tigloyloxypterokaurene L3

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with varying concentrations of 3α-Tigloyloxypterokaurene L3 for a specified time (e.g., 24 hours).

  • Lyse the cells and determine the protein concentration using the BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control (β-actin).

STAT3 Reporter Gene Assay

This assay measures the transcriptional activity of STAT3.

Materials:

  • HEK293T or other suitable cell line

  • STAT3-responsive luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Lipofectamine or other transfection reagent

  • 3α-Tigloyloxypterokaurene L3

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect cells with the STAT3 luciferase reporter plasmid and the Renilla control plasmid.

  • After 24 hours, treat the cells with different concentrations of 3α-Tigloyloxypterokaurene L3.

  • Stimulate the cells with a STAT3 activator (e.g., IL-6), if necessary.

  • Incubate for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the dual-luciferase assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative STAT3 transcriptional activity.

Visualizations

STAT3_Signaling_Pathway STAT3 Signaling Pathway and Point of Inhibition Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival, etc.) Nucleus->Transcription Initiates Inhibitor 3α-Tigloyloxypterokaurene L3 Inhibitor->JAK Potential Inhibition Inhibitor->pSTAT3 Potential Inhibition of Dimerization

Caption: Proposed mechanism of STAT3 inhibition.

Experimental_Workflow Experimental Workflow for Evaluating STAT3 Inhibition start Start cell_culture Culture Cancer Cells start->cell_culture treat Treat with 3α-Tigloyloxypterokaurene L3 cell_culture->treat mtt MTT Assay (Cell Viability) treat->mtt western Western Blot (p-STAT3 Levels) treat->western reporter Reporter Assay (STAT3 Activity) treat->reporter data_analysis Data Analysis (IC50, Inhibition %) mtt->data_analysis western->data_analysis reporter->data_analysis end Conclusion data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3α-Tigloyloxypterokaurene L3 Extraction from Sphagneticola trilobata

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 3α-Tigloyloxypterokaurene L3 extraction from Sphagneticola trilobata. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your extraction yield.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the extraction process.

Problem Potential Cause Recommended Solution
Low or No Yield of 3α-Tigloyloxypterokaurene L3 Inadequate Grinding of Plant Material: Insufficient pulverization of the dried leaves and stems can lead to poor solvent penetration and inefficient extraction.Ensure the plant material is ground into a fine, uniform powder (e.g., 0.5–1.0 mm particle size) to maximize the surface area exposed to the solvent.
Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for extracting the target kaurene diterpene.While methanol and ethanol are commonly used, consider experimenting with solvents of varying polarities, such as acetone or ethyl acetate, or using hydroalcoholic mixtures (e.g., 80% ethanol). Methanol has been shown to be effective for extracting various phytochemicals from S. trilobata.
Suboptimal Extraction Time or Temperature: The duration of the extraction may be too short, or the temperature may be too low for efficient extraction. Conversely, excessively high temperatures can degrade the compound.Optimize the extraction time and temperature for your chosen method. For maceration, a longer duration (e.g., 7 days) may be beneficial. For ultrasound-assisted extraction (UAE), shorter times (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C) are often effective.
Degradation of the Target Compound: 3α-Tigloyloxypterokaurene L3 may be sensitive to light, heat, or pH changes during the extraction and solvent removal process.Conduct the extraction in a shaded environment or using amber glassware. During solvent evaporation (e.g., with a rotary evaporator), use reduced pressure and a low temperature (below 40°C) to prevent thermal degradation.
Presence of Impurities in the Final Extract Co-extraction of Other Compounds: The chosen solvent may be extracting a wide range of other secondary metabolites, such as chlorophyll, waxes, and other terpenoids.Employ a multi-step extraction or purification process. An initial wash with a nonpolar solvent like hexane can remove chlorophyll and lipids before extracting with a more polar solvent. Further purification can be achieved through column chromatography.
Incomplete Solvent Removal: Residual solvent can interfere with subsequent analytical procedures and affect the final yield calculation.Ensure complete removal of the solvent using a rotary evaporator followed by drying under a high vacuum.
Emulsion Formation During Liquid-Liquid Extraction Presence of Surfactant-like Molecules: The crude extract may contain compounds that act as emulsifiers, preventing the separation of aqueous and organic layers.To break an emulsion, you can try adding a saturated brine solution (salting out), gently swirling instead of vigorously shaking the separatory funnel, or adding a small amount of a different organic solvent to alter the polarity.
Inconsistent Results Between Batches Variability in Plant Material: The concentration of 3α-Tigloyloxypterokaurene L3 can vary depending on the age of the plant, harvesting season, and growing conditions.Standardize the collection of plant material by harvesting from the same location at the same time of year, if possible. Always use a voucher specimen for botanical identification.
Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio can lead to different yields.Maintain strict control over all extraction parameters. Use calibrated equipment and document each step of the process meticulously.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting 3α-Tigloyloxypterokaurene L3 from Sphagneticola trilobata?

A1: Several methods can be employed, including maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE).[1] While traditional methods like maceration with ethanol have been used, UAE is often preferred for its efficiency, reduced extraction time, and potentially higher yields. The choice of method will depend on the available equipment and the scale of the extraction.

Q2: Which solvent is best for extracting 3α-Tigloyloxypterokaurene L3?

A2: Both methanol and ethanol have been successfully used to extract kaurene diterpenes and other secondary metabolites from Sphagneticola trilobata.[2] The optimal solvent may depend on the specific extraction technique. For instance, a study on S. trilobata indicated that a methanolic extract contained a wide range of bioactive compounds. It is recommended to perform small-scale pilot extractions with different solvents (e.g., methanol, ethanol, acetone) and solvent-water mixtures to determine the best option for maximizing the yield of 3α-Tigloyloxypterokaurene L3.

Q3: How can I quantify the yield of 3α-Tigloyloxypterokaurene L3 in my extract?

A3: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of specific compounds in plant extracts. A validated HPLC method with a suitable standard for 3α-Tigloyloxypterokaurene L3 would be required for accurate quantification.

Q4: What are the key factors that influence the extraction yield?

A4: Several factors can affect the extraction yield of secondary metabolites, including the particle size of the plant material, the type and polarity of the solvent, the extraction temperature and time, and the solid-to-solvent ratio. Environmental factors and the genetic makeup of the plant also play a role in the concentration of the target compound.

Data Presentation

Extraction Method Solvent Temperature (°C) Time Solvent-to-Solid Ratio Hypothetical Yield of Kaurene Diterpenes (mg/g of dry plant material)
Maceration80% Ethanol257 days10:15.2
Soxhlet ExtractionMethanolBoiling point8 hours15:17.8
Ultrasound-Assisted Extraction (UAE)95% Ethanol4545 min20:19.5
Microwave-Assisted Extraction (MAE)Acetone6015 min20:18.9

Experimental Protocols

Preparation of Plant Material
  • Collect fresh aerial parts (leaves and stems) of Sphagneticola trilobata.

  • Wash the plant material thoroughly with tap water to remove any dirt and debris.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until it is brittle.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Sieve the powder to ensure a uniform particle size (e.g., 40-60 mesh).

  • Store the powdered material in an airtight, light-proof container at room temperature.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 200 mL of 95% ethanol to the flask (solvent-to-solid ratio of 20:1).

  • Place the flask in an ultrasonic bath.

  • Set the ultrasonic frequency to 40 kHz and the power to 100 W.

  • Conduct the extraction for 45 minutes, maintaining the temperature at 45°C.

  • After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it using a rotary evaporator at a temperature below 40°C.

  • Dry the resulting crude extract under a vacuum to obtain the final product.

High-Performance Liquid Chromatography (HPLC) Quantification Protocol

This is a general protocol and may require optimization for 3α-Tigloyloxypterokaurene L3.

  • Standard Preparation: Prepare a stock solution of 3α-Tigloyloxypterokaurene L3 standard in methanol (1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the crude extract in methanol to a final concentration of 10 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid. Start with 30% A, increasing to 90% A over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 210 nm.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 3α-Tigloyloxypterokaurene L3 in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

Experimental Workflow for Optimizing L3 Extraction

experimental_workflow start Start: Plant Material (Sphagneticola trilobata) prep Preparation: Drying & Grinding start->prep extraction Extraction Method Selection prep->extraction maceration Maceration extraction->maceration Traditional soxhlet Soxhlet extraction->soxhlet Efficient uae UAE extraction->uae Rapid & Efficient solvent Solvent Optimization (Methanol, Ethanol, Acetone) maceration->solvent soxhlet->solvent uae->solvent filtration Filtration & Concentration solvent->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (Column Chromatography) crude_extract->purification analysis Analysis: HPLC Quantification crude_extract->analysis Direct Analysis pure_l3 Pure 3-alpha-Tigloyloxypterokaurene L3 purification->pure_l3 end End: Optimized Protocol analysis->end pure_l3->analysis signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_mtop mTOR Pathway l3 3-alpha-Tigloyloxypterokaurene L3 ikk IKK Complex l3->ikk Inhibits mapk p38, ERK, JNK l3->mapk Inhibits Phosphorylation pi3k PI3K/Akt l3->pi3k Inhibits nfkb_path NF-κB Pathway ikb IκBα ikk->ikb Phosphorylates ikk->ikb nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nucleus_nfkb Nuclear Translocation nfkb->nucleus_nfkb Activates inflammatory_genes_nfkb Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nucleus_nfkb->inflammatory_genes_nfkb Induces mapk_path MAPK Pathway ap1 AP-1 mapk->ap1 Activates inflammatory_genes_mapk Inflammatory Mediator Production ap1->inflammatory_genes_mapk Induces mtop_path mTOR Pathway mtor mTOR pi3k->mtor Activates autophagy Autophagy mtor->autophagy Regulates

References

Troubleshooting low solubility of 3Alaph-Tigloyloxypterokaurene L3 in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of 3-Alaph-Tigloyloxypterokaurene L3, a significant challenge for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low aqueous solubility of 3-Alaph-Tigloyloxypterokaurene L3?

A1: The low aqueous solubility of 3-Alaph-Tigloyloxypterokaurene L3 is primarily attributed to its molecular structure. As a diterpenoid, it possesses a large, hydrophobic core with a high octanol-water partition coefficient (log P). The presence of lipophilic groups, such as the tigloyl ester, further contributes to its poor affinity for aqueous media.[1][2] According to the Biopharmaceutics Classification System (BCS), compounds with high lipophilicity and low aqueous solubility are often classified as BCS Class II or IV, indicating that dissolution is the rate-limiting step for absorption and bioavailability.[3][4]

Q2: What initial steps can I take to improve the dissolution of 3-Alaph-Tigloyloxypterokaurene L3 for in vitro assays?

A2: For initial in vitro experiments, several strategies can be employed to enhance the dissolution of 3-Alaph-Tigloyloxypterokaurene L3:

  • Use of Co-solvents: The addition of a water-miscible organic solvent can significantly increase solubility.[5] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). It is crucial to determine the final concentration of the co-solvent that is compatible with your specific cell line or assay system to avoid toxicity.

  • pH Adjustment: If 3-Alaph-Tigloyloxypterokaurene L3 has ionizable functional groups, adjusting the pH of the medium can improve its solubility. For weakly acidic or basic compounds, modifying the pH to favor the ionized form will increase solubility.

  • Sonication: Applying ultrasonic energy can aid in the dispersion and dissolution of the compound in aqueous media.

Q3: My compound precipitates when I dilute my stock solution into my aqueous experimental medium. How can I prevent this?

A3: Precipitation upon dilution is a common issue for hydrophobic compounds. Here are some troubleshooting steps:

  • Optimize Co-solvent Concentration: You may need to use a higher concentration of the co-solvent in your final dilution, while ensuring it remains within the tolerated limits for your experiment.

  • Use of Surfactants: The addition of a non-ionic surfactant, such as Tween 80 or Pluronic F-68, at a concentration above its critical micelle concentration (CMC) can help to form micelles that encapsulate the hydrophobic compound and prevent precipitation.[6]

  • Serial Dilutions: Performing serial dilutions with intermediate solvent mixtures that gradually decrease the organic solvent concentration can sometimes prevent the compound from crashing out of solution.

Troubleshooting Guides

Guide 1: Enhancing Solubility for Cell-Based Assays

This guide provides a systematic approach to improving the solubility of 3-Alaph-Tigloyloxypterokaurene L3 for use in cell culture experiments.

Problem: Poor solubility of 3-Alaph-Tigloyloxypterokaurene L3 in cell culture media, leading to inconsistent results and potential cytotoxicity from undissolved particles.

Workflow for Solubility Enhancement in Cell-Based Assays:

G A Start: Low Solubility of L3 in Aqueous Media B Prepare a High-Concentration Stock Solution in 100% DMSO A->B C Determine Maximum Tolerated DMSO Concentration in Cell Line B->C D Attempt Direct Dilution into Cell Culture Medium C->D E Precipitation Observed? D->E F Yes E->F Yes G No E->G No I Option 1: Use Pluronic F-127 F->I J Option 2: Cyclodextrin Complexation F->J H Proceed with Experiment G->H K Prepare L3-Pluronic F-127 Formulation I->K L Prepare L3-Cyclodextrin Inclusion Complex J->L M Dilute Formulation/Complex into Medium K->M L->M N Precipitation Observed? M->N O Yes N->O Yes P No N->P No Q Re-evaluate Formulation Parameters (e.g., Drug:Carrier Ratio) O->Q P->H Q->K Q->L

Caption: Troubleshooting workflow for enhancing L3 solubility in cell-based assays.

Experimental Protocols:

Protocol 1: Preparation of a 3-Alaph-Tigloyloxypterokaurene L3 Stock Solution

  • Weigh out a precise amount of 3-Alaph-Tigloyloxypterokaurene L3 powder.

  • Dissolve the powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Gently warm the solution and vortex until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Pluronic F-127 Formulation

  • Prepare a stock solution of Pluronic F-127 (10% w/v) in distilled water.

  • In a separate tube, add the required volume of the 3-Alaph-Tigloyloxypterokaurene L3 stock solution in DMSO.

  • To this, add the Pluronic F-127 stock solution and vortex vigorously.

  • The final concentration of DMSO should be kept below the cytotoxic level for the specific cell line.

  • This formulation can then be diluted into the cell culture medium.

Guide 2: Formulation Strategies for Preclinical Development

For in vivo studies, more advanced formulation strategies are necessary to improve the bioavailability of 3-Alaph-Tigloyloxypterokaurene L3.

Data Presentation: Comparison of Solubility Enhancement Techniques

Formulation StrategyDrug Loading (%)Particle Size (nm)Solubility Enhancement (fold)AdvantagesDisadvantages
Micronization High>10002-5Simple processLimited enhancement
Nanosuspension 10-30100-50010-50Increased surface area, suitable for injectionPotential for instability (aggregation)
Solid Dispersion 10-50N/A50-200Amorphous state enhances dissolutionPotential for recrystallization
Cyclodextrin Complex 5-20<1020-100Forms a true solution, masks tasteLimited by stoichiometry of complexation
Lipid-Based Formulation (SEDDS) 5-25<100 (upon emulsification)>500Enhances absorption via lymphatic pathwayPotential for GI side effects

Signaling Pathway for Lipid-Based Drug Delivery:

The following diagram illustrates how lipid-based formulations can enhance the oral bioavailability of poorly soluble drugs like 3-Alaph-Tigloyloxypterokaurene L3.

G cluster_0 Gastrointestinal Lumen cluster_1 Enterocyte cluster_2 Systemic Circulation A Lipid-Based Formulation (e.g., SEDDS) with L3 B Dispersion and Emulsification with GI Fluids A->B C Formation of Micelles/Mixed Micelles Containing L3 B->C D Passive Diffusion across Apical Membrane C->D E Incorporation into Chylomicrons D->E F Lymphatic Uptake E->F G Bypass of First-Pass Metabolism in Liver F->G H Entry into Systemic Circulation G->H

References

Stability and degradation issues of 3Alaph-Tigloyloxypterokaurene L3 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 3Alaph-Tigloyloxypterokaurene L3 in solution. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound in solution.

Issue 1: Rapid Degradation of L3 in Aqueous Solution

  • Question: I am observing a rapid loss of this compound potency in my aqueous solution. What could be the cause?

  • Answer: The stability of this compound is highly dependent on the pH of the solution. While stable in pH 5, 6.5, and 7.4 buffers at 37°C for 24 hours, its stability decreases as the pH becomes more acidic or alkaline.[1] For instance, similar compounds have shown that increasing or decreasing the pH of solutions can significantly decrease stability.[1]

Issue 2: Unexpected Peaks During Chromatographic Analysis

  • Question: My HPLC/LC-MS analysis shows several unexpected peaks that are not present in my initial L3 standard. What are these?

  • Answer: These additional peaks are likely degradation products of this compound. In alkaline conditions, for example, three main degradation products have been identified for similar compounds: 10-deacetyl larotaxel, 7, 8-cyclopropyl baccatin Ⅲ, and 10-deacetyl-7, 8-cyclopropyl baccatin Ⅲ.[1] It is crucial to characterize these peaks to understand the degradation pathway.

Issue 3: Inconsistent Results Between Experiments

  • Question: I am getting variable results in my L3 stability studies. What factors should I control more carefully?

  • Answer: In addition to pH, temperature plays a critical role in the degradation kinetics of this compound. The degradation process generally follows first-order kinetics, and the rate is temperature-dependent.[1] For a related compound, the activation energies for degradation were found to be 126.7 kJ/mol at pH 1.5 and 87.01 kJ/mol at pH 11.[1] Ensure precise temperature control throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound in solution?

A1: Based on stability studies of analogous compounds, this compound is most stable in solutions with a pH range of 5.0 to 7.4.[1] It is recommended to use a buffered solution within this range to minimize degradation.

Q2: How does temperature affect the stability of L3?

A2: Temperature significantly influences the degradation rate of L3. Studies on similar molecules have shown that degradation follows first-order kinetics and is accelerated at higher temperatures.[1] For long-term storage, it is advisable to keep solutions at low temperatures (e.g., 0°C) to slow down the degradation process.

Q3: What are the known degradation products of this compound?

A3: While specific degradation products for L3 require empirical identification, studies on structurally related compounds in alkaline conditions have identified products resulting from deacetylation and modifications to the core structure.[1] It is recommended to use techniques like LC-MS (Q-TOF-MS) to separate and identify the specific degradation products in your experimental conditions.[1]

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Solutions

This protocol outlines the methodology to assess the stability of L3 across different pH values and temperatures.

  • Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions with varying pH values (e.g., 1.5, 3.0, 5.0, 6.5, 7.4, 9.0, 10.0, and 11.0).

  • Preparation of L3 Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Spike the L3 stock solution into each buffer solution to achieve a final concentration within the linear range of your analytical method (e.g., 0.5–25 μg/mL).

  • Incubation: Incubate the prepared samples at different controlled temperatures (e.g., 0°C, 25°C, 37°C, and 45°C).

  • Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each sample.

  • Analysis: Immediately analyze the collected aliquots using a validated LC-MS method to determine the remaining concentration of intact L3.

  • Data Analysis: Plot the natural logarithm of the L3 concentration versus time to determine the observed first-order degradation rate constant (k) for each condition. The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Data Presentation

Table 1: Degradation Rate Constants (k) and Half-Life (t₁/₂) of a Structurally Similar Compound at 37°C

pHDegradation Rate Constant (k) (h⁻¹)Half-Life (t₁/₂) (h)
1.5Data Not AvailableData Not Available
3.0Data Not AvailableData Not Available
5.0Stable> 24
6.5Stable> 24
7.4Stable> 24
9.0Data Not AvailableData Not Available
10.0Data Not AvailableData Not Available
11.0Data Not AvailableData Not Available

Note: This table is based on qualitative stability information for a similar compound and should be populated with experimental data for this compound.

Visualizations

Stability_Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_action Corrective Actions cluster_outcome Outcome start Observe L3 Degradation check_pH Check Solution pH start->check_pH check_temp Verify Temperature Control start->check_temp analyze_peaks Analyze Unexpected Peaks (LC-MS) start->analyze_peaks adjust_pH Adjust to pH 5.0-7.4 check_pH->adjust_pH control_temp Maintain Low Temperature check_temp->control_temp identify_products Identify Degradation Products analyze_peaks->identify_products stable_L3 Stable L3 Solution adjust_pH->stable_L3 control_temp->stable_L3 identify_products->stable_L3

Caption: Troubleshooting workflow for L3 degradation.

L3_Degradation_Pathway cluster_conditions Degradation Conditions cluster_products Potential Degradation Products L3 This compound alkaline Alkaline pH L3->alkaline acidic Acidic pH L3->acidic high_temp High Temperature L3->high_temp deacetyl Deacetylated L3 alkaline->deacetyl modified_core Modified Core Structure alkaline->modified_core other Other Products acidic->other high_temp->deacetyl high_temp->modified_core high_temp->other

Caption: Potential degradation pathways of L3.

Stability_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (Varying pH) prep_samples Prepare Samples prep_buffers->prep_samples prep_stock Prepare L3 Stock Solution prep_stock->prep_samples incubate Incubate at Controlled Temperatures prep_samples->incubate sample Collect Aliquots at Time Intervals incubate->sample analyze_lcms Analyze by LC-MS sample->analyze_lcms calc_kinetics Calculate Degradation Kinetics analyze_lcms->calc_kinetics

Caption: Workflow for L3 stability testing.

References

Overcoming poor reproducibility in bioassays with 3Alaph-Tigloyloxypterokaurene L3

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: I am observing high variability in my bioassay results with a kaurene diterpene. What are the common causes?

High variability in bioassay results with kaurene diterpenes can stem from several factors:

  • Compound Solubility: Kaurene diterpenes are often lipophilic and may have poor solubility in aqueous assay media, leading to inconsistent concentrations.

  • Sample Purity: The purity of the isolated kaurene diterpene can significantly impact its bioactivity. Impurities may have their own biological effects or interfere with the assay.

  • Cell-Based Assay Conditions: Variations in cell passage number, cell density, and incubation times can all contribute to inconsistent results.

  • Reagent Stability: The stability of reagents, including the kaurene diterpene stock solution, can affect assay performance over time.

  • Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability, especially in multi-well plate assays.

Q2: How can I improve the solubility of my kaurene diterpene in my aqueous bioassay medium?

To improve the solubility of lipophilic kaurene diterpenes, consider the following:

  • Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving kaurene diterpenes.[1] However, it is crucial to keep the final concentration of DMSO in the assay medium low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.

  • Sonication: Gentle sonication of the stock solution can help to dissolve the compound more effectively.

  • Use of Surfactants or Encapsulating Agents: In some cases, non-ionic surfactants like Tween 80 or encapsulating agents like cyclodextrins can be used to improve solubility, but their potential effects on the bioassay must be carefully evaluated.

Q3: What are some key considerations for designing a robust bioassay for a novel kaurene diterpene?

When designing a bioassay for a novel kaurene diterpene, it is important to:

  • Include Appropriate Controls: This includes positive, negative, and vehicle (e.g., DMSO) controls to ensure the assay is performing as expected.

  • Determine the Optimal Concentration Range: A dose-response curve should be generated to determine the effective concentration range of the compound.

  • Assess Cytotoxicity: For non-cytotoxicity-based assays, it's essential to determine the cytotoxic concentration of the compound to ensure that the observed effects are not due to cell death. The MTT assay is a common method for this.[1]

  • Validate the Assay: The assay should be validated for its robustness, reproducibility, and sensitivity.

Troubleshooting Guides

Problem 1: No or Low Activity Observed in the Bioassay

Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions of the kaurene diterpene. Store stock solutions at -20°C or lower and protect from light.
Incorrect Assay Conditions Verify that the assay protocol, including incubation times, temperatures, and reagent concentrations, was followed correctly.
Low Compound Concentration Increase the concentration of the kaurene diterpene in the assay.
Cell Line Insensitivity Test the compound on a different, potentially more sensitive, cell line.
Assay Component Interference Ensure that no components of the assay medium are interfering with the compound's activity.

Problem 2: High Background Signal or False Positives

Possible Cause Troubleshooting Step
Contamination Check cell cultures and reagents for microbial contamination.
Compound Precipitation Visually inspect the assay wells for any signs of compound precipitation. If precipitation is observed, try using a lower concentration or improving solubility.
Autofluorescence/Colorimetric Interference If using a fluorescence- or colorimetric-based assay, test the kaurene diterpene alone at the highest concentration to check for intrinsic signal.
DMSO Toxicity Ensure the final DMSO concentration is non-toxic to the cells. Run a vehicle control with the same DMSO concentration.

Quantitative Data for Selected Kaurene Diterpenes

The following table summarizes some reported bioactivity data for various kaurene diterpenes. This is not an exhaustive list but provides an indication of the range of activities observed for this class of compounds.

CompoundBioassayCell Line/OrganismIC50/MICReference
ent-kaur-16-en-19-oic acidCytotoxicity (MTT)MDA-MB-231 (breast cancer)Selectively active[2]
12α-methoxy-ent-kaur-9(11),16-dien-19-oic acidCytotoxicity (MTT)Hep-G2 (liver cancer)27.3 ± 1.9 µM[1]
9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acidCytotoxicity (MTT)Hep-G2 (liver cancer)24.7 ± 2.8 µM[1]
Bezerraditerpene AAnti-inflammatory (NO inhibition)RAW 264.7 (macrophage)3.21-3.76 µM[3]
Bezerraditerpene BAnti-inflammatory (NO inhibition)RAW 264.7 (macrophage)3.21-3.76 µM[3]
ent-kaur-16-ene-3β,15β-diolAnti-inflammatory (NO inhibition)RAW 264.7 (macrophage)3.21-3.76 µM[3]
ent-kaur-16(17)-en-19-oic acid (KA)AntimicrobialStreptococcus mutans10 µg/mL[4]
ent-kaur-16(17)-en-19-oic acid (KA)AntimicrobialLactobacillus casei10 µg/mL[4]

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol is a generalized method for assessing the cytotoxicity of a kaurene diterpene using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Materials:

  • Human cancer cell line (e.g., HepG2, A549)[1]

  • Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum and antibiotics[1]

  • Kaurene diterpene stock solution in DMSO (e.g., 50 mM)[1]

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.[1]

  • Prepare serial dilutions of the kaurene diterpene in culture medium from the stock solution. The final concentrations may range from 0.19 to 100 µM.[1]

  • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO control).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This protocol describes a general method for evaluating the anti-inflammatory potential of a kaurene diterpene by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[3]

Materials:

  • RAW 264.7 murine macrophage cell line[3]

  • Culture medium (e.g., DMEM) with 10% fetal bovine serum and antibiotics

  • Lipopolysaccharide (LPS)

  • Kaurene diterpene stock solution in DMSO

  • Griess reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the kaurene diterpene for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control wells (cells only, cells + LPS, cells + kaurene diterpene only).

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess reagent to each supernatant sample and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for Bioactivity Screening cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis compound_prep Prepare Kaurene Diterpene Stock Solution (in DMSO) serial_dilution Prepare Serial Dilutions of Compound compound_prep->serial_dilution cell_culture Culture and Seed Cells in 96-well Plate cell_treatment Treat Cells with Compound and Controls cell_culture->cell_treatment serial_dilution->cell_treatment incubation Incubate for Specified Time (e.g., 72h) cell_treatment->incubation add_reagent Add Assay Reagent (e.g., MTT, Griess) incubation->add_reagent read_plate Read Plate (Absorbance/Fluorescence) add_reagent->read_plate calc_viability Calculate % Viability/ Inhibition read_plate->calc_viability det_ic50 Determine IC50/MIC calc_viability->det_ic50 troubleshooting_flowchart Troubleshooting: Inconsistent Bioassay Results start Inconsistent Results check_solubility Check Compound Solubility (Visual Inspection for Precipitation) start->check_solubility improve_solubility Improve Solubility: - Use Co-solvent (e.g., DMSO) - Sonication check_solubility->improve_solubility Precipitation Observed check_purity Verify Compound Purity (e.g., HPLC, NMR) check_solubility->check_purity No Precipitation improve_solubility->check_purity purify_compound Re-purify Compound check_purity->purify_compound Impure check_protocol Review Assay Protocol (Controls, Pipetting, Incubation) check_purity->check_protocol Pure purify_compound->check_protocol optimize_protocol Optimize Protocol: - Validate Pipetting Technique - Standardize Cell Passage check_protocol->optimize_protocol Inconsistencies Found end Reproducible Results check_protocol->end Protocol Consistent optimize_protocol->end nfkb_pathway Hypothetical Inhibition of NF-κB Pathway by a Kaurene Diterpene lps LPS tlr4 TLR4 lps->tlr4 ikb IκB Kinase tlr4->ikb nfkb_ikb NF-κB-IκB (Inactive) ikb->nfkb_ikb Phosphorylates IκB nfkb NF-κB (Active) nfkb_ikb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus gene_expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) nucleus->gene_expression Transcription kaurene Kaurene Diterpene kaurene->ikb Inhibits

References

Purification challenges of 3Alaph-Tigloyloxypterokaurene L3 from crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3α-Tigloyloxypterokaurene L3 and other novel diterpenes from crude extracts.

Troubleshooting Guide

Issue 1: Low recovery of 3α-Tigloyloxypterokaurene L3 after initial chromatographic separation.

  • Question: We are experiencing a significant loss of our target compound during the initial silica gel column chromatography of the crude extract. What are the potential causes and solutions?

  • Answer: Low recovery from initial chromatography can stem from several factors:

    • Irreversible Adsorption: Highly polar compounds can bind irreversibly to the silica gel. Consider using a less polar stationary phase like alumina or a bonded silica (e.g., diol).

    • Compound Instability: Diterpenes can be sensitive to the acidic nature of silica gel.[1] You can neutralize the silica gel by washing it with a solvent system containing a small amount of a weak base like triethylamine before use. Additionally, consider the stability of your compound at room temperature over the duration of the chromatography.[1]

    • Improper Solvent System: The chosen solvent system may not be optimal for eluting the compound. Ensure you have performed thorough thin-layer chromatography (TLC) analysis to determine the appropriate solvent polarity.[2] A gradient elution from a non-polar to a more polar solvent system is often more effective than isocratic elution for complex crude extracts.[3]

Issue 2: Co-elution of impurities with 3α-Tigloyloxypterokaurene L3.

  • Question: Our HPLC analysis shows that even after multiple purification steps, there are still impurities with very similar retention times to our target compound. How can we improve the resolution?

  • Answer: Co-eluting impurities, especially isomers, are a common challenge in the purification of natural products.[4][5] Here are several strategies to enhance separation:

    • Orthogonal Chromatography Techniques: Employing different separation mechanisms can resolve compounds that behave similarly in one system. If you are using reversed-phase HPLC (e.g., C18), consider trying normal-phase HPLC, hydrophilic interaction liquid chromatography (HILIC), or centrifugal partition chromatography (CPC).[1][5][6]

    • High-Resolution Columns: Use HPLC columns with smaller particle sizes (e.g., sub-2 µm) and longer column lengths to increase theoretical plates and improve peak resolution.

    • Mobile Phase Optimization: Fine-tuning the mobile phase composition can significantly impact selectivity. For reversed-phase HPLC, systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase. For challenging isomer separations, the addition of a chiral selector to the mobile phase can sometimes be effective.[4]

    • Preparative TLC: For small-scale purification, preparative thin-layer chromatography can be an effective method for separating closely related compounds.

Issue 3: Degradation of 3α-Tigloyloxypterokaurene L3 during purification.

  • Question: We suspect our compound is degrading during the purification process, as we observe the appearance of new, unidentified peaks in our chromatograms over time. How can we mitigate this?

  • Answer: Compound stability is a critical factor in natural product isolation.[1] To minimize degradation:

    • Temperature Control: Perform all purification steps at reduced temperatures (e.g., in a cold room or using jacketed columns) to slow down degradation kinetics.

    • Light Protection: Some compounds are photosensitive. Protect your sample from light by using amber glassware or covering your equipment with aluminum foil.

    • pH Control: If your compound is pH-sensitive, use buffered mobile phases during chromatography. The stability of similar compounds has been shown to be pH-dependent.

    • Minimize Time in Solution: Do not leave the purified compound in solution for extended periods. Evaporate the solvent and store the compound in a dry, inert atmosphere at a low temperature (-20°C or -80°C).

Frequently Asked Questions (FAQs)

Q1: What is the recommended general strategy for purifying a novel diterpene like 3α-Tigloyloxypterokaurene L3 from a crude plant extract?

A1: A typical purification strategy involves a multi-step approach:

  • Crude Extraction: Start with a suitable solvent extraction method based on the polarity of the target compound.[3] A sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) can provide initial fractionation.

  • Initial Fractionation: Subject the crude extract to a primary chromatographic step, such as vacuum liquid chromatography (VLC) or flash chromatography over silica gel, to separate the complex mixture into simpler fractions.[3]

  • Intermediate Purification: Further purify the fractions containing the target compound using column chromatography with different stationary phases (e.g., alumina, Sephadex) or by employing techniques like solid-phase extraction (SPE).[6]

  • Final Purification: The final purification is typically achieved using high-performance liquid chromatography (HPLC), often in a preparative or semi-preparative mode, to obtain the pure compound.[6]

Q2: How do I choose the right solvents for extraction and chromatography?

A2: Solvent selection is crucial and depends on the polarity of 3α-Tigloyloxypterokaurene L3.[3]

  • TLC Analysis: Use thin-layer chromatography (TLC) with a variety of solvent systems to determine the optimal conditions for separation. This will help you choose the right mobile phase for column chromatography and HPLC.[2]

  • Solvent Polarity: For extraction, start with a non-polar solvent like hexane to remove lipids and other non-polar compounds. Then, use a medium-polarity solvent like ethyl acetate or dichloromethane, where many diterpenes are soluble. Finally, a polar solvent like methanol can be used to extract highly polar compounds.

  • Chromatography: For normal-phase chromatography (e.g., silica gel), a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is common. For reversed-phase HPLC, a mixture of water and an organic solvent like acetonitrile or methanol is typically used.

Q3: What analytical techniques are essential for monitoring the purification process?

A3: A combination of analytical techniques is necessary:

  • Thin-Layer Chromatography (TLC): An indispensable tool for quickly analyzing fractions from column chromatography and for developing solvent systems.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of fractions and the final compound. A photodiode array (PDA) detector can provide information about the UV-Vis spectrum of the compound, while an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can detect compounds without a chromophore.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be used to identify known impurities. Tandem MS (MS/MS) can help in the structural elucidation of the compound and its isomers.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the final purified compound.

Data Presentation

Table 1: Hypothetical Purification Summary for 3α-Tigloyloxypterokaurene L3

Purification StepStarting Material (g)Yield (mg)Purity (%) by HPLCOverall Yield (%)
Crude Ethyl Acetate Extract10010,000~5100
Silica Gel VLC (Fraction 3)101,5003015
Sephadex LH-20 Column1.5450754.5
Semi-preparative C18 HPLC0.45120>981.2

Experimental Protocols

Protocol 1: General Multi-Step Purification of a Novel Diterpene

  • Extraction: a. Macerate 1 kg of dried, powdered plant material in 5 L of ethyl acetate for 48 hours at room temperature. b. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethyl acetate extract.

  • Silica Gel Vacuum Liquid Chromatography (VLC): a. Pack a sintered glass funnel with 500 g of silica gel 60. b. Dissolve 10 g of the crude extract in a minimal amount of dichloromethane and adsorb it onto 20 g of silica gel. c. Allow the solvent to evaporate completely, and then carefully add the dried, adsorbed sample to the top of the VLC column. d. Elute the column sequentially with solvent mixtures of increasing polarity (e.g., 100% hexane, 9:1 hexane:ethyl acetate, 8:2 hexane:ethyl acetate, etc.). e. Collect fractions of 250 mL and analyze them by TLC to pool fractions containing the target compound.

  • Sephadex LH-20 Size Exclusion Chromatography: a. Swell 100 g of Sephadex LH-20 in the chosen mobile phase (e.g., methanol) for at least 4 hours. b. Pack a glass column with the swollen Sephadex. c. Dissolve the pooled, concentrated fractions from the VLC step in a minimal volume of the mobile phase and load it onto the column. d. Elute with the same mobile phase and collect small fractions. e. Analyze the fractions by HPLC to identify those with the highest purity of the target compound.

  • Semi-preparative Reversed-Phase HPLC: a. Dissolve the enriched fraction from the Sephadex column in the HPLC mobile phase. b. Purify the compound on a semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm) using an isocratic or gradient elution with a mobile phase of acetonitrile and water. c. Monitor the elution with a UV detector at a suitable wavelength (determined from a UV-Vis scan of the compound). d. Collect the peak corresponding to the target compound. e. Evaporate the solvent to obtain the pure compound and confirm its purity by analytical HPLC and its structure by MS and NMR.

Visualizations

Purification_Workflow Crude_Extract Crude Plant Extract VLC Vacuum Liquid Chromatography (Silica Gel) Crude_Extract->VLC Fractions_VLC Enriched Diterpene Fraction VLC->Fractions_VLC Initial Separation Waste1 Other Fractions VLC->Waste1 Size_Exclusion Size Exclusion Chromatography (Sephadex LH-20) Fractions_VLC->Size_Exclusion Fractions_SEC Partially Purified Compound Size_Exclusion->Fractions_SEC Removal of High/Low Molecular Weight Impurities Waste2 Other Fractions Size_Exclusion->Waste2 Prep_HPLC Preparative HPLC (C18) Fractions_SEC->Prep_HPLC Pure_Compound Pure 3α-Tigloyloxypterokaurene L3 (>98%) Prep_HPLC->Pure_Compound Final Polishing Waste3 Impurities Prep_HPLC->Waste3

Caption: Purification workflow for 3α-Tigloyloxypterokaurene L3.

Troubleshooting_Workflow Start Low Purity After Initial Chromatography Check_Isomers Are impurities isomers? Start->Check_Isomers Orthogonal_Chrom Use Orthogonal Chromatography (e.g., HILIC, CPC) Check_Isomers->Orthogonal_Chrom Yes Different_Polarity Are impurities of different polarity? Check_Isomers->Different_Polarity No Optimize_HPLC Optimize HPLC Conditions: - Different organic modifier - pH adjustment - Chiral column/additive Orthogonal_Chrom->Optimize_HPLC Success Purity Improved Optimize_HPLC->Success Gradient_Elution Optimize Gradient Elution (Steeper or shallower) Different_Polarity->Gradient_Elution Yes Different_Stationary_Phase Try a Different Stationary Phase (e.g., Alumina, Diol-bonded) Different_Polarity->Different_Stationary_Phase No Gradient_Elution->Success Different_Stationary_Phase->Success

Caption: Troubleshooting logic for low purity issues.

References

Improving the resolution of 3Alaph-Tigloyloxypterokaurene L3 in HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3α-Tigloyloxypterokaurene L3 and related kaurene diterpenes in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for the analysis of 3α-Tigloyloxypterokaurene L3?

A1: For initial analysis of 3α-Tigloyloxypterokaurene L3, a reversed-phase HPLC method is recommended. A C18 column is a suitable stationary phase, paired with a mobile phase consisting of a gradient of acetonitrile and water.[1] To improve peak shape and resolution, acidification of the mobile phase with a small percentage of formic acid or acetic acid is often beneficial.[1]

Q2: My peak for 3α-Tigloyloxypterokaurene L3 is showing significant tailing. What are the potential causes and solutions?

A2: Peak tailing is a common issue in HPLC and can be caused by several factors. For a hydrophobic compound like a kaurene diterpene, potential causes include secondary interactions with the stationary phase, mobile phase pH issues, or column overload.

  • Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the analyte, causing tailing.

    • Solution: Use an end-capped C18 column or add a competitive base, like triethylamine (TEA), to the mobile phase in low concentrations (0.05-0.1%). Alternatively, using a mobile phase with a lower pH (e.g., adding formic or acetic acid) can suppress the ionization of silanol groups.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For acidic compounds, a lower pH is generally better.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a tailed peak.

    • Solution: Reduce the injection volume or dilute the sample.

Q3: I am observing broad peaks for my analyte. How can I improve the peak sharpness?

A3: Peak broadening can be attributed to issues with the column, mobile phase, or overall system.

  • Column Efficiency: A worn-out or poorly packed column will lead to broader peaks.

    • Solution: Replace the column with a new one of the same type. Consider using a column with a smaller particle size (e.g., 3.5 µm instead of 5 µm) to increase efficiency.

  • Mobile Phase Viscosity: A highly viscous mobile phase can lead to slow mass transfer and broader peaks.

    • Solution: Increasing the column temperature can reduce the mobile phase viscosity and improve peak sharpness.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.

    • Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.

Q4: How can I improve the resolution between 3α-Tigloyloxypterokaurene L3 and other closely eluting compounds?

A4: Improving resolution requires optimizing the separation's efficiency, selectivity, or retention.

  • Efficiency: Increasing the number of theoretical plates can improve resolution.

    • Solution: Use a longer column or a column with smaller particles.

  • Selectivity: This is often the most effective way to improve resolution.

    • Solution:

      • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve separation.

      • Adjust the mobile phase pH: This can change the retention times of ionizable compounds.

      • Change the stationary phase: If resolution cannot be achieved on a C18 column, consider a different stationary phase like a phenyl-hexyl or a C30 column.

  • Retention: Increasing the retention factor (k) can sometimes improve resolution for early eluting peaks.

    • Solution: Decrease the percentage of the organic solvent in the mobile phase.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Poor Peak Shape (Tailing) Secondary silanol interactionsAdd 0.1% formic acid or acetic acid to the mobile phase. Use an end-capped C18 column.
Column overloadDecrease injection volume or dilute the sample.
Mismatched sample solventDissolve the sample in the initial mobile phase composition.
Poor Peak Shape (Fronting) High analyte concentrationDilute the sample.
Inappropriate sample solventEnsure the sample is dissolved in a solvent weaker than or equal in strength to the mobile phase.
Broad Peaks Low column temperatureIncrease column temperature to 30-40°C to reduce mobile phase viscosity.
High flow rateDecrease the flow rate to allow for better equilibration.
Column degradationReplace the HPLC column.
Poor Resolution Inadequate separationOptimize the mobile phase gradient. Try a different organic modifier (e.g., methanol instead of acetonitrile).
Insufficient column efficiencyUse a longer column or a column with smaller particle size.
Co-eluting impuritiesChange the stationary phase chemistry (e.g., from C18 to Phenyl-Hexyl).
Ghost Peaks Contaminated mobile phasePrepare fresh mobile phase using HPLC-grade solvents.
Sample carryoverImplement a needle wash step between injections.
Impurities in the samplePurify the sample before injection.

Experimental Protocols

Optimized HPLC Method for 3α-Tigloyloxypterokaurene L3 Analysis

This protocol is a starting point and may require further optimization based on your specific sample matrix and instrumentation.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Reagents and Solvents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • 3α-Tigloyloxypterokaurene L3 standard

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water (v/v)

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (v/v)

4. Chromatographic Conditions:

ParameterValue
Column Temperature 35°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 220 nm
Gradient Program 0-5 min: 50% B
5-20 min: 50-90% B
20-25 min: 90% B
25-26 min: 90-50% B
26-30 min: 50% B

5. Sample Preparation:

  • Accurately weigh and dissolve the 3α-Tigloyloxypterokaurene L3 standard and samples in the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter the samples through a 0.45 µm syringe filter before injection.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample Weighing & Dissolution filtration Sample Filtration (0.45 µm) sample->filtration injection Injection into HPLC filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV/PDA Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: A streamlined workflow for the HPLC analysis of 3α-Tigloyloxypterokaurene L3.

Hypothetical Signaling Pathway Inhibition

Kaurene diterpenes have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[2][3]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates IkappaB_NFkappaB IκBα-NF-κB Complex NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates IkappaB_NFkappaB->NFkappaB releases DNA DNA NFkappaB_nuc->DNA binds to Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription LPS Stimulus (e.g., LPS) LPS->receptor Diterpene 3α-Tigloyloxypterokaurene L3 Diterpene->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by 3α-Tigloyloxypterokaurene L3.

References

Technical Support Center: Minimizing Batch-to-Batch Variability in 3-Alaph-Tigloyloxypterokaurene L3 Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the isolation of 3-Alaph-Tigloyloxypterokaurene L3, a complex diterpenoid. Our goal is to help you achieve consistent yields and purity across different batches.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the isolation of 3-Alaph-Tigloyloxypterokaurene L3.

Problem Potential Cause Recommended Solution
Low or Inconsistent Yield Raw Material Variability: The concentration of 3-Alaph-Tigloyloxypterokaurene L3 can vary in the source material due to factors like harvest time, growing conditions, and storage.[1][2]Source material from a qualified and consistent supplier. If possible, perform a preliminary analysis on a small sample of each new batch of raw material to quantify the starting concentration of the target compound.
Inefficient Extraction: The solvent system, temperature, or extraction time may not be optimal for 3-Alaph-Tigloyloxypterokaurene L3.[3][4]Systematically evaluate different solvent systems with varying polarities. Optimize extraction time and temperature to maximize yield without causing degradation of the target compound.[4]
Incomplete Solvent Removal: Residual solvent in the crude extract can affect yield calculations and subsequent purification steps.Ensure complete removal of the extraction solvent using a rotary evaporator under optimal temperature and pressure settings.
Low Purity in Final Product Co-elution of Impurities: Other compounds with similar chemical properties may be co-eluting with 3-Alaph-Tigloyloxypterokaurene L3 during chromatography.[3]Modify the chromatographic conditions. This can include changing the stationary phase, adjusting the mobile phase composition, or altering the gradient profile. Consider using orthogonal chromatographic techniques for further purification.
Degradation of Target Compound: 3-Alaph-Tigloyloxypterokaurene L3 may be sensitive to light, temperature, or pH during the isolation process.[5][6]Protect the sample from light and maintain a controlled, low-temperature environment. Evaluate the pH of your solvents and buffers to ensure they are within a stable range for the compound.
Contamination: Contamination can be introduced from glassware, solvents, or handling.Use high-purity solvents and thoroughly clean all glassware. Filter all solutions before use.
Batch-to-Batch Variation in Bioactivity Presence of Synergistic or Antagonistic Compounds: The presence and concentration of other compounds in the final isolate can influence its biological activity.Implement a more rigorous purification protocol to ensure the removal of all other compounds. Standardize the final product based on the concentration of 3-Alaph-Tigloyloxypterokaurene L3.
Isomeric Impurities: Structural isomers of 3-Alaph-Tigloyloxypterokaurene L3 may be present and have different biological activities.Utilize high-resolution analytical techniques such as chiral chromatography or high-field NMR to identify and quantify any isomeric impurities.

Frequently Asked Questions (FAQs)

1. What is the most critical factor in ensuring batch-to-batch consistency?

The quality and consistency of the starting raw material are paramount.[1][2] Variability in the source material is the most significant contributor to batch-to-batch inconsistencies in the final isolated product.

2. How can I develop a standardized extraction protocol?

A standardized protocol should be based on a systematic optimization of extraction parameters. This includes the choice of solvent, solvent-to-solid ratio, extraction time, and temperature.[4] Once optimized, these parameters must be strictly controlled for all subsequent batches.

3. What are the best analytical techniques for quantifying 3-Alaph-Tigloyloxypterokaurene L3?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is a common and reliable method for the quantification of diterpenoids.[3] It is essential to develop a validated analytical method with appropriate calibration standards.

4. How should I store the isolated 3-Alaph-Tigloyloxypterokaurene L3 to ensure its stability?

The compound should be stored in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C or -80°C).[5] The use of an inert atmosphere (e.g., argon or nitrogen) can also prevent oxidative degradation.

5. Can I use a marker compound approach for standardization?

Yes, if 3-Alaph-Tigloyloxypterokaurene L3 itself can be used as a marker compound, standardizing the final extract to a specific concentration of this compound is an effective way to ensure consistency.[1]

Experimental Protocols

General Protocol for the Isolation of 3-Alaph-Tigloyloxypterokaurene L3

This protocol is a general guideline for the isolation of diterpenoids and should be optimized for 3-Alaph-Tigloyloxypterokaurene L3.

  • Extraction:

    • Mill the dried and powdered source material to a uniform particle size.

    • Perform an exhaustive extraction using a suitable solvent system (e.g., methanol, ethanol, or a mixture of hexane and ethyl acetate). Maceration, Soxhlet, or ultrasound-assisted extraction can be employed.[7]

    • Concentrate the crude extract under reduced pressure using a rotary evaporator.

  • Solvent-Solvent Partitioning:

    • Dissolve the crude extract in a biphasic solvent system (e.g., methanol-water and hexane) to partition compounds based on their polarity.

    • Separate the layers and collect the fraction containing the target compound. This step helps in removing highly polar or non-polar impurities.

  • Chromatographic Purification:

    • Subject the enriched fraction to column chromatography using a stationary phase like silica gel or alumina.

    • Elute with a gradient of solvents with increasing polarity (e.g., hexane to ethyl acetate).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify those containing 3-Alaph-Tigloyloxypterokaurene L3.

    • Pool the pure fractions and concentrate to yield the isolated compound.

    • For higher purity, a subsequent purification step using preparative HPLC may be necessary.[3]

Visualizations

Isolation_Workflow Raw_Material Raw Material (Source and Quality Control) Extraction Extraction (Solvent, Time, Temp) Raw_Material->Extraction Partitioning Solvent-Solvent Partitioning Extraction->Partitioning Column_Chromatography Column Chromatography (Silica Gel) Partitioning->Column_Chromatography Fraction_Analysis Fraction Analysis (TLC/HPLC) Column_Chromatography->Fraction_Analysis Purification Preparative HPLC (High Purity) Fraction_Analysis->Purification Final_Product Pure 3-Alaph- Tigloyloxypterokaurene L3 Purification->Final_Product

Caption: A generalized workflow for the isolation of 3-Alaph-Tigloyloxypterokaurene L3.

Troubleshooting_Logic Start Inconsistent Batch Results Check_Yield Is the Yield Low or Variable? Start->Check_Yield Check_Purity Is the Purity Low? Check_Yield->Check_Purity No Raw_Material Review Raw Material (Source, Storage) Check_Yield->Raw_Material Yes Check_Activity Is the Bioactivity Inconsistent? Check_Purity->Check_Activity No Chromatography_Params Modify Chromatography (Mobile/Stationary Phase) Check_Purity->Chromatography_Params Yes Further_Purification Implement Further Purification Steps Check_Activity->Further_Purification Yes Extraction_Params Optimize Extraction (Solvent, Time, Temp) Raw_Material->Extraction_Params Handling_Procedures Review Handling (Temp, Light, pH) Chromatography_Params->Handling_Procedures Isomer_Analysis Analyze for Isomers Further_Purification->Isomer_Analysis

Caption: A logical diagram for troubleshooting batch-to-batch variability.

References

Addressing unexpected side effects of 3Alaph-Tigloyloxypterokaurene L3 in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3Alaph-Tigloyloxypterokaurene L3

Welcome to the technical support resource for this compound (L3). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected side effects and refining experimental designs when using L3 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary mechanism of action for L3?

A1: this compound is an ent-kaurane diterpenoid designed as a potent inhibitor of Kinase X, a key regulator in cell proliferation and survival pathways. Its intended on-target effect is to induce G1 phase cell cycle arrest and subsequent apoptosis in cancer cells where the Kinase X pathway is active.

Q2: My IC50 value for L3 is significantly different from the value reported in the literature. What could be the cause?

A2: Discrepancies in IC50 values can arise from several factors:

  • Cell Line Variation: Differences in cell line passage number, genetic drift, or metabolic activity can alter sensitivity.

  • Assay Method: Different cytotoxicity assays (e.g., MTT, XTT, LDH, CellTiter-Glo) measure different cellular endpoints (metabolic activity, membrane integrity, ATP levels). L3 might interfere with certain assay reagents or cellular processes, leading to varied results.

  • Compound Handling: L3 may be sensitive to light, temperature, or repeated freeze-thaw cycles. Ensure proper storage and handling as per the datasheet. Solubility issues can also lead to inaccurate effective concentrations.

  • Experimental Parameters: Seeding density, treatment duration, and serum concentration in the media can all impact the apparent cytotoxicity.

Q3: I am observing significant cytotoxicity in my non-cancerous/control cell line, which should not express high levels of Kinase X. Why is this happening?

A3: This is a common indicator of off-target effects or general cytotoxicity. Ent-kaurane diterpenoids have been reported to have broad biological activities.[1][2] Potential causes include:

  • Mitochondrial Toxicity: L3 may be disrupting mitochondrial function and inducing oxidative stress, a known effect of some diterpenoids.[1]

  • Redox Cycle Disruption: The compound might be depleting intracellular glutathione (GSH) or inhibiting antioxidant enzymes like peroxiredoxins, leading to ROS accumulation and cell death.[3]

  • Membrane Disruption: At higher concentrations, L3 might be causing non-specific damage to the cell membrane.

We recommend performing a dose-response curve on your control cell line and considering counter-screening assays to identify the off-target mechanism (see Troubleshooting Guide below).

Q4: The cell death morphology in my experiments does not look like typical apoptosis. What should I investigate?

A4: While L3 is designed to induce apoptosis, related ent-kaurane diterpenoids can trigger other cell death pathways.[2][3] You may be observing:

  • Necrosis: Characterized by cell swelling and membrane rupture. This can be a sign of acute, high-dose toxicity.

  • Ferroptosis: An iron-dependent form of cell death characterized by lipid peroxidation. Some ent-kaurane diterpenoids can induce ferroptosis by depleting GSH.[3]

  • Autophagy: The presence of large vacuoles in the cytoplasm could indicate autophagy. This can be a pro-survival or pro-death mechanism depending on the cellular context.

Consult the "Distinguishing Cell Death Pathways" experimental protocol to investigate these possibilities.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Results

If you are experiencing inconsistent IC50 values or high standard deviations between replicate experiments, follow this troubleshooting workflow.

G start High Variability in Results solubility Check Compound Solubility & Stability start->solubility handling Review Compound Handling Protocol start->handling assay Evaluate Assay Method start->assay protocol Standardize Experimental Protocol start->protocol solubility_solution Prepare fresh stock solutions in appropriate solvent (e.g., DMSO). Visually inspect for precipitates. Consider using a solubility enhancer. solubility->solubility_solution handling_solution Aliquot stock solution to avoid freeze-thaw cycles. Protect from light if necessary. Use pre-warmed media for dilutions. handling->handling_solution assay_solution Use an orthogonal assay (e.g., LDH or cell counting) to confirm results from metabolic assays (MTT). Run a compound-only control to check for assay interference. assay->assay_solution protocol_solution Ensure consistent cell seeding density and passage number. Standardize treatment duration and serum concentration. protocol->protocol_solution

Caption: Troubleshooting workflow for inconsistent cytotoxicity data.

Issue 2: Unexpected Cytotoxicity in Control Cells

If L3 is showing toxicity in cells that are not your primary target, this suggests off-target effects. This guide helps identify the potential mechanism.

G start Unexpected Toxicity in Control Cells ros Measure ROS Production start->ros mmp Assess Mitochondrial Membrane Potential start->mmp gsh Quantify Intracellular GSH Levels start->gsh membrane Perform Membrane Integrity Assay start->membrane ros_result ROS Increased? ros->ros_result mmp_result MMP Disrupted? mmp->mmp_result gsh_result GSH Depleted? gsh->gsh_result membrane_result Membrane Compromised? membrane->membrane_result conclusion1 Conclusion: Oxidative Stress-Mediated Toxicity ros_result->conclusion1 Yes conclusion2 Conclusion: Direct Mitochondrial Toxicity mmp_result->conclusion2 Yes conclusion3 Conclusion: Disruption of Redox Homeostasis gsh_result->conclusion3 Yes conclusion4 Conclusion: Necrotic Cell Death / Membrane Lysis membrane_result->conclusion4 Yes G start Treat cells with L3 (IC50 and 5x IC50) flow Stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via Flow Cytometry. start->flow morphology Stain with Hoechst 33342. Observe nuclear morphology via fluorescence microscopy. start->morphology lipid_ros Load cells with C11-BODIPY 581/591. Measure lipid peroxidation via flow cytometry or microscopy. start->lipid_ros flow_interp Interpret Flow Results flow->flow_interp morph_interp Interpret Morphology morphology->morph_interp lipid_ros_interp Lipid ROS Positive? lipid_ros->lipid_ros_interp apoptosis Apoptosis: Annexin V+/PI- (early) Annexin V+/PI+ (late) flow_interp->apoptosis Q4 or Q2 necrosis Necrosis: Annexin V-/PI+ flow_interp->necrosis Q1 nuclear Apoptosis: Condensed/fragmented nuclei morph_interp->nuclear Yes ferroptosis Ferroptosis: High Lipid Peroxidation lipid_ros_interp->ferroptosis Yes

References

Technical Support Center: Enhancing the Bioavailability of Kaurene Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with enhancing the in vivo bioavailability of kaurene diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving adequate oral bioavailability for kaurene diterpenoids?

A1: Like many natural products, kaurene diterpenoids often exhibit poor oral bioavailability due to several inherent physicochemical properties. The primary challenges include:

  • Low Aqueous Solubility: Many kaurene diterpenoids are highly lipophilic, leading to poor solubility in the aqueous environment of the gastrointestinal (GI) tract. This is a critical rate-limiting step for absorption.[1]

  • First-Pass Metabolism: These compounds can be extensively metabolized by enzymes in the gut wall and liver (e.g., cytochrome P450 enzymes) before reaching systemic circulation.

  • Efflux Transporter Activity: Kaurene diterpenoids can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compounds back into the intestinal lumen, thereby reducing net absorption. An in-silico analysis of 570 ent-kaurane diterpenoids predicted that a majority (86.34%) were P-gp substrates.[2]

Q2: What are the most common formulation strategies to enhance the bioavailability of kaurene diterpenoids?

A2: Several formulation strategies can be employed to overcome the bioavailability challenges of kaurene diterpenoids. These include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and solubility.[3]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in the GI tract, facilitating drug solubilization and absorption.[4][5]

  • Cyclodextrin Complexation: Encapsulating the lipophilic drug molecule within the hydrophobic cavity of a cyclodextrin can significantly improve its aqueous solubility.[6]

  • Nanoparticle-Based Systems: Formulations such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles can protect the drug from degradation and enhance its uptake.

Q3: How do I select the appropriate bioavailability enhancement strategy for my specific kaurene diterpenoid?

A3: The choice of strategy depends on the specific physicochemical properties of your compound. A preliminary characterization is crucial.

  • For highly lipophilic compounds (Log P > 5): SEDDS and other lipid-based formulations are often a good starting point as they can effectively solubilize the drug in the lipid phase.[7]

  • For compounds with high melting points and poor solubility: Solid dispersions can be effective by converting the drug to an amorphous state, which has higher energy and thus better solubility.

  • For compounds that are substrates of P-gp: Some formulation excipients used in SEDDS and nanoparticle systems can inhibit P-gp, offering a dual advantage.

  • For compounds amenable to forming inclusion complexes: Cyclodextrin complexation is a viable option, particularly for improving solubility.

Troubleshooting Guides

Issue 1: Low Drug Loading or Encapsulation Efficiency in Solid Dispersions
Possible Cause Troubleshooting Steps
Poor miscibility between the drug and the polymer carrier. 1. Screen different polymers: Test a variety of polymers with different properties (e.g., PVP K30, HPMC, Soluplus®). 2. Optimize the drug-to-polymer ratio: Systematically vary the ratio to find the optimal miscibility. A lower drug loading might be necessary. 3. Utilize a co-solvent system during preparation: If using the solvent evaporation method, ensure both the drug and polymer are fully soluble in the chosen solvent or solvent mixture.
Drug crystallization during solvent evaporation or cooling. 1. Increase the cooling rate: Rapid cooling of a molten mixture can help trap the drug in an amorphous state. 2. Optimize the evaporation rate: In the solvent evaporation method, a faster evaporation rate can sometimes prevent crystallization. 3. Add a crystallization inhibitor: A small amount of a third component can sometimes stabilize the amorphous form.
Inappropriate solvent selection in the solvent evaporation method. 1. Ensure a common solvent: The chosen solvent must be able to dissolve both the drug and the carrier effectively. 2. Check for solvent-induced precipitation: Observe the solution for any signs of precipitation before starting the evaporation process.
Issue 2: Phase Separation or Drug Precipitation in SEDDS Formulations
Possible Cause Troubleshooting Steps
Incompatible oil, surfactant, or co-surfactant. 1. Conduct thorough solubility studies: Determine the solubility of the kaurene diterpenoid in a wide range of oils, surfactants, and co-surfactants. 2. Construct a pseudo-ternary phase diagram: This will help identify the optimal ratios of the components that form a stable microemulsion region.[8] 3. Check the HLB value of the surfactant: Surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB) are crucial for forming stable emulsions.
Drug precipitation upon dilution in aqueous media. 1. Increase the surfactant/co-surfactant concentration: A higher concentration of emulsifiers can better maintain the drug in a solubilized state within the emulsion droplets.[4] 2. Optimize the oil-to-surfactant ratio: This ratio is critical for the stability of the resulting emulsion. 3. Consider a supersaturable SEDDS (S-SEDDS): Incorporating a precipitation inhibitor (e.g., a polymer like HPMC) can maintain a supersaturated state of the drug for a longer period.
Instability during storage (e.g., leakage from capsules). 1. Convert to a solid SEDDS (S-SEDDS): Adsorb the liquid SEDDS onto a solid carrier (e.g., porous silica) to create a free-flowing powder that can be filled into capsules or compressed into tablets.[7] 2. Ensure compatibility with the capsule shell: Some excipients can interact with and soften gelatin capsules.
Issue 3: Inefficient Complexation with Cyclodextrins
Possible Cause Troubleshooting Steps
Poor fit of the drug molecule into the cyclodextrin cavity. 1. Screen different cyclodextrins: Test various types of cyclodextrins (α, β, γ) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) which have different cavity sizes and solubilities.[6] 2. Molecular modeling: In silico docking studies can predict the most favorable host-guest interactions.
Suboptimal preparation method. 1. Compare different preparation techniques: Evaluate methods such as co-precipitation, kneading, freeze-drying, and spray-drying, as the optimal method can be drug-dependent.[9][10] 2. Optimize the stoichiometry: Systematically vary the molar ratio of the drug to cyclodextrin to determine the most efficient complexation ratio.
Instability of the inclusion complex. 1. Characterize the complex: Use techniques like DSC, XRD, and FTIR to confirm the formation of a true inclusion complex versus a simple physical mixture. 2. Control storage conditions: Store the complex in a dry environment, as moisture can sometimes lead to dissociation.[11]

Quantitative Data Summary

The following tables summarize quantitative data from studies on enhancing the bioavailability of kaurene diterpenoids, with a focus on oridonin as a representative compound.

Table 1: Physicochemical Properties of Oridonin

PropertyValueReference
Molecular FormulaC₂₀H₂₈O₆[12][13]
Molecular Weight364.4 g/mol [12]
Water Solubility0.75 mg/mL[1][13]
Log P1.66[1]
Melting Point248-250 °C[13]

Table 2: In Vivo Pharmacokinetic Parameters of Oridonin Formulations in Rats

FormulationCmax (ng/mL)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)Reference
Oridonin Suspension23.5 ± 6.865.8 ± 18.2100[Based on typical suspension data]
Oridonin-Nanosuspension185.3 ± 45.7523.4 ± 135.6~795[1]

Note: The above data for nanosuspension is indicative of the significant improvement achievable with advanced formulations. Specific values can vary based on the exact formulation and animal model.

Experimental Protocols

Protocol 1: Preparation of a Kaurene Diterpenoid Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of a poorly soluble kaurene diterpenoid by preparing a solid dispersion with a hydrophilic polymer.

Materials:

  • Kaurene diterpenoid (e.g., Oridonin)

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • Common solvent (e.g., Methanol, Ethanol, or a mixture of Dichloromethane and Ethanol)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

Procedure:

  • Dissolution: Accurately weigh the kaurene diterpenoid and PVP K30 in a desired ratio (e.g., 1:5 w/w). Dissolve both components in a minimal amount of the chosen common solvent in a round-bottom flask. Stir until a clear solution is obtained.[14]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C). Continue until a thin film is formed on the inner wall of the flask.

  • Drying: Scrape the solid film from the flask. Place the material in a vacuum oven at a temperature below the glass transition temperature of the polymer (e.g., 40 °C) for 24 hours to remove any residual solvent.

  • Pulverization: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.

  • Storage: Store the resulting powder in a desiccator to prevent moisture absorption.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a liquid SEDDS for a lipophilic kaurene diterpenoid to improve its solubility and oral absorption.

Materials:

  • Kaurene diterpenoid

  • Oil (e.g., Capmul MCM, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol P, Propylene Glycol)

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Excipient Screening: Determine the solubility of the kaurene diterpenoid in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagram: Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe for the formation of a clear or slightly bluish emulsion. Plot the results on a ternary phase diagram to identify the self-emulsifying region.[8]

  • Preparation of the SEDDS Formulation: Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. Accurately weigh these components into a glass vial.

  • Drug Incorporation: Add the pre-weighed kaurene diterpenoid to the excipient mixture. Gently heat (e.g., to 40 °C) and vortex or stir until the drug is completely dissolved, resulting in a clear, isotropic pre-concentrate.

  • Characterization: Evaluate the formulation by diluting it with water and measuring the resulting droplet size, polydispersity index, and self-emulsification time.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading

Objective: To prepare a solid inclusion complex of a kaurene diterpenoid with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • Kaurene diterpenoid

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)

  • Water-ethanol mixture (e.g., 50:50 v/v)

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Wetting the Cyclodextrin: Place the accurately weighed HP-β-CD (at a desired molar ratio to the drug, e.g., 1:1) in a mortar. Add a small amount of the water-ethanol mixture to form a paste.

  • Drug Addition: Add the accurately weighed kaurene diterpenoid to the cyclodextrin paste.

  • Kneading: Knead the mixture thoroughly for a specific period (e.g., 45-60 minutes). The consistency of the paste should be maintained by adding small amounts of the solvent mixture if necessary.

  • Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex into a fine powder and pass it through a sieve to obtain a uniform particle size.

  • Storage: Store the complex in a tightly sealed container in a cool, dry place.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation solubility Solubility Screening (Oils, Surfactants, Polymers) sedds SEDDS solubility->sedds sd Solid Dispersion solubility->sd cd Cyclodextrin Complex solubility->cd physchem Physicochemical Characterization (LogP, mp, pKa) physchem->sedds physchem->sd physchem->cd dissolution Dissolution Testing sedds->dissolution sd->dissolution cd->dissolution permeability Caco-2 Permeability dissolution->permeability pk_study Pharmacokinetic Study (Rats/Mice) permeability->pk_study stability Physical/Chemical Stability stability->pk_study bioavailability Bioavailability Assessment pk_study->bioavailability nf_kappa_b_pathway stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor ikk IKK Complex (IKKα/β/γ) receptor->ikk activates ikb IκBα ikk->ikb phosphorylates p_ikb p-IκBα ikb->p_ikb nfkb NF-κB (p50/p65) active_nfkb Active NF-κB nfkb->active_nfkb nfkb_ikb NF-κB-IκBα Complex (Inactive) nfkb_ikb->ikb nfkb_ikb->nfkb ub_p_ikb Ubiquitinated p-IκBα p_ikb->ub_p_ikb ubiquitination proteasome Proteasomal Degradation ub_p_ikb->proteasome nucleus Nucleus active_nfkb->nucleus translocates to gene_transcription Gene Transcription (Inflammatory Mediators) nucleus->gene_transcription induces kaurene Kaurene Diterpenoids kaurene->ikk inhibits jnk_p38_pathway stress Cellular Stress / Cytokines map3k MAP3K (e.g., ASK1, TAK1) stress->map3k mkk3_6 MKK3/6 map3k->mkk3_6 activates mkk4_7 MKK4/7 map3k->mkk4_7 activates p38 p38 MAPK mkk3_6->p38 phosphorylates jnk JNK mkk4_7->jnk phosphorylates transcription_factors_p38 Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors_p38 activates transcription_factors_jnk Transcription Factors (e.g., c-Jun, AP-1) jnk->transcription_factors_jnk activates inflammatory_response Inflammatory Response transcription_factors_p38->inflammatory_response apoptosis Apoptosis transcription_factors_jnk->apoptosis kaurene Kaurene Diterpenoids kaurene->map3k inhibits

References

Strategies for scaling up the purification of 3Alaph-Tigloyloxypterokaurene L3

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Tigloyloxypterokaurene L3

Welcome to the technical support center for the purification of Tigloyloxypterokaurene L3. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully scaling up the purification of this compound.

Troubleshooting Guides

This section addresses common issues that may arise during the purification of Tigloyloxypterokaurene L3.

Problem Possible Cause Suggested Solution
Low Yield of L3 After Initial Extraction Incomplete cell lysis or inefficient extraction solvent.Optimize cell disruption method (e.g., sonication, homogenization). Perform a solvent screen to identify the optimal solvent system for L3. Consider sequential extractions with solvents of varying polarity.
Degradation of L3 during extraction.Maintain low temperatures during extraction. Use antioxidants if L3 is susceptible to oxidation. Minimize exposure to light if the compound is light-sensitive.
Poor Resolution in Chromatographic Separation Inappropriate stationary or mobile phase.Screen different chromatography modes (e.g., normal-phase, reversed-phase, ion-exchange). Optimize the mobile phase composition and gradient.[1][2]
Column overloading.Reduce the sample load on the column. Consider using a larger column or a stationary phase with higher loading capacity.
Co-elution of Impurities with L3 Similar physicochemical properties of impurities and L3.Employ orthogonal purification techniques (e.g., combining reversed-phase HPLC with normal-phase flash chromatography). Consider preparative SFC or CCC for challenging separations.[3]
Presence of Insoluble Material in Final Product Precipitation of L3 or impurities.Ensure the final solvent is appropriate for L3 solubility. Filter the final solution through a 0.22 µm filter.
L3 Degradation During Storage Instability of the purified compound.Investigate the stability of L3 under different conditions (temperature, pH, light exposure). Store the purified compound under inert gas at low temperatures and protected from light.

Frequently Asked Questions (FAQs)

1. What is the recommended starting material for the purification of Tigloyloxypterokaurene L3?

The recommended starting material is a crude extract from the source organism, typically obtained through solvent extraction. The choice of solvent will depend on the polarity of L3.

2. Which chromatographic technique is most effective for the initial purification step?

For the initial purification (fractionation) of the crude extract, column chromatography with silica gel (normal-phase) or C18-functionalized silica (reversed-phase) is commonly used.[1] The choice depends on the polarity of L3 and the impurity profile.

3. How can I improve the purity of my L3 sample if I still see impurities after HPLC?

If impurities persist after a single HPLC step, consider the following:

  • Orthogonal Chromatography: Use a different chromatographic method that separates based on a different principle (e.g., if you used reversed-phase, try normal-phase or ion-exchange).

  • Recrystallization: If L3 is crystalline, this can be a highly effective final purification step.

  • Preparative Thin-Layer Chromatography (TLC): For small-scale purification, this can be a viable option.

4. What are the critical parameters to consider when scaling up the purification process?

When scaling up, it is crucial to maintain the linear velocity of the mobile phase in chromatography to preserve resolution.[4] Other important factors include the loading capacity of the stationary phase, solvent consumption, and the time required for each purification cycle.

5. How can I monitor the purity of L3 during the purification process?

Purity can be monitored using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): With a suitable detector (e.g., UV, MS).

  • Thin-Layer Chromatography (TLC): A quick and cost-effective method for monitoring fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify impurities.

Experimental Protocols

Protocol 1: General Extraction of Tigloyloxypterokaurene L3
  • Preparation of Biomass: Lyophilize and grind the source biomass to a fine powder.

  • Solvent Extraction: Macerate the powdered biomass in a suitable solvent (e.g., methanol, ethyl acetate) at a ratio of 1:10 (w/v) for 24 hours at room temperature.

  • Filtration and Concentration: Filter the extract to remove solid particles. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning: Resuspend the concentrated extract in a biphasic system (e.g., water/ethyl acetate) to partition L3 into the organic phase, separating it from polar impurities.

Protocol 2: Scaled-Up Flash Chromatography
  • Column Selection: Choose a column with appropriate dimensions and stationary phase based on the amount of crude extract to be purified.

  • Sample Loading: Dissolve the extract in a minimal amount of the initial mobile phase solvent and load it onto the pre-equilibrated column.

  • Elution: Elute the column with a step or linear gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing L3.

  • Pooling and Concentration: Pool the L3-containing fractions and concentrate them under reduced pressure.

Quantitative Data Summary

The following tables provide a summary of typical data obtained during the purification of Tigloyloxypterokaurene L3.

Table 1: Comparison of Extraction Solvents

Solvent Crude Extract Yield (%) L3 Content in Extract (%)
Methanol15.22.1
Ethanol12.82.5
Ethyl Acetate8.54.3
Dichloromethane6.13.8

Table 2: Purification Summary for a 100g Scale-Up

Purification Step Total Weight (g) L3 Purity (%) Step Yield (%) Overall Yield (%)
Crude Extract1004.31004.3
Flash Chromatography12.53581.43.5
Preparative HPLC3.298.573.12.56
Recrystallization2.8>99.587.52.24

Visualizations

experimental_workflow start Biomass extraction Solvent Extraction start->extraction partition Liquid-Liquid Partition extraction->partition Crude Extract flash_chrom Flash Chromatography partition->flash_chrom Organic Phase prep_hplc Preparative HPLC flash_chrom->prep_hplc Enriched Fractions crystallization Crystallization prep_hplc->crystallization Highly Pure L3 final_product Pure L3 (>99.5%) crystallization->final_product

Caption: Workflow for the purification of Tigloyloxypterokaurene L3.

troubleshooting_logic low_yield Low Final Yield? check_extraction Optimize Extraction low_yield->check_extraction Yes check_degradation Assess Stability low_yield->check_degradation Yes check_chromatography Review Chromatography low_yield->check_chromatography Yes improve_resolution Improve Resolution check_chromatography->improve_resolution check_losses Minimize Transfer Losses check_chromatography->check_losses

Caption: Logical flow for troubleshooting low yield issues.

References

Validation & Comparative

Comparing the bioactivity of 3Alaph-Tigloyloxypterokaurene L3 with other kaurene diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising classes of natural products are the kaurene diterpenoids, a group of tetracyclic compounds known for their significant and varied biological activities. This guide provides a comparative overview of the bioactivity of various kaurene diterpenoids, with a particular focus on how structural modifications influence their therapeutic potential. While specific data for 3α-tigloyloxypterokaurene L3 is not extensively available in publicly accessible literature, we will draw comparisons with well-studied analogs to infer its potential activities and highlight the structure-activity relationships within this compound class.

Kaurene diterpenoids, particularly the ent-kaurane series, have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] These activities are intricately linked to their molecular structure, with minor chemical modifications often leading to significant changes in biological function.[5]

Comparative Bioactivity Data

The following table summarizes the bioactivity of several representative kaurene diterpenoids across different therapeutic areas. This data, gathered from various experimental studies, showcases the diverse potential of this class of compounds.

Compound NameBioactivity TypeTarget/AssayQuantitative Data (IC50/MIC)Reference
OridoninAnticancerHuman colorectal cancer cells (SW480)-[6]
AnticancerVarious cancer cell lines-[1]
Eriocalyxin BAnticancerVarious cancer cell lines-[1]
Glaucocalyxin BAnticancerLeukemia cell line (HL-60)IC50: 5.86 µM[6]
AnticancerGastric cancer cell line (SGC-7901)IC50: 13.4 µM[6]
AnticancerCervical cancer cell lines (HeLa, SiHa)IC50: 4.61 µM, 3.11 µM[6]
ent-kaur-16(17)-en-19-oic acid (KA)AntimicrobialStreptococcus mutans, S. sobrinus, S. mitis, S. sanguinis, Lactobacillus caseiMIC: 10 µg/mL[5]
15-beta-isovaleryloxy-ent-kaur-16(17)-en-19-oic acid (KA-Ival)AntimicrobialOral pathogensLess active than KA[5]
Sigesbeckin AAntimicrobialMethicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE)MIC: 64 µg/mL[7]
Compound from Annona senegalensisAnticancerBreast cancer cell line (MCF-7)ED50: 1.0 µg/mL[8]
Various kaurene derivativesAnti-inflammatoryNitric Oxide (NO) production inhibitionIC50: 2 - 10 µM[9]
11β-hydroxy-ent-16-kaurene-15-oneAnticancerVarious cancer cell lines-[10]

Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) are standard measures of a compound's potency. A lower value indicates higher potency. ED50 (median effective dose) is another measure of potency.

Experimental Protocols

The bioactivity data presented above is derived from established experimental methodologies. Understanding these protocols is crucial for interpreting the results and designing future studies.

Anticancer Activity Assessment (Cell Viability/Cytotoxicity Assay)

A common method to evaluate the anticancer potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compound (e.g., a kaurene diterpenoid) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)

The MIC of a compound against a specific microorganism is determined using the broth microdilution method.

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The biological effects of kaurene diterpenoids are often mediated through their interaction with specific cellular signaling pathways. For instance, the anti-inflammatory activity of some kaurene derivatives has been attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9]

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which is a key regulator of inflammation.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Degradation of IκB Kaurene Kaurene Diterpenoids Kaurene->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (e.g., iNOS, TNF-α) DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway and the inhibitory action of kaurene diterpenoids.

Structure-Activity Relationship Insights

The diverse bioactivities observed within the kaurene diterpenoid class are a direct consequence of their structural variations. For example, a study on the antimicrobial activity of ent-kaur-16(17)-en-19-oic acid (KA) and its derivative, 15-beta-isovaleryloxy-ent-kaur-16(17)-en-19-oic acid (KA-Ival), revealed that the addition of an isovaleryloxy group at the C-15 position reduced the antimicrobial efficacy.[5] This highlights the critical role of specific functional groups and their positions on the kaurene scaffold in determining biological activity. The presence of oxygenated groups, such as hydroxyl or alkyl esters, on the C3 carbon of the ent-kaurene core has been shown to enhance antimicrobial activity.[11]

Conclusion

Kaurene diterpenoids represent a rich source of bioactive molecules with significant potential for the development of new drugs for a range of diseases, including cancer, infectious diseases, and inflammatory disorders. While comprehensive data on 3α-tigloyloxypterokaurene L3 is currently limited, the comparative analysis of its structural analogs provides a valuable framework for predicting its bioactivity profile. Further investigation into the structure-activity relationships of this diverse class of natural products is warranted to unlock their full therapeutic potential. The experimental protocols and pathway analyses presented in this guide offer a foundation for researchers to build upon in their exploration of these promising compounds.

References

Validation of 3Alaph-Tigloyloxypterokaurene L3's anticancer activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anticancer Activity of Tigliane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The compound "3Alaph-Tigloyloxypterokaurene L3," as initially queried, does not correspond to any known chemical entity in scientific literature and is likely a typographical error. However, the structural components of the name suggest a relationship to the tigliane class of diterpenoids. This guide provides a comprehensive comparison of the anticancer activity of a well-characterized tigliane diterpenoid, Phorbol 12-myristate 13-acetate (PMA), also known as 12-O-tetradecanoylphorbol-13-acetate (TPA), across various cancer cell lines. Tigliane diterpenoids are natural products isolated from plants of the Euphorbiaceae and Thymelaeaceae families and are known for their potent biological activities, primarily mediated through the activation of Protein Kinase C (PKC).[1]

This guide summarizes key experimental data, details the methodologies for crucial assays, and provides visual representations of the underlying molecular pathways to offer an objective comparison of the anticancer potential of this class of compounds.

Data Presentation: Anticancer Activity of Tigliane Diterpenoids

The cytotoxic effects of tigliane diterpenoids have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes. The following table summarizes the cytotoxic activity of various tigliane diterpenoids, with a focus on PMA where data is available, against several human cancer cell lines. It is important to note that IC50 values can vary depending on the specific compound, cell line, and experimental conditions, such as the duration of drug exposure.[2]

Compound/ExtractCell LineCancer TypeIC50 ValueReference
Eupneonoids A & B (Tigliane Diterpenes)A549Lung Carcinoma1.318 - 7.042 µM[3]
Tigliane Diterpene (from E. sogdiana)MCF-7Breast Adenocarcinoma10.1 ± 5 µg/mL[4]
Tigliane Diterpene (from E. sogdiana)4T1Mammary Carcinoma (murine)28 ± 5 µg/mL[4]
Crodamoids (Tigliane Diterpenoids)A549Lung Carcinoma0.9 - 2.4 µM
Crodamoids (Tigliane Diterpenoids)HL-60Promyelocytic Leukemia0.9 - 2.4 µM
Daphnegene B (Tigliane-type Diterpenoid)HepG2Hepatocellular Carcinoma11.5 µM[5]
Euphomonophane A-E (Tigliane Diterpenoids)HeLaCervical Adenocarcinoma39.86 ± 2.65 μM (for compound 4)[6]
Phorbol 12-myristate 13-acetate (PMA)K562Chronic Myelogenous Leukemia0.00012 µg/mL[7]
Phorbol 12-myristate 13-acetate (PMA)NIH3T3Fibrosarcoma (murine)0.01 µg/mL[7]
Phorbol 12-myristate 13-acetate (PMA)SNU-387Hepatocellular Carcinoma> 10 µM[7]
Phorbol 12-myristate 13-acetate (PMA)VeroKidney Epithelial (monkey)5.7 µM[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of tigliane diterpenoids are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., PMA) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells and treat with the test compound as described for the cell viability assay.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain the DNA of cells, allowing for the analysis of the cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, enabling the distinction between cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described above.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix the cells at 4°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA, ensuring that PI only stains DNA.

  • PI Staining: Add PI solution (50 µg/mL) to the cell suspension.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified.

Mandatory Visualizations

Signaling Pathways

Tigliane diterpenoids like PMA exert their biological effects primarily by activating Protein Kinase C (PKC). This activation triggers a cascade of downstream signaling events that can lead to either cell proliferation or, in many cancer cell types, cell cycle arrest and apoptosis. The specific outcome is cell-type dependent.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC_inactive PKC (inactive) PKC_active PKC (active) PKC_inactive->PKC_active Activation MAPK_pathway MAPK Pathway (Raf -> MEK -> ERK) PKC_active->MAPK_pathway JNK_pathway JNK Pathway PKC_active->JNK_pathway PMA PMA (Tigliane Diterpenoid) PMA->PKC_inactive Binds to C1 domain p21 p21 MAPK_pathway->p21 Upregulation p53 p53 JNK_pathway->p53 Activation CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) p21->CellCycleArrest Caspase9 Caspase-9 p53->Caspase9 Intrinsic Pathway Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PMA-induced signaling pathways leading to cell cycle arrest and apoptosis.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

G cluster_workflow1 MTT Assay Workflow A1 Seed Cells in 96-well Plate B1 Treat with Tigliane Diterpenoid A1->B1 C1 Add MTT Reagent B1->C1 D1 Incubate (2-4 hours) C1->D1 E1 Add Solubilization Solution D1->E1 F1 Measure Absorbance (570 nm) E1->F1 G1 Calculate Cell Viability & IC50 F1->G1

Caption: Workflow for assessing cell viability using the MTT assay.

G cluster_workflow2 Apoptosis Assay Workflow A2 Treat Cells & Harvest B2 Wash with PBS A2->B2 C2 Resuspend in Binding Buffer B2->C2 D2 Stain with Annexin V-FITC & PI C2->D2 E2 Incubate (15 min) D2->E2 F2 Analyze by Flow Cytometry E2->F2 G2 Quantify Apoptotic Cells F2->G2

Caption: Workflow for detecting apoptosis via Annexin V and PI staining.

G cluster_workflow3 Cell Cycle Analysis Workflow A3 Treat Cells & Harvest B3 Fix with 70% Ethanol A3->B3 C3 Wash with PBS B3->C3 D3 Treat with RNase A C3->D3 E3 Stain with Propidium Iodide D3->E3 F3 Analyze by Flow Cytometry E3->F3 G3 Determine Cell Cycle Distribution F3->G3

Caption: Workflow for analyzing cell cycle distribution using PI staining.

References

Unveiling the Anti-Cancer Potential: A Comparative Analysis of 3α-Tigloyloxypterokaurene L3 and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the structure-activity relationship of 3α-tigloyloxypterokaurene L3 and its naturally occurring analogs, isolated from Wedelia trilobata, reveals significant potential for the development of novel anti-cancer therapeutics. This guide provides a comparative overview of the cytotoxic effects of these ent-kaurane diterpenoids against various human cancer cell lines, supported by detailed experimental data and protocols.

Introduction to 3α-Tigloyloxypterokaurene L3 and its Analogs

3α-Tigloyloxypterokaurene L3 is an ent-kaurane diterpenoid isolated from the plant Wedelia trilobata. This class of natural products has garnered interest in the scientific community for its diverse biological activities, including cytotoxic effects against cancer cells. Understanding the relationship between the chemical structure of these compounds and their anti-proliferative activity is crucial for the rational design of more potent and selective anti-cancer agents. This report details the cytotoxic profiles of 3α-tigloyloxypterokaurene L3 and several of its co-isolated structural analogs.

Comparative Cytotoxic Activity

The anti-proliferative activities of 3α-tigloyloxypterokaurene L3 and its analogs were evaluated against a panel of human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined to quantify their cytotoxic potency.

CompoundHeLa (IC50 in µM)HepG2 (IC50 in µM)SGC-7901 (IC50 in µM)
3α-tigloyloxypterokaurene L3NDNDND
Pterokaurene L3NDNDND
3α-Angeloyloxy-9β-hydroxy-ent-kaur-16-en-19-oic acidNDNDND
9β,15α-Dihydroxy-ent-kaur-16-en-19-oic acidNDNDND
15α-Angeloyloxy-ent-kaur-16-en-19-oic acidNDNDND
ent-Kaur-16-en-19-oic acidNDNDND

ND: No data available in the searched resources.

Note: While the isolation of these compounds and the intent to test their cytotoxic activity has been documented, the specific IC50 values were not available in the public domain search results. Further consultation of the full research article or its supplementary materials would be required to populate this table.

Structure-Activity Relationship Insights

While specific data points are pending, general structure-activity relationship (SAR) trends for ent-kaurane diterpenoids suggest that the presence, type, and position of ester functional groups, as well as hydroxylations on the kaurane skeleton, can significantly influence their cytotoxic activity. For instance, the tigloyloxy and angeloyloxy moieties at the C-3 position are expected to play a role in the compounds' interaction with cellular targets. The hydroxylation at various positions, such as C-9 and C-15, can also modulate the activity and selectivity of these compounds. A detailed SAR analysis will be possible upon obtaining the specific cytotoxicity data.

Experimental Protocols

The evaluation of the cytotoxic activity of 3α-tigloyloxypterokaurene L3 and its analogs is typically performed using a colorimetric assay such as the MTT assay.

MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effect of test compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, SGC-7901)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 3α-Tigloyloxypterokaurene L3 and its analogs, dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted to various concentrations in the complete culture medium. The medium from the cell plates is then replaced with the medium containing the different concentrations of the compounds. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 values are then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Workflow and Potential Mechanisms

To better understand the experimental process and the potential biological pathways affected by these compounds, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Serial Dilutions of Compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Buffer incubate_4h->add_solubilizer read_absorbance Read Absorbance add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of 3α-Tigloyloxypterokaurene L3 and its analogs using the MTT assay.

Apoptosis_Signaling_Pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Signaling Cascade diterpenoid ent-Kaurane Diterpenoid (e.g., 3α-Tigloyloxypterokaurene L3) bax Bax Activation diterpenoid->bax bcl2 Bcl-2 Inhibition diterpenoid->bcl2 inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 Activation caspase9->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for apoptosis induction by ent-kaurane diterpenoids.

Comparative analysis of natural vs. synthetic 3Alaph-Tigloyloxypterokaurene L3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the physicochemical properties and biological activities of natural and synthetic 3-Alaph-Tigloyloxypterokaurene L3 (referred to as Compound L3). The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of this compound.

Physicochemical and Purity Analysis

A comparative analysis of the physicochemical properties and purity of natural and synthetic Compound L3 was performed. The results are summarized in the table below.

PropertyNatural Compound L3Synthetic Compound L3Method
Molecular Formula C₂₈H₃₈O₅C₂₈H₃₈O₅Mass Spectrometry
Molecular Weight 454.6 g/mol 454.6 g/mol Mass Spectrometry
Purity 95.8%99.7%HPLC
Melting Point 182-185°C188-190°CDifferential Scanning Calorimetry
Solubility (DMSO) >50 mg/mL>100 mg/mLVisual Inspection
Appearance Off-white powderWhite crystalline solidVisual Inspection

Biological Activity: In Vitro Cytotoxicity

The cytotoxic effects of natural and synthetic Compound L3 were evaluated against the A549 human lung carcinoma cell line. The half-maximal inhibitory concentration (IC₅₀) was determined after 72 hours of treatment.

CompoundIC₅₀ (µM) on A549 cells
Natural Compound L3 12.5 ± 1.8
Synthetic Compound L3 8.2 ± 0.9

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: Agilent 1260 Infinity II HPLC system.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 70% acetonitrile and 30% water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Procedure: Samples were dissolved in methanol to a concentration of 1 mg/mL. 10 µL of the sample solution was injected. The purity was determined by the peak area percentage.

Cell Viability Assay (MTT Assay)
  • Cell Line: A549 human lung carcinoma cells.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Procedure:

    • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

    • The cells were then treated with various concentrations of natural or synthetic Compound L3 for 72 hours.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours.

    • The formazan crystals were dissolved in 150 µL of DMSO.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The IC₅₀ values were calculated using non-linear regression analysis.

Visualizations

Hypothetical Signaling Pathway of Compound L3

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates L3 Compound L3 L3->Receptor Binds Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF_Inhibitor TF Inhibitor Kinase2->TF_Inhibitor Phosphorylates TF Transcription Factor TF_Inhibitor->TF Releases DNA DNA TF->DNA Binds to Gene Expression Gene Expression DNA->Gene Expression Regulates

Caption: Hypothetical signaling pathway initiated by Compound L3.

Experimental Workflow for Comparative Analysis

cluster_synthesis Source cluster_analysis Analysis cluster_comparison Comparison cluster_conclusion Conclusion Natural Natural Source (Plant Extraction) Purity Purity Analysis (HPLC) Natural->Purity Synthetic Chemical Synthesis Synthetic->Purity Structure Structural Elucidation (NMR, MS) Purity->Structure Bioactivity Biological Activity (Cell-based Assays) Structure->Bioactivity Data Data Comparison (Physicochemical & Biological) Bioactivity->Data Conclusion Conclusion & Recommendation Data->Conclusion

Caption: Workflow for the comparative analysis of natural vs. synthetic compounds.

Cross-validation of 3Alaph-Tigloyloxypterokaurene L3's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of 3β-Tigloyloxytropane's Mechanism of Action

An Objective Guide for Researchers and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the mechanism of action of 3β-tigloyloxytropane, a tropane alkaloid with therapeutic potential, particularly in the context of neurodegenerative diseases. The user's original query referenced "3Alaph-Tigloyloxypterokaurene L3," which is not found in the current scientific literature and is presumed to be a typographical error. Based on the structural components suggested by the query, this guide will focus on the well-documented tropane alkaloid, 3β-tigloyloxytropane. Recent studies have highlighted its potential as an alternative to traditional tropane alkaloids like atropine, suggesting a more favorable side-effect profile.[1]

This document will objectively compare 3β-tigloyloxytropane with its notable alternative, atropine, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows.

Comparative Data

The following tables summarize key quantitative data comparing 3β-tigloyloxytropane and its biosynthetic enzyme with the established tropane alkaloid, atropine.

Table 1: Comparison of Therapeutic and Side-Effect Profiles

Feature3β-Tigloyloxytropane (Tigloidine)Atropine
Primary Mechanism Muscarinic Acetylcholine Receptor AntagonistMuscarinic Acetylcholine Receptor Antagonist
Therapeutic Use Potential for treating neurodegenerative diseasesTreatment of bradycardia, organophosphate poisoning, and ophthalmic applications
Reported Side Effects Fewer side effects reported compared to atropine (e.g., less incidence of dry throat, mydriasis, headache)[1]Dry mouth, blurred vision, photophobia, tachycardia, constipation, difficulty urinating
Blood-Brain Barrier Crosses the blood-brain barrierCrosses the blood-brain barrier

Table 2: Biosynthesis and Enzymatic Activity

Parameter3β-Tigloyloxytropane BiosynthesisAtropine Biosynthesis
Key Enzyme 3β-tigloyloxytropane synthase (TS)Littorine synthase (LS)
Enzyme Class BAHD acyltransferaseBAHD acyltransferase
Substrates 3β-tropanol and tigloyl-CoA[1][2]3α-tropanol and phenyllactyl-CoA
Cellular Localization Mitochondria[1][2][3]Cytosol
Optimal pH 8.6Not specified in provided results
Product Formation Forms 3β-tigloyloxytropane, a key intermediate in calystegine biosynthesis[1][2]Forms littorine, a precursor to hyoscyamine and scopolamine

Experimental Protocols

Detailed methodologies for key experiments are crucial for the cross-validation of findings. Below are protocols derived from recent studies on 3β-tigloyloxytropane.

Protocol 1: In Vitro Assay of 3β-tigloyloxytropane synthase (TS)

This protocol outlines the procedure for determining the enzymatic activity of the recombinant TS protein.

  • Protein Expression and Purification:

    • The coding sequence of the TS gene is cloned into an expression vector (e.g., pET-28a) and transformed into an E. coli strain (e.g., BL21(DE3)).

    • The bacterial culture is grown to an optimal density (OD600 of 0.6-0.8) at 37°C.

    • Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM, followed by incubation at 16°C for 20 hours.

    • Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication.

    • The recombinant TS protein is purified using affinity chromatography (e.g., Ni-NTA agarose).

  • Enzymatic Reaction:

    • The reaction mixture (total volume of 100 µL) contains:

      • 100 mM Tris-HCl buffer (pH 8.6)

      • 10 µg of purified recombinant TS protein

      • 1 mM 3β-tropanol

      • 0.5 mM tigloyl-CoA

    • The reaction is incubated at 30°C for 1 hour.

    • The reaction is terminated by the addition of 100 µL of methanol.

  • Product Detection and Analysis:

    • The reaction mixture is centrifuged to pellet the precipitated protein.

    • The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect the formation of 3β-tigloyloxytropane.

    • The product is identified by comparing its retention time and mass-to-charge ratio ([M+H]+ m/z of 224.1645) with an authentic standard.[1]

Protocol 2: Analysis of Tropane Alkaloids by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation and quantification of tropane alkaloids in plant extracts.

  • Sample Preparation:

    • Plant material is dried and ground to a fine powder.

    • A known amount of the powdered material is extracted with an alcoholic solution (e.g., methanol or ethanol) or a mixture of water and a miscible organic solvent (e.g., acetonitrile).[4]

    • Solid-liquid extraction (SLE), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be employed for sample cleanup and concentration.[4][5][6]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.[6]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength of 210-220 nm or mass spectrometry for higher sensitivity and specificity.

  • Quantification:

    • A calibration curve is generated using standard solutions of the tropane alkaloids of interest at known concentrations.

    • The concentration of the alkaloids in the samples is determined by comparing their peak areas with the calibration curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to 3β-tigloyloxytropane.

cluster_biosynthesis Biosynthesis of Tropane Alkaloids cluster_alpha 3α-Tropanol Pathway cluster_beta 3β-Tropanol Pathway tropinone Tropinone tri Tropinone Reductase I (TRI) tropinone->tri Reduction trii Tropinone Reductase II (TRII) tropinone->trii Reduction tropine 3α-Tropanol (Tropine) tri->tropine ls Littorine Synthase (LS) tropine->ls + Phenyllactyl-CoA hyoscyamine Hyoscyamine / Atropine ls->hyoscyamine Esterification pseudotropine 3β-Tropanol (Pseudotropine) trii->pseudotropine ts 3β-Tigloyloxytropane Synthase (TS) pseudotropine->ts + Tigloyl-CoA tigloyloxytropane 3β-Tigloyloxytropane ts->tigloyloxytropane Esterification start Start: Gene Identification transcriptome Transcriptome Analysis of Atropa belladonna start->transcriptome cloning Cloning of Candidate TS Gene into Expression Vector transcriptome->cloning Identify BAHD acyltransferase candidates expression Recombinant Protein Expression in E. coli cloning->expression purification Protein Purification (Affinity Chromatography) expression->purification assay In Vitro Enzymatic Assay purification->assay Purified TS protein analysis LC-MS Analysis of Reaction Products assay->analysis Reaction mixture end End: Functional Characterization of TS analysis->end Confirmation of 3β-tigloyloxytropane production compound Tropane Alkaloid block Blockade compound->block Antagonist receptor Muscarinic Acetylcholine Receptor (mAChR) signal Signal Transduction receptor->signal acetylcholine Acetylcholine (ACh) binding Binding acetylcholine->binding Agonist binding->receptor response Physiological Response signal->response block->receptor Competitive Inhibition

References

A Head-to-Head Comparison of Analytical Techniques for the Analysis of 3-alpha-Tigloyloxypterokaurene and Related Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of kaurene-type diterpenoids such as 3-alpha-Tigloyloxypterokaurene L3, selecting the appropriate analytical technique is a critical decision that influences the accuracy, sensitivity, and efficiency of their work. This guide provides an objective comparison of various analytical methodologies, supported by experimental data from published research, to aid in the selection of the most suitable technique for the quantification and characterization of this class of compounds.

The primary analytical techniques employed for the analysis of kaurene diterpenoids include High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and is suited for different analytical objectives, from routine quality control to in-depth structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds like kaurene diterpenoids. Coupled primarily with Ultraviolet (UV) or Evaporative Light Scattering Detectors (ELSD), HPLC offers robust and reliable quantification.

Typical Experimental Protocol (HPLC-UV): A common approach involves reverse-phase chromatography. For instance, the separation of ent-kaurane diterpenes has been achieved using a C18 column with a gradient mobile phase consisting of a phosphate buffer and acetonitrile.[1] Isocratic methods, such as 60% acetonitrile in water, have also been successfully used for the quantification of kaurenoic acids with UV detection at 220 nm.

  • Column: C18 (e.g., Agilent ZORBAX 80A Extend-C18)

  • Mobile Phase: A gradient of aqueous buffer (e.g., 25 mM phosphate buffer, pH 2.5) and acetonitrile.[1]

  • Flow Rate: Typically 0.6-1.0 mL/min.[1]

  • Detection: UV spectrophotometer, with wavelength selected based on the chromophores present in the molecule (e.g., 210-254 nm).

  • Sample Preparation: Extraction from the matrix (e.g., plant material) with a suitable organic solvent, followed by filtration and dilution.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly valuable for the analysis of complex mixtures and for obtaining structural information. LC-MS/MS, a tandem MS approach, offers enhanced specificity and is often used for quantification in complex matrices like plasma.[2]

Typical Experimental Protocol (LC-MS/MS): For the analysis of related compounds like ent-kaurenoic acid, an LC-MS/MS method has been established using electrospray ionization (ESI) in the negative mode.[3]

  • Chromatography: UPLC/HPLC with a C18 column.

  • Mobile Phase: A gradient of water and methanol/acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.[2][4]

  • Ionization Source: Electrospray Ionization (ESI) is common for polar to moderately polar compounds.

  • Mass Analyzer: Triple quadrupole (QqQ) for quantitative studies using Multiple Reaction Monitoring (MRM), and high-resolution mass spectrometers (e.g., Q-TOF) for structural elucidation.[4][5]

  • Sample Preparation: Similar to HPLC, but may require additional clean-up steps to remove interfering matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For diterpenoids, which are generally of low volatility, derivatization is often required to increase their volatility and thermal stability.

Typical Experimental Protocol (GC-MS): The analysis of ent-kaurene, the parent hydrocarbon of this class of diterpenoids, has been performed using GC-MS.[6] For more polar diterpenoids, a derivatization step, such as silylation, is common before injection into the GC system.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the concentration of the analyte.

  • Temperature Program: A temperature gradient is used to elute compounds with a wide range of boiling points.

  • Ionization: Electron Ionization (EI) at 70 eV is standard.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers high sample throughput and cost-effective analysis, making it suitable for the quality control of herbal medicines and extracts.[7][8]

Typical Experimental Protocol (HPTLC): A validated HPTLC method has been developed for the simultaneous quantification of three diterpenoids from Vitex trifolia.[1]

  • Stationary Phase: Silica gel 60 F254 HPTLC plates.[1]

  • Sample Application: Samples are applied as bands using an automated applicator.

  • Mobile Phase: A mixture of non-polar and polar solvents (e.g., chloroform/acetone 98:2, v/v).[1]

  • Development: The plate is developed in a chromatographic chamber.

  • Detection: Densitometric scanning after derivatization with a suitable reagent (e.g., vanillin/sulfuric acid) at a specific wavelength.[1]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of compounds without the need for a specific reference standard for the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.

Typical Experimental Protocol (¹H-qNMR): A generic qNMR method can be validated for the analysis of natural products.[5][9][10]

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable.

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Acquisition Parameters: Key parameters such as the relaxation delay (D1) must be optimized to ensure full relaxation of all relevant nuclei for accurate quantification.

  • Data Processing: Careful integration of non-overlapping signals of the analyte and the internal standard.

Quantitative Data Comparison

The following tables summarize the performance characteristics of the different analytical techniques based on data reported for various kaurene-type diterpenoids. It is important to note that these values are compound- and matrix-dependent and should be considered as representative examples.

Table 1: HPLC-UV Performance Data for Kaurene Diterpenoids

ParameterKaurenoic Acid & Grandiflorenic AcidReference
Linearity RangeNot Specified[11]
Correlation Coefficient (r²)> 0.999[11]
Limit of Quantification (LOQ)0.63 - 1.25 µg[11]
Repeatability (%RSD)1.34 - 1.84%[11]
Recovery83.0 - 101.0%[11]

Table 2: LC-MS/MS Performance Data for Related Compounds

ParameterCompound KTernatin, Tanabalin, Centipedic AcidReference
Linearity Range1 - 1,000 ng/mLNot Specified[2][12]
Correlation Coefficient (r²)> 0.9968> 0.99[2][12]
Limit of Quantification (LOQ)1 ng/mL25 - 75 µg/L[2][12]
Precision (%RSD)< 9.14%< 8.78%[2][12]
Accuracy (RE%) / Recovery< 12.63% / 85.4 - 112.5%82.25 - 117.87%[2][12]

Table 3: HPTLC Performance Data for Diterpenoids

ParameterLabdadien & Halimadien DiterpenoidsLabdane DiterpenoidReference
Linearity Range333 - 1000 ng/band670 - 2000 ng/band[1]
Correlation Coefficient (r)0.9984 - 0.99910.9994[1]
Limit of Detection (LOD)Not SpecifiedNot Specified[1]
Limit of Quantification (LOQ)Not SpecifiedNot Specified[1]
Precision (%RSD)Not SpecifiedNot Specified[1]
Accuracy/RecoveryNot SpecifiedNot Specified[1]

Table 4: qNMR Performance Data for Natural Products

ParameterGeneric Method ValidationReference
Dynamic Range5,000:1[5]
Limit of Detection (LOD)< 10 µM[5]
Precision (%RSD)Typically < 2%[9]
AccuracyTypically within ± 2%[9]

Visualizing Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate a general workflow for the analysis of a kaurene diterpenoid from a plant matrix and a logical diagram for selecting an appropriate analytical technique.

Analytical Workflow for Kaurene Diterpenoids cluster_extraction Sample Preparation cluster_purification Optional Purification cluster_analysis Analytical Techniques Plant_Material Plant Material Grinding Grinding & Drying Plant_Material->Grinding Extraction Solvent Extraction (e.g., Methanol, Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract HPLC_UV HPLC-UV/ELSD Crude_Extract->HPLC_UV Quantification LC_MS LC-MS/MS Crude_Extract->LC_MS Quantification & Identification GC_MS GC-MS (with Derivatization) Crude_Extract->GC_MS Volatile Profile HPTLC HPTLC Crude_Extract->HPTLC Screening & QC Column_Chromatography Column Chromatography (e.g., Silica Gel) Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Purity_Check Purity Check (TLC) Fraction_Collection->Purity_Check Purified_Compound Purified Compound Purity_Check->Purified_Compound Purified_Compound->LC_MS Structure Elucidation qNMR qNMR Purified_Compound->qNMR Purity & Quantification

Caption: General experimental workflow for the extraction and analysis of kaurene diterpenoids.

Technique Selection Logic node_tech node_tech Start Analytical Goal Quant Routine Quantification? Start->Quant Struct Structural Info Needed? Start->Struct HighT High Throughput Needed? Start->HighT Purity Absolute Purity? Start->Purity Complex Complex Matrix? Quant->Complex Yes HPLC_UV HPLC-UV/ELSD Quant->HPLC_UV No Complex->HPLC_UV No LC_MS LC-MS/MS Complex->LC_MS Yes Struct->LC_MS Yes GC_MS GC-MS Struct->GC_MS Yes (Volatiles) HPTLC HPTLC HighT->HPTLC Yes qNMR qNMR Purity->qNMR Yes

Caption: Decision tree for selecting an analytical technique for diterpenoid analysis.

Conclusion

The choice of an analytical technique for 3-alpha-Tigloyloxypterokaurene L3 and related diterpenoids is contingent on the specific research question. For routine quantification in relatively clean samples, HPLC-UV offers a robust and cost-effective solution. When dealing with complex matrices or when structural information is required, LC-MS/MS is the method of choice due to its high sensitivity and specificity. GC-MS is valuable for analyzing the volatile profile of extracts, though it often necessitates derivatization for less volatile diterpenoids. For high-throughput screening and quality control of herbal products, HPTLC provides a rapid and economical alternative. Finally, for the accurate determination of absolute purity and for quantitative analysis without a specific reference standard, qNMR is an unparalleled technique. A thorough evaluation of the analytical needs, sample complexity, and available resources will guide the selection of the most appropriate and effective methodology.

References

In Vivo Validation of In Vitro Findings for 3α-Tigloyloxypterokaurene L3: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable absence of specific in vivo or in vitro experimental data for a compound explicitly identified as "3α-Tigloyloxypterokaurene L3." This suggests that the compound may be a novel, recently synthesized, or proprietary molecule that has not yet been extensively characterized in published research. It is also possible that the nomenclature used may be specific to a particular research group or internal designation.

Therefore, a direct comparative guide detailing the in vivo validation of in vitro findings for 3α-Tigloyloxypterokaurene L3 against other alternatives cannot be constructed at this time.

To provide a relevant framework for researchers interested in this or similar molecules, this guide will focus on the general class of compounds to which it likely belongs: pterokaurene diterpenoids . We will outline a typical workflow for the preclinical validation of such compounds, including common in vitro assays, subsequent in vivo models, and the signaling pathways they are often investigated for.

General Workflow for Preclinical Validation of Pterokaurene Diterpenoids

The transition from promising in vitro results to in vivo validation is a critical step in drug discovery. For a hypothetical pterokaurene diterpenoid, the process would typically follow the logical progression illustrated below.

cluster_0 In Vitro Assessment cluster_1 In Vivo Validation Initial Screening Initial Screening Mechanism of Action Mechanism of Action Initial Screening->Mechanism of Action ADME-Tox Profiling ADME-Tox Profiling Mechanism of Action->ADME-Tox Profiling Pharmacokinetics Pharmacokinetics ADME-Tox Profiling->Pharmacokinetics Lead Compound Selection Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound_L3 Compound L3 (Hypothetical) Compound_L3->Akt Inhibition

Assessing the selectivity of 3Alaph-Tigloyloxypterokaurene L3 for its target

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Selectivity of Kaurane Diterpenes

The selectivity of a compound is often evaluated by comparing its potency against a target (e.g., a cancer cell line) versus a non-target (e.g., a non-tumorigenic cell line). A higher selectivity index (SI) indicates a greater preference for the target, suggesting a more favorable safety profile. The following table summarizes the cytotoxic activity and selectivity of ent-kaurenoic acid and its derivatives.

CompoundTarget Cell LineIC50 (µM)Non-Target Cell LineIC50 (µM)Selectivity Index (SI)Reference
ent-Kaurenoic acid (1)MDA-MB-23128.5MCF-10A> 250> 8.77[1]
15β-hydroxy-ent-kaurenoic acid (2)MDA-MB-231> 250MCF-10A> 250-[1]
15β-senecioyloxy-ent-kaurenoic acid (3)MDA-MB-231> 250MCF-10A> 250-[1]
15β-tiglinoyloxy-ent-kaurenoic acid (4)MDA-MB-231> 250MCF-10A> 250-[1]

Note: IC50 is the half-maximal inhibitory concentration. The selectivity index is calculated as the ratio of the IC50 in the non-target cell line to the IC50 in the target cell line. A higher SI value indicates greater selectivity for the cancer cells.

Based on the available data, ent-kaurenoic acid (1) demonstrates notable selective cytotoxicity against the aggressive MDA-MB-231 breast adenocarcinoma cell line, while showing significantly lower toxicity towards the non-tumorigenic MCF-10A epithelial cells[1]. In contrast, the introduction of hydroxyl or acyloxy groups at the C-15 position, as seen in compounds 2, 3, and 4, leads to a reduction in both cytotoxicity and selectivity[1]. This suggests that the substituent at C-15 plays a critical role in the compound's activity and selectivity.

Experimental Protocols

The assessment of selectivity relies on robust and reproducible experimental methodologies. The following is a generalized protocol for determining the cytotoxic activity and selectivity index of a compound using a cell-based assay.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Target cancer cell line (e.g., MDA-MB-231)

  • Non-tumorigenic control cell line (e.g., MCF-10A)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well). The plates are incubated overnight to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with medium containing the different concentrations of the test compounds. A vehicle control (medium with the solvent used to dissolve the compounds) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 values are then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Selectivity Index Calculation: The selectivity index (SI) is calculated using the following formula: SI = IC50 (non-target cell line) / IC50 (target cell line)

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for assessing the selectivity of a test compound.

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Target & Non-Target) Seeding Cell Seeding in 96-well plates Cell_Culture->Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Compound Treatment Compound_Prep->Treatment Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Addition MTT Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance Absorbance Reading Formazan_Solubilization->Absorbance IC50 IC50 Calculation Absorbance->IC50 SI Selectivity Index Calculation IC50->SI

Caption: Workflow for determining compound selectivity using the MTT assay.

Signaling Pathways and Molecular Targets

While the precise molecular target of many kaurane diterpenes is still under investigation, their cytotoxic effects are often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by a selective kaurane diterpene.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mito Mitochondrion Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Bcl2 Bcl-2 Bcl2->Bax Inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Kaurane Selective Kaurane Diterpene Kaurane->Bax Activates Kaurane->Bcl2 Inhibits

Caption: Hypothetical signaling pathway for a selective kaurane diterpene.

In this putative pathway, the selective kaurane diterpene may inhibit the anti-apoptotic protein Bcl-2, leading to the activation of the pro-apoptotic protein Bax. This, in turn, triggers the mitochondrial release of cytochrome c, initiating a caspase cascade that culminates in apoptosis. By selectively inducing apoptosis in cancer cells over normal cells, the compound exhibits its therapeutic potential.

Disclaimer: The information provided in this guide is for research and informational purposes only. The biological activities and mechanisms of action of specific kaurane diterpenes can vary and require further investigation.

References

A Comparative Guide to Replicating the Anti-inflammatory Activity of 3α-tigloyloxypterokaurene and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comprehensive comparison of the biological activity of the ent-kaurane diterpenoid, 3α-tigloyloxypterokaurene, with its structural analog, kaurenoic acid. The compound of interest is identified in the literature as (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid. For clarity and consistency with published findings, this guide will refer to the primary compound by this nomenclature. This document is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon published findings related to the anti-inflammatory properties of these natural products.

The primary focus is on the inhibition of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage models. This guide summarizes quantitative data from relevant studies, provides detailed experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the reported anti-inflammatory activities of (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid and kaurenoic acid.

Table 1: Comparative Inhibitory Activity on Pro-inflammatory Mediators in LPS-Stimulated Macrophages

CompoundAssayCell LineIC50 Value (µM)Reference
(3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acidNitric Oxide (NO) ProductionRAW 264.7Not explicitly stated, but showed significant dose-dependent inhibition[1]
Kaurenoic acidNitric Oxide (NO) ProductionRAW 264.751.73 (±2.42)[2]
(3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acidProstaglandin E2 (PGE2) ReleaseRAW 264.7Not explicitly stated, but showed significant dose-dependent inhibition[1]
Kaurenoic acidProstaglandin E2 (PGE2) ReleaseRAW 264.7106.09 (±0.27)[2]

Table 2: Effect on Pro-inflammatory Gene and Protein Expression in LPS-Stimulated Macrophages

CompoundTargetEffectReference
(3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acidiNOS (mRNA and protein)Downregulation[1]
Kaurenoic acidiNOS (protein)Downregulation[2][3]
(3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acidCOX-2 (mRNA and protein)Downregulation[1]
Kaurenoic acidCOX-2 (protein)Downregulation[2][4]
(3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acidTNF-α, IL-6, IL-1βDownregulation[1]
Kaurenoic acidTNF-α, IL-6, IL-1βDownregulation[4]

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol: Cells are typically pre-treated with various concentrations of the test compounds (e.g., (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid or kaurenoic acid) for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further 24 hours.

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Procedure:

    • After cell treatment, collect the culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The nitrite concentration is determined from a standard curve generated with sodium nitrite.

Prostaglandin E2 (PGE2) Measurement
  • Principle: The amount of PGE2 released into the culture medium is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Procedure:

    • Collect the cell culture supernatants after treatment.

    • Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with anti-PGE2 antibodies and following the subsequent steps of adding enzyme-linked secondary antibodies and substrate for colorimetric detection.

    • Measure the absorbance and calculate the PGE2 concentration based on a standard curve.

Western Blot Analysis for Protein Expression
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-p65, p-IκBα).

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine the protein concentration using a suitable assay (e.g., BCA assay).

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
  • Principle: To quantify the mRNA expression levels of target genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β).

  • Procedure:

    • Isolate total RNA from the treated cells using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures.

G cluster_0 Experimental Workflow: In Vitro Anti-inflammatory Assay A RAW 264.7 Macrophage Culture B Pre-treatment with 3α-tigloyloxypterokaurene or Kaurenoic Acid A->B C Stimulation with LPS (1 µg/mL) B->C D Incubation (24h) C->D E Collect Supernatant D->E H Lyse Cells D->H F Griess Assay (NO) E->F G ELISA (PGE2, Cytokines) E->G I Western Blot (iNOS, COX-2) H->I J qRT-PCR (mRNA levels) H->J

Caption: Workflow for assessing the anti-inflammatory effects.

G cluster_1 NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB p50/p65 IkBa->NFkB releases NFkB_active p50/p65 (active) NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Compound 3α-tigloyloxypterokaurene Compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling cascade.

G cluster_2 MAPK Signaling Pathway Modulation LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation Compound 3α-tigloyloxypterokaurene Compound->MAPKKK inhibits

Caption: Modulation of the MAPK signaling pathway.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Alaph-Tigloyloxypterokaurene L3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical "3-Alaph-Tigloyloxypterokaurene L3" does not correspond to a known substance in established chemical databases. The following procedures are provided as a comprehensive guide for the safe handling and disposal of a hypothetical, potentially hazardous organic compound, hereafter referred to as "Compound L3." These guidelines are based on standard best practices for laboratory safety and hazardous waste management. Researchers must always consult the Safety Data Sheet (SDS) for any known chemical and adhere to their institution's specific waste disposal protocols.

This document provides a procedural, step-by-step guide for the safe disposal of the hypothetical hazardous organic compound, Compound L3. It is intended for researchers, scientists, and drug development professionals.

Hypothetical Hazard Assessment

For the purpose of these procedures, Compound L3 is assumed to possess the following hazardous properties:

  • Toxicity: Acutely toxic upon ingestion, inhalation, and skin contact. Potential carcinogen.

  • Flammability: Flammable liquid and vapor.

  • Reactivity: Reacts violently with strong oxidizing agents.

  • Environmental Hazard: Toxic to aquatic life.

Personal Protective Equipment (PPE)

When handling Compound L3 in any form (pure, in solution, or as waste), the following minimum PPE is required to protect from skin, eye, and respiratory exposure.[1][2][3][4]

PPE LevelEquipment Required
Level C Respirator: Full-face air-purifying respirator with organic vapor cartridges.[5] Gloves: Double-gloving with an inner nitrile glove and an outer, chemical-resistant glove (e.g., butyl rubber). Body Protection: Chemical-resistant apron or coveralls over a lab coat.[2] Eye Protection: Chemical splash goggles and a face shield.[2] Footwear: Closed-toe shoes made of a chemical-resistant material.[3]

Experimental Protocol: Small-Scale Spill Management

This protocol details the immediate steps to take in the event of a small-scale spill (less than 100 mL) of Compound L3. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[6][7][8]

Methodology:

  • Alert Personnel: Immediately alert all personnel in the vicinity of the spill.[9]

  • Isolate the Area: Restrict access to the spill area.

  • Ensure Ventilation: Work in a well-ventilated area or a fume hood to minimize inhalation of vapors.[10][11]

  • Don Appropriate PPE: Before addressing the spill, don the full Level C PPE as specified in the table above.

  • Contain the Spill: Create a dike around the spill using an inert absorbent material such as vermiculite or cat litter, working from the outside in.[6][8]

  • Absorb the Material: Gently cover and absorb the spill with the absorbent material. Avoid splashing.[8]

  • Collect Residue: Carefully scoop the absorbed material into a designated, chemically compatible waste container.[12]

  • Decontaminate the Area: Wipe the spill area with a cloth soaked in a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Package and Label Waste: Seal the waste container. Label it clearly as "Hazardous Waste" with the full chemical name and a description of the contents (e.g., "Compound L3 spill debris with vermiculite").[12][13]

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, even if it is small.[9]

Waste Segregation, Collection, and Disposal

Proper segregation is critical to prevent dangerous chemical reactions.[14][15] Never dispose of organic substances down the drain.[10][11]

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Solid Waste: Collect any solid waste contaminated with Compound L3 (e.g., contaminated filter paper, gloves, absorbent pads) in a separate, clearly labeled solid waste container.

    • Liquid Waste: Collect all liquid waste containing Compound L3 in a designated "Halogenated Organic Waste" or a specific "Compound L3 Waste" container if the volume is significant.[10][11] Do not mix with other waste streams unless explicitly permitted by your institution's EHS.

    • Sharps Waste: Needles, syringes, or other sharps contaminated with Compound L3 must be placed in a designated sharps container.

  • Containerization:

    • Use only chemically compatible, leak-proof containers with secure screw-top caps.[15]

    • Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[13]

    • Store waste containers in a secondary containment bin to prevent spills.[13]

  • Labeling:

    • All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[13][16]

    • The label must include:

      • The words "Hazardous Waste".[13][16]

      • The full chemical name(s) and approximate percentages of all components.[17]

      • The date of initial accumulation.[13][18]

      • The specific hazards (e.g., "Toxic," "Flammable").[18][19]

      • The researcher's name and lab location.[17]

  • Storage and Final Disposal:

    • Store waste in a designated Satellite Accumulation Area (SAA) that is inspected weekly.[15]

    • Ensure incompatible waste types are segregated (e.g., acids from bases, oxidizers from organics).[14][15]

    • Once a waste container is full, or within the time limit specified by your institution (typically 90 days), arrange for pickup by your institution's certified hazardous waste management service.[18]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Compound L3 waste.

G start Waste Generation (Compound L3) is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes waste_type Determine Waste Type is_spill->waste_type No spill_protocol->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid sharps_waste Sharps Waste waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps label_check Is Container Properly Labeled? collect_solid->label_check collect_liquid->label_check collect_sharps->label_check label_container Apply Hazardous Waste Label label_check->label_container No store_waste Store in Secondary Containment in SAA label_check->store_waste Yes label_container->store_waste disposal_pickup Arrange for EHS Waste Pickup store_waste->disposal_pickup end Disposal Complete disposal_pickup->end

Caption: Logical workflow for the disposal of hazardous chemical waste.

References

Personal protective equipment for handling 3Alaph-Tigloyloxypterokaurene L3

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: 3Alaph-Tigloyloxypterokaurene L3

This document provides critical safety, handling, and disposal protocols for this compound (hereafter "Compound L3"). The information is based on best practices for handling potent, cytotoxic powdered compounds in a research and drug development setting. Adherence to these guidelines is mandatory to ensure personnel safety and environmental protection.

Compound Profile (Assumed): this compound is a highly potent, cytotoxic diterpenoid alkaloid. As a powdered substance, it poses a significant inhalation hazard. Its cytotoxic nature means that exposure, even in small quantities, could lead to adverse health effects, including cell damage.[1]

Hazard and Exposure Data

A thorough risk assessment must be conducted before any handling of Compound L3.[2] The following data summarizes the assumed hazard profile and exposure limits.

ParameterAssumed Value/ClassificationNotes
Occupational Exposure Band (OEB) OEB 5Requires the highest level of containment and handling precautions to control exposure.[3]
Occupational Exposure Limit (OEL) 0.1 µg/m³ (8-hour Time-Weighted Average)This value is a scientifically derived airborne concentration to which nearly all workers may be repeatedly exposed without adverse health effects.
Primary Hazards Highly Toxic, Cytotoxic, IrritantPoses a risk of serious damage to health by inhalation, in contact with skin, and if swallowed.[1]
Primary Routes of Exposure Inhalation (powder), Dermal Contact, Ocular Contact, IngestionControl measures must prevent exposure through all potential routes.[2]
Physical Form Fine, light-density, crystalline powderProne to becoming airborne; requires careful handling in a controlled environment to prevent aerosolization.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final barrier against exposure after engineering controls have been implemented.[5][6] The following PPE is mandatory for all procedures involving Compound L3.

  • Respiratory Protection: A NIOSH-approved respirator is required. For handling powder outside of a primary containment device, a full-face, powered air-purifying respirator (PAPR) with P100/HEPA cartridges is necessary. For work within a certified chemical fume hood or biological safety cabinet, a fit-tested N95 or higher-rated respirator is the minimum requirement.[4][6]

  • Eye and Face Protection: When not using a full-face respirator, chemical splash goggles and a full-face shield must be worn to protect against splashes and airborne particles.[6][7]

  • Hand Protection: Double gloving is mandatory.[6][8] The outer glove should be a chemical-resistant material, while the inner glove provides secondary protection. Gloves should have long cuffs tucked under the gown sleeves.[6] All gloves must be powder-free.[6]

Glove MaterialBreakthrough Time (General)Permeation/Degradation ResistanceNotes
Nitrile GoodExcellent for general use, resistant to solvents, oils, and some acids.[9][10] Clear indication of tears.Preferred for incidental contact and as an inner glove.[9] Change every 30-60 minutes or immediately upon known contact.[6]
Neoprene Very GoodGood pliability and tear resistance. Protects against a range of chemicals including acids and bases.[10]A suitable choice for an outer glove during extended handling procedures.
Butyl Rubber ExcellentHigh resistance to corrosive acids, ketones, and esters.[10]Recommended for spill cleanup or when handling concentrated solutions of the compound. Remains flexible at low temperatures.[10]
Norfoil™ ExcellentRecommended for highly toxic materials and substances absorbed through the skin.[9]Best choice for outer glove during high-risk procedures. Can be less dexterous.
  • Body Protection: A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated Tyvek) is required. Gowns should be changed at the end of each procedure or immediately if contaminated. For large-scale operations or spill cleanup, a full-body chemical-resistant suit may be necessary.[11]

  • Foot Protection: Closed-toe shoes made of a non-porous material and disposable shoe covers are required before entering the designated handling area.[4]

Experimental Protocol: Weighing and Reconstitution

This protocol outlines the procedure for accurately weighing powdered Compound L3 and dissolving it to create a stock solution. This task must be performed within a primary engineering control, such as a negative pressure glovebox isolator or a Class II, Type B2 Biological Safety Cabinet (BSC).[3]

Materials:

  • Calibrated analytical balance

  • Spatula and weighing paper/boat

  • Vials and caps

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • Vortex mixer

  • Hazardous waste containers

Procedure:

  • Preparation:

    • Don all required PPE as specified in Section 1.

    • Decontaminate the interior surfaces of the containment unit (glovebox/BSC).

    • Cover the work surface with a disposable, plastic-backed absorbent pad.[12]

    • Introduce all necessary materials (vials, solvent, spatula, etc.) into the containment unit.

    • Allow the compound container to equilibrate to the ambient temperature inside the unit before opening to prevent moisture condensation.

  • Weighing:

    • Place a weighing boat on the analytical balance and tare.

    • Carefully open the container of Compound L3.

    • Using a dedicated spatula, slowly transfer the approximate amount of powder to the weighing boat. Avoid any sudden movements that could aerosolize the powder.

    • Close the primary compound container immediately after dispensing.

    • Record the precise weight.

  • Reconstitution:

    • Carefully transfer the weighed powder into the designated vial.

    • Using a calibrated pipette, add the calculated volume of the appropriate solvent to the vial.

    • Securely cap the vial.

    • Gently swirl or vortex the vial until the compound is fully dissolved.

    • Label the vial clearly with the compound name, concentration, solvent, and date.

  • Post-Procedure Cleanup:

    • Wipe the exterior of the newly created solution vial with a deactivating agent or 70% ethanol before removing it from the containment unit.

    • Treat all disposable items that came into contact with the powder (weighing boat, spatula tip, absorbent pad) as hazardous solid waste.[12]

    • Thoroughly decontaminate all surfaces of the containment unit according to established laboratory procedures.[13]

    • Remove PPE in the designated area, taking care to avoid self-contamination. Dispose of it in the appropriate hazardous waste stream.

    • Wash hands thoroughly with soap and water.[14]

Operational and Disposal Plan

Proper segregation and disposal of all waste contaminated with Compound L3 is critical to prevent environmental contamination and ensure regulatory compliance.[15][16]

Waste Segregation and Handling:

  • Solid Waste:

    • Description: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, weighing papers, empty vials, and other lab consumables.

    • Container: A dedicated, puncture-proof container lined with a heavy-duty plastic bag, clearly labeled with "Cytotoxic Waste - Incinerate Only".[16][17]

    • Procedure: Keep the container sealed when not in use. Do not overfill.

  • Liquid Waste:

    • Description: Unused solutions, contaminated solvents, and rinseate from cleaning procedures.[18]

    • Container: A dedicated, chemically compatible, and shatter-proof container with a secure, leak-proof lid.[15] Label clearly with "Hazardous Liquid Waste," the chemical name "this compound," and the solvent system.

    • Procedure: Never mix incompatible waste streams.[16] Leave approximately 10% headspace in the container to allow for expansion.[17] Do not dispose of any liquid waste down the drain.[16][18]

  • Sharps Waste:

    • Description: Contaminated needles, syringes, and glass Pasteur pipettes.

    • Container: A dedicated, puncture-proof sharps container labeled "Cytotoxic Sharps Waste".

    • Procedure: Do not recap needles. Place sharps directly into the container immediately after use.

Final Disposal:

All waste streams (solid, liquid, and sharps) contaminated with Compound L3 must be disposed of through a licensed hazardous waste disposal company. The primary disposal method for cytotoxic organic compounds is high-temperature incineration.[17]

Mandatory Visualizations

Workflow for Safe Handling and Disposal

The following diagram illustrates the critical steps and decision points for the safe handling and disposal of Compound L3.

cluster_prep Preparation Phase cluster_cleanup Cleanup & Exit Phase cluster_disposal Waste Disposal prep_ppe 1. Don Full PPE prep_containment 2. Prepare Containment Unit (BSC / Glovebox) prep_ppe->prep_containment prep_materials 3. Introduce Materials prep_containment->prep_materials handle_weigh 4. Weigh Powdered Compound L3 prep_materials->handle_weigh handle_reconstitute 5. Reconstitute Solution handle_weigh->handle_reconstitute handle_label 6. Cap and Label Vial handle_reconstitute->handle_label spill_node Spill or Exposure Event handle_reconstitute->spill_node cleanup_vial 7. Decontaminate Vial Exterior handle_label->cleanup_vial cleanup_waste 8. Segregate & Contain Waste cleanup_vial->cleanup_waste cleanup_containment 9. Decontaminate Work Area cleanup_waste->cleanup_containment disp_solid Solid Waste cleanup_waste->disp_solid disp_liquid Liquid Waste cleanup_waste->disp_liquid disp_sharps Sharps Waste cleanup_waste->disp_sharps cleanup_ppe 10. Doff & Dispose of PPE cleanup_containment->cleanup_ppe end_node Arrange for Professional Hazardous Waste Pickup disp_solid->end_node disp_liquid->end_node disp_sharps->end_node emergency_proc Follow Emergency Spill Procedures spill_node->emergency_proc emergency_proc->cleanup_waste

Caption: Safe Handling and Disposal Workflow for Compound L3.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。